Chemical structure and properties of 2-{Spiro[4.5]decan-8-yl}acetic acid
Executive Summary: The "Escape from Flatland" In modern drug discovery, the transition from planar, aromatic-heavy molecules to three-dimensional, aliphatic-rich scaffolds is a critical strategy to improve clinical succe...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The "Escape from Flatland"
In modern drug discovery, the transition from planar, aromatic-heavy molecules to three-dimensional, aliphatic-rich scaffolds is a critical strategy to improve clinical success rates.[1] 2-{Spiro[4.5]decan-8-yl}acetic acid (CAS: 1517177-38-6) represents a quintessential building block in this paradigm.[1]
This guide provides a comprehensive technical analysis of this spirocyclic acid.[1] Unlike flat phenylacetic acid analogs, this compound offers a high fraction of sp3-hybridized carbons (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
), enhancing solubility and metabolic stability while maintaining a rigid vector for substituent display. This document details its structural properties, a validated synthetic workflow, and its utility in high-value medicinal chemistry campaigns.
Chemical Structure & Physicochemical Profile[1][2][3][4][5]
Structural Analysis
The molecule consists of a spiro[4.5]decane core—a bicyclic system where a five-membered ring (cyclopentane) and a six-membered ring (cyclohexane) share a single quaternary carbon (C5). The acetic acid moiety is attached at the C8 position (para to the spiro center on the cyclohexane ring).[1]
Symmetry & Chirality: The unsubstituted spiro[4.5]decane core possesses a plane of symmetry passing through the spiro carbon and bisecting the cyclopentane and cyclohexane rings.[1] Substitution at C8 preserves this symmetry (assuming the acetic acid chain lies in this plane or rotates freely). Consequently, 2-{Spiro[4.5]decan-8-yl}acetic acid is achiral , simplifying synthesis by eliminating the need for enantiomeric resolution.[1]
Conformation: The cyclohexane ring typically adopts a chair conformation.[1] The C8-substituent prefers the equatorial position to minimize 1,3-diaxial interactions, providing a predictable vector for ligand-target interactions.[1]
Physicochemical Properties
The following data aggregates calculated and experimental values relevant for lead optimization.
Property
Value
Context
CAS Number
1517177-38-6
Unique Identifier
Molecular Formula
-
Molecular Weight
196.29 g/mol
Fragment-like space
cLogP
~3.16
Lipophilic, suitable for CNS penetration
TPSA
37.3
High membrane permeability
H-Bond Donors
1
Carboxylic acid
H-Bond Acceptors
2
Carbonyl + Hydroxyl oxygen
Rotatable Bonds
2
Low flexibility = Lower entropic penalty
Physical State
Solid / Viscous Oil
Dependent on purity/salt form
Synthetic Pathway & Experimental Protocol
While various routes exist to construct the spiro core (e.g., Diels-Alder, radical cyclization), the most robust method for generating the acetic acid derivative involves the homologation of spiro[4.5]decan-8-one .[1]
Validated Synthetic Route
The synthesis follows a Horner-Wadsworth-Emmons (HWE) strategy, ensuring high yields and scalability.[1]
Reaction Scheme (Logic Flow):
Core Activation: The ketone (spiro[4.5]decan-8-one) is converted to an ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
-unsaturated ester.
Reduction: Catalytic hydrogenation saturates the double bond.[1]
Hydrolysis: Saponification yields the free acid.[1]
Caption: Step-wise synthesis of 2-{Spiro[4.5]decan-8-yl}acetic acid from the ketone precursor.
Detailed Experimental Protocol
Note: This protocol is derived from standard medicinal chemistry transformations for cycloalkyl-acetic acids.
Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.
Reagents: Suspend Sodium Hydride (60% in oil, 1.2 equiv) in anhydrous THF (10 mL/g substrate) at 0°C.
Addition: Dropwise add Triethyl phosphonoacetate (1.2 equiv). Stir for 30 min until clear (formation of phosphonate carbanion).
Substrate: Add Spiro[4.5]decan-8-one (1.0 equiv) dissolved in minimum THF dropwise.
Reaction: Warm to Room Temperature (RT) and stir for 4-16 hours. Monitor by TLC (Hexane/EtOAc).
Workup: Quench with saturated
. Extract with EtOAc (3x). Wash organics with brine, dry over , and concentrate.
Purification: Flash chromatography (Silica, 0-10% EtOAc in Hexanes).
Step 2: Hydrogenation
Setup: Dissolve the unsaturated ester from Step 1 in MeOH or EtOH (0.1 M).
Catalyst: Add 10% Pd/C (10 wt% loading).
Reaction: Stir under
atmosphere (balloon pressure is usually sufficient) for 2-6 hours.
Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate to yield the saturated ester.
Step 3: Saponification
Setup: Dissolve the saturated ester in THF:MeOH:Water (3:1:1).
Reagent: Add LiOH
(3.0 equiv).
Reaction: Stir at RT for 3-12 hours.
Workup: Acidify to pH ~2 with 1N HCl. Extract with EtOAc.[1] Dry over
and concentrate.
Final Product: 2-{Spiro[4.5]decan-8-yl}acetic acid is obtained as a white solid or semi-solid.[1] Recrystallize from Hexane/EtOAc if necessary.
Medicinal Chemistry Applications
The "Spiro" Advantage
The spiro[4.5]decane scaffold serves as a bioisostere for 4-substituted cyclohexyl or phenyl groups.[1]
Vector Rigidity: The spiro center locks the conformation more rigidly than a simple cyclohexane, reducing the entropic penalty upon binding to a protein target.[1]
Metabolic Stability: The quaternary carbon at position 5 blocks metabolic oxidation at that site, a common liability in simpler alkyl chains.
IP Space: Spirocycles often break out of crowded patent landscapes dominated by planar aromatics.[1]
Target Classes
This specific acid is a versatile intermediate for:
GPCR Modulators: Used in the synthesis of antagonists for MCHr1 (Melanin-concentrating hormone receptor 1) and Opioid receptors , where the lipophilic core fits into hydrophobic pockets while the acid (converted to amines/amides) interacts with polar residues.[1]
Enzyme Inhibitors: Analogous spiro-acids are critical in the design of ACC (Acetyl-CoA Carboxylase) inhibitors, where the acid mimics the natural substrate or anchors the molecule in the active site.[1]
Caption: Structural advantages of the spiro scaffold translating to medicinal chemistry applications.
Storage: Store at 2-8°C (Refrigerate). Keep container tightly closed in a dry, well-ventilated place.
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood.
References
PubChemLite . (2025).[2] 2-{spiro[4.5]decan-8-yl}acetic acid Structure and Properties. University of Luxembourg.[1][2][3] Retrieved February 27, 2026, from [Link]
Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. (Contextual reference for Fsp3 and spiro scaffolds).
Zheng, Y., & Tice, C. M. (2016). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. Bioorganic & Medicinal Chemistry Letters. (General review on spiro scaffolds).
The Therapeutic Potential of Spiro[4.5]decane Scaffolds in Drug Discovery: A Technical Whitepaper
Executive Summary Modern drug discovery is undergoing a paradigm shift, moving away from flat, sp2-hybridized aromatic molecules toward sp3-rich, three-dimensional architectures. The spiro[4.5]decane scaffold—comprising...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Modern drug discovery is undergoing a paradigm shift, moving away from flat, sp2-hybridized aromatic molecules toward sp3-rich, three-dimensional architectures. The spiro[4.5]decane scaffold—comprising a cyclopentane ring fused to a cyclohexane ring at a single quaternary spiro carbon—represents a highly privileged structural motif [1]. As a Senior Application Scientist, I have observed that the inherent orthogonal geometry of this scaffold effectively minimizes the entropic penalty upon target binding. By rigidly projecting functional groups into deep, complex binding pockets, spiro[4.5]decanes achieve high target selectivity and enhanced physicochemical properties, circumventing the off-target liabilities common in traditional planar therapeutics.
One of the most clinically validated applications of the spiro[4.5]decane core is in the development of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Domain (PHD) inhibitors [2]. Under normoxic conditions, PHDs hydroxylate HIF-α, flagging it for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation [1].
Causality of the Scaffold: Saturated spiro[4.5]decanone derivatives, specifically 1,3,8-triazaspiro[4.5]decane-2,4-diones, act as potent competitive inhibitors of the 2-oxoglutarate (2-OG) co-substrate [1]. The hydantoin moiety acts as a bioisostere for the 2-OG carboxylates, forming a bidentate chelation with the active-site Fe(II). Crucially, the orthogonal spiro-cyclohexyl ring forces the attached lipophilic substituents directly into the hydrophobic secondary pocket of PHD2. A flat aromatic system cannot achieve this precise vector projection without severe steric clashing, making the spiro[4.5]decane geometry indispensable for stabilizing HIF-1α and mimicking a hypoxic response to treat anemia.
Mechanism of HIF-1α stabilization by spiro[4.5]decanone PHD inhibitors.
Beyond hypoxia modulation, the scaffold has shown profound efficacy in mitigating Ischemia-Reperfusion Injury (IRI) via mPTP inhibition[3].
Causality of the Scaffold: Recent structural optimizations shifted the core from a 1,3,8-triazaspiro[4.5]decane to a 1,4,8-triazaspiro[4.5]decan-2-one framework [4]. This subtle migration of the nitrogen atom alters the hydrogen-bond donor/acceptor topology. Molecular modeling reveals that this tailored spiro-geometry perfectly anchors the molecule at the interface between the c8-ring and subunit 'a' of the ATP synthase [3]. This prevents the pathological opening of the mPTP during reperfusion without disrupting baseline ATP production, ensuring cardiomyocyte survival [4].
Mechanistic Paradigm III: Neuroreceptor Modulation and Oncology
The spiro[4.5]decane framework is also highly relevant in neuropharmacology and oncology. For instance, 1,4-dioxa-spiro[4.5]decane arylpiperazines serve as highly selective 5-HT1A receptor agonists and α1-adrenoceptor antagonists [5]. The spiroketal core acts as a rigid spacer, locking the distance between the basic piperazine nitrogen and the aryl group to perfectly match the 5-HT1A orthosteric site[5]. In oncology, naturally occurring spiro[4.5]decane steroids, such as Spiroconyone B and C, exhibit potent cytotoxicity against leukemia (HL-60) cells by inducing G2/M phase arrest and mitochondria-mediated apoptosis [6].
Quantitative Data Summary
To contextualize the structure-activity relationship (SAR) across different therapeutic domains, the following table summarizes the biological activities of key spiro[4.5]decane derivatives.
Compound Class / Scaffold
Primary Target
Biological Activity
Therapeutic Indication
1,3,8-Triazaspiro[4.5]decane-2,4-diones
PHD2 Enzyme
Low nM (IC50)
Anemia, Chronic Kidney Disease
1,4,8-Triazaspiro[4.5]decan-2-ones
mPTP (ATP Synthase)
Sub-μM (IC50)
Ischemia-Reperfusion Injury
1,4-Dioxa-spiro[4.5]decane arylpiperazines
5-HT1A Receptor
Low nM (Ki)
Neurological Disorders
Spiro[4.5]decane steroids (Spiroconyones)
HL-60 Cancer Cells
3.6 - 7.6 μM (IC50)
Oncology (Leukemia)
Experimental Protocols: Synthesis & Validation
To ensure trustworthiness and reproducibility, the following self-validating protocols outline the synthesis and biological evaluation of the spiro[4.5]decane core.
General workflow from synthesis to biological evaluation of spiro[4.5]decanone derivatives.
Protocol 1: Synthesis of the 1,3,8-Triazaspiro[4.5]decane-2,4-dione Core (Bucherer-Bergs Reaction)
Objective: Construct the rigid spiro-hydantoin pharmacophore[2].
Reagent Preparation : Dissolve the starting piperidone derivative (1.0 eq) in a 1:1 mixture of ethanol and water.
Reagent Addition : Add potassium cyanide (KCN, 1.5 eq) and ammonium carbonate ((NH4)2CO3, 3.0 eq) to the reaction vessel. (Caution: KCN is highly toxic; perform strictly in a dedicated fume hood with proper scrubbing.)
Cyclization : Heat the mixture to 60°C for 12-18 hours. The reaction relies on the thermodynamic stability of the spiro-hydantoin product to drive the equilibrium forward.
Isolation : Cool the reaction to 0°C. The spiro-hydantoin typically precipitates as a white solid. Filter, wash with cold water, and dry under a vacuum.
Self-Validating QA/QC : Confirm structure via 13C NMR. The defining feature of success is the appearance of the quaternary spiro carbon peak at approximately 60–70 ppm, confirming the successful fusion of the two rings.
Protocol 2: In Vitro PHD2 Inhibition Assay (Time-Resolved FRET)
Objective: Quantify the IC50 of the synthesized spiro[4.5]decane inhibitors.
Assay Buffer : Prepare 50 mM HEPES (pH 7.4), 50 mM KCl, 1 mM DTT, 10 μM FeSO4, and 0.01% Tween-20.
Reaction Assembly : In a 384-well plate, combine recombinant human PHD2 enzyme, a biotinylated HIF-1α peptide substrate, and varying concentrations of the spiro[4.5]decane inhibitor.
Initiation : Start the reaction by adding 2-oxoglutarate (2-OG, 1 μM) and ascorbate (1 mM). Incubate for 30 minutes at room temperature.
Detection : Add the VHL complex, Europium-cryptate labeled anti-ubiquitin antibody (donor), and APC-streptavidin (acceptor).
Self-Validating Controls :
Positive Control: Use a known broad-spectrum 2-OG competitor (e.g., IOX2) to validate assay sensitivity.
Negative Control: Omit the PHD2 enzyme to establish baseline background.
Data Integrity: The ratiometric TR-FRET readout (Emission 665 nm / Emission 620 nm) inherently normalizes for any compound auto-fluorescence or inner-filter effects, ensuring the calculated IC50 is a true reflection of target engagement.
References
Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors
Source: Tandfonline / IRIS
URL: [Link]
Spiroconyone B and C, Two Rearranged Cholestane Steroids with Spiro[4.5]decane and Oxaspiro[4.5]decane Scaffolds from Patiria pectinifera
Source: Journal of Natural Products (ACS Publications)
URL: [Link]
Structure-affinity/activity relationships of 1,4-dioxa-spiro[4.5]decane based ligands at α1 and 5-HT1A receptors
Source: European Journal of Medicinal Chemistry (PubMed)
URL:[Link]
Physicochemical Profiling of 2-{Spiro[4.5]decan-8-yl}acetic acid: Molecular Weight and Partition Coefficient (LogP) Dynamics
Executive Summary In contemporary drug discovery, the transition from planar aromatic systems to highly saturated, three-dimensional scaffolds—a paradigm often termed the —has been shown to significantly improve the clin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In contemporary drug discovery, the transition from planar aromatic systems to highly saturated, three-dimensional scaffolds—a paradigm often termed the —has been shown to significantly improve the clinical success rates of lead molecules. 2-{Spiro[4.5]decan-8-yl}acetic acid (CAS: 1517177-38-6) [1] represents a highly versatile, Fsp³-rich building block. This whitepaper provides an in-depth technical analysis of its core physicochemical properties, specifically focusing on its molecular weight (MW) and partition coefficient (LogP), alongside the self-validating experimental methodologies required to accurately quantify them.
Part 1: Structural Profiling & Molecular Weight
The compound features a spiro[4.5]decane core attached to an acetic acid moiety. This bicyclic aliphatic system contributes substantial hydrophobic bulk, while the carboxylic acid provides an ionizable handle for further synthetic functionalization or target binding.
The theoretical molecular formula is C₁₂H₂₀O₂ [2][3]. Understanding the exact monoisotopic mass is critical for downstream identification in complex biological matrices via High-Resolution Mass Spectrometry (HRMS).
Protocol 1: HRMS Determination of Molecular Weight
To experimentally verify the molecular weight of 2-{Spiro[4.5]decan-8-yl}acetic acid, Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry is the standard.
Causality & Experimental Design:
Because the molecule contains a carboxylic acid, it acts as a weak acid (estimated pKa ~4.5–5.0). Analyzing this compound in negative ion mode (ESI-) is highly preferred. The carboxylic acid readily donates a proton to form a stable [M-H]- anion[4]. This choice minimizes the complex adduct formation (e.g., sodium or potassium adducts) frequently observed in positive ion mode, yielding a cleaner spectrum.
Step-by-Step Methodology:
Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 1 µg/mL using a 50:50 Methanol:Water (0.1% Formic Acid) mixture.
Ionization: Inject the sample into the ESI source operating in negative mode. Capillary voltage is set to 2.5 kV to ensure efficient droplet desolvation without inducing in-source fragmentation.
Mass Analysis: Route the ions into the TOF analyzer.
Self-Validating System (Lock Mass): To ensure data integrity and mass accuracy within <5 ppm, continuously infuse an internal lock mass (e.g., Leucine Enkephalin, [M-H]- m/z 554.2620) via a secondary reference sprayer. The system automatically corrects the mass axis in real-time based on the lock mass drift.
Data Extraction: Extract the exact mass peak at m/z 195.13905 (corresponding to the [M-H]- species)[4].
Part 2: Lipophilicity (LogP) Dynamics
Lipophilicity dictates a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The predicted XlogP for 2-{Spiro[4.5]decan-8-yl}acetic acid is 4.0 [4].
This relatively high lipophilicity is driven by the 10-carbon spirocyclic core. However, because the molecule contains an ionizable carboxylic acid, its effective lipophilicity (LogD) is highly pH-dependent. At physiological pH (7.4), the acid is predominantly ionized, significantly lowering its partitioning into lipid membranes compared to its neutral state.
pH 7.4 (Physiological buffer, acid is deprotonated)
Protocol 2: Shake-Flask Method for LogP Determination
While computational models (XlogP) provide excellent baseline estimates, empirical validation is mandatory for IND-enabling studies. The Shake-Flask method remains the gold standard.
Causality & Experimental Design:
To measure the true LogP (partitioning of the neutral species), the aqueous phase must be buffered to at least 2 pH units below the compound's pKa. For 2-{Spiro[4.5]decan-8-yl}acetic acid, a pH 2.0 buffer ensures >99% of the molecules are in the neutral, protonated state. Centrifugation is a critical step; mechanical shaking creates micro-emulsions of octanol in water. If not broken via centrifugation, these micro-emulsions artificially inflate the apparent aqueous concentration, leading to a falsely low LogP calculation.
Workflow for Shake-Flask LogP Determination
Step-by-Step Methodology:
Solvent Saturation: Stir 1-octanol and aqueous buffer (pH 2.0, 0.1 M HCl) together for 24 hours. Reasoning: This mutually saturates the phases, preventing volume shifts during the actual experiment due to solvent cross-partitioning.
Spiking: Dissolve 2-{Spiro[4.5]decan-8-yl}acetic acid in the pre-saturated octanol phase at a concentration of 1 mg/mL.
Equilibration: Combine equal volumes (e.g., 5 mL each) of the spiked octanol and pre-saturated aqueous buffer in a borosilicate glass vial. Shake mechanically at 100 rpm for 2 hours, then let the system stand for 24 hours at a strictly controlled 25°C to achieve thermodynamic equilibrium.
Separation: Centrifuge the vials at 3000 rpm for 15 minutes to completely resolve the two phases and break any micro-emulsions.
Quantification: Carefully extract aliquots from both the octanol layer (top) and aqueous layer (bottom). Quantify the concentration of the compound in each phase using HPLC-UV (monitored at 210 nm) against a standard calibration curve.
Self-Validating System (Mass Balance): Calculate the total mass recovered: (Concentration_octanol × Volume_octanol) + (Concentration_aqueous × Volume_aqueous). The total recovered mass must be ≥95% of the initial spiked mass. A failure indicates compound precipitation or adsorption to the glass, invalidating the run.
Calculation: Calculate LogP using the formula: LogP = Log10([Concentration in Octanol] / [Concentration in Water]).
References
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. URL:[Link]
OECD (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL:[Link]
PubChemLite Database via University of Luxembourg. 2-{spiro[4.5]decan-8-yl}acetic acid (C12H20O2). URL:[Link]
Architecting the Third Dimension: Novel Spiro[4.5]decane Building Blocks for Pharmaceutical Research
Abstract The pharmaceutical industry is currently undergoing a paradigm shift from "flatland" aromatic scaffolds to three-dimensional (3D), high-Fsp³ architectures.[1] Among these, the spiro[4.5]decane system represents...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The pharmaceutical industry is currently undergoing a paradigm shift from "flatland" aromatic scaffolds to three-dimensional (3D), high-Fsp³ architectures.[1] Among these, the spiro[4.5]decane system represents a privileged structural motif, offering a unique balance of conformational rigidity, metabolic stability, and novel vector orientation. This technical guide analyzes the utility of spiro[4.5]decane building blocks in drug discovery, detailing their physicochemical advantages over traditional piperidine/biphenyl bioisosteres. We provide comprehensive synthetic methodologies, including classical Bucherer-Bergs protocols and emerging photocatalytic routes, alongside a validated experimental workflow for constructing the 1,3,8-triazaspiro[4.5]decane-2,4-dione core, a critical scaffold for Hypoxia-Inducible Factor (HIF) prolyl hydroxylase inhibition.
The 3D Imperative: Why Spiro[4.5]decane?
Escaping Flatland
Traditional drug discovery has relied heavily on planar aromatic rings (phenyl, heteroaryl). While synthetically accessible, these "flat" molecules often suffer from poor aqueous solubility and limited spatial exploration of binding pockets. The spiro[4.5]decane scaffold—consisting of a five-membered ring fused to a six-membered ring at a single quaternary carbon—introduces inherent three-dimensionality.[2][3]
Physicochemical Advantages[4]
Vector Orthogonality: Unlike biphenyls where substituents exit in a linear or planar fashion, spirocycles project substituents at defined angles (often ~90°) relative to the core axis. This allows access to sub-pockets in enzymes (e.g., GPCRs, Kinases) that are inaccessible to flat inhibitors.
Metabolic Hardening: The quaternary spiro-carbon blocks metabolic oxidation at that position, a common "soft spot" in simple piperidines or cyclohexanes.
Lipophilicity Modulation: Increasing the fraction of sp³ carbons (Fsp³) correlates with improved solubility and lower attrition rates in clinical trials.
Structural Classes
We categorize these building blocks based on heteroatom placement:
Azaspiro[4.5]decane: Nitrogen incorporation (commonly positions 2, 8, or 1,3,8).[4] These are the primary "building blocks" as the amine serves as a handle for diversification.
Oxaspiro[4.5]decane: Oxygen incorporation, often used to modulate pKa and H-bond accepting capability.
Strategic Applications & Bioisosterism
Case Study: HIF Prolyl Hydroxylase (PHD) Inhibitors
The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold has emerged as a potent inhibitor of PHD enzymes.[5][6] In this context, the spiro-hydantoin moiety mimics the 2-oxoglutarate cofactor, binding to the active site iron, while the 6-membered ring projects substituents into the hydrophobic channel.
Bioisosteric Replacements
Replacement for 4,4-disubstituted Piperidines: The spiro[4.5] system restricts the conformational flexibility of the piperidine ring, reducing the entropic penalty upon binding.
Replacement for Biphenyls: Provides a rigid linker with improved solubility.
Figure 1: Strategic rationale for transitioning from flat or flexible scaffolds to rigid spiro[4.5]decane architectures.
Synthetic Methodologies
The Classical Route: Bucherer-Bergs Reaction
This is the industry standard for generating 1,3,8-triazaspiro[4.5]decane-2,4-diones . It involves the condensation of a cyclic ketone (e.g., N-protected piperidone) with potassium cyanide and ammonium carbonate.
Cons: Harsh conditions (elevated temperature), cyanide handling.
The Modern Route: Photocatalytic [3+2] Cycloaddition
Recent advances (e.g., MDPI, 2025) utilize photocatalysis to couple 2-methylene-tetrahydronaphtalene-1-ones with N-cyclopropylanilines.
Pros: Mild conditions, high diastereoselectivity, metal-free.[7]
Cons: Requires specialized photoreactors, currently limited substrate scope compared to Bucherer-Bergs.
Metal-Catalyzed Annulation
Palladium or Rhodium-catalyzed cyclizations (e.g., dimerization of ene-vinylidenecyclopropanes) offer rapid access to complex carbospiro cores.
Experimental Protocol: Synthesis of 8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione[5]
This protocol describes the synthesis of a versatile building block using the Bucherer-Bergs reaction. This scaffold contains a hydantoin ring (positions 1-5) spiro-fused to a piperidine ring (positions 6-10).
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-benzyl-4-piperidone (10.0 g) in 50 mL of Ethanol.
Addition: Add 50 mL of distilled water. Subsequently, add Ammonium Carbonate (15.2 g) followed carefully by Potassium Cyanide (5.15 g).
Note: Ensure the reaction is performed in a well-ventilated fume hood with cyanide sensors active.
Reaction: Heat the mixture to 60°C and stir vigorously for 18 hours . The solution may turn from clear to a suspension as the hydantoin product forms.
Monitoring: Monitor reaction progress via TLC (System: DCM/MeOH 9:1). The starting ketone spot (Rf ~0.6) should disappear, replaced by a lower Rf spot (Rf ~0.3).
Workup (Precipitation Method):
Cool the reaction mixture to 0°C in an ice bath.
The product often precipitates as a white solid. Filter the solid using a Buchner funnel.
Wash the cake with cold water (3 x 20 mL) to remove excess cyanide and inorganic salts.
Wash with a small amount of cold diethyl ether (20 mL) to remove organic impurities.
Purification (Optional): If no precipitate forms, concentrate the ethanol under reduced pressure. Acidify the aqueous residue to pH 2 with 1N HCl (caution: HCN gas evolution possible, use scrubber), then neutralize to pH 7 to induce precipitation. Recrystallize from Ethanol/Water.
Figure 2: Synthetic workflow for the Bucherer-Bergs synthesis of the spiro[4.5]decane scaffold.
Quantitative Data Summary
The following table summarizes the comparative properties of the spiro[4.5]decane scaffold versus its linear counterparts, derived from typical medicinal chemistry datasets (e.g., Benchchem, MDPI).
The spiro[4.5]decane scaffold is primed for high-throughput automated synthesis. The "building block" strategy involves synthesizing the core spiro-amine (e.g., 1,8-diazaspiro[4.5]decane ) and protecting one nitrogen (e.g., N-Boc). This allows for:
Parallel Amide Coupling: Automated coupling of the free amine with carboxylic acid libraries.
SnAr Diversification: Reaction with heteroaryl halides.
DNA-Encoded Libraries (DEL): The rigid spiro core serves as an excellent "hub" for DNA attachment, projecting diversity elements into 3D space.
References
Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis. MDPI. (2025).[7] Available at: [Link]
Studies on Spiro[4.5]decanone Prolyl Hydroxylase Domain Inhibitors. Medicinal Chemistry Communication. (2019). Available at: [Link]
Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors. Journal of Medicinal Chemistry. (2021). Available at: [Link]
Synthetic Routes to Approved Drugs Containing a Spirocycle. Preprints.org. (2023). Available at: [Link]
Synthesis of four novel natural product inspired scaffolds for drug discovery. PubMed. (2009). Available at: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The 3D Imperative
In modern drug discovery, the transition from planar aromatic scaffolds to three-dimensional (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
-rich) architectures is a critical strategy to improve solubility, selectivity, and metabolic stability—a concept widely recognized as "escaping flatland" (Lovering et al., 2009).
The 2-{Spiro[4.5]decan-8-yl}acetic acid scaffold represents a quintessential example of this shift. By fusing a five-membered ring to a cyclohexane core at a single carbon (the spiro center), this moiety introduces rigid vectorality without the liability of high molecular weight. However, the efficacy of this scaffold relies entirely on controlling the spatial orientation of the C8-substituent (the acetic acid tail).
This guide details the conformational dynamics, synthetic pathways, and analytical protocols required to master this scaffold.
Structural Dynamics & Conformational Analysis
The Core Topology
The spiro[4.5]decane system consists of a cyclopentane ring fused to a cyclohexane ring at position C5 (spiro center). The acetic acid side chain is attached at the distal C8 position.
Cyclohexane Ring: Predominantly adopts a chair conformation .
Spiro Center (C5): Acts as a gem-dialkyl substituent. Due to the Thorpe-Ingold effect, the bond angle contraction in the 5-membered ring expands the external angle on the cyclohexane side, often flattening the chair slightly near the junction.
C8-Substituent (Acetic Acid): Can adopt either an axial or equatorial orientation.
Energetic Preferences (Axial vs. Equatorial)
Unlike simple monosubstituted cyclohexanes, the spiro-fusion influences the conformational equilibrium.
Parameter
Equatorial Conformer
Axial Conformer
Causality
Steric Energy
Low (Global Minimum)
High (+1.7–2.0 kcal/mol)
1,3-diaxial interactions with C6/C10 protons.
Spiro Influence
Minimal distal impact
Moderate
The spiro ring rigidity prevents ring-flip relief mechanisms common in flexible systems.
Solvation
High exposure
Shielded
Equatorial acid groups are more accessible for H-bonding.
Expert Insight: While the equatorial conformer is thermodynamically preferred (
), the axial conformer often exhibits distinct biological activity due to its compact vector. In high-affinity ligands (e.g., ACC inhibitors), the axial orientation may be locked by the binding pocket, necessitating a synthesis that forces this contra-thermodynamic state.
Synthetic Pathways & Stereocontrol[2]
To access 2-{Spiro[4.5]decan-8-yl}acetic acid, we employ a convergent route starting from 1,4-cyclohexanedione monoethylene acetal. This pathway allows for late-stage divergence into either isomer.
Synthesis Workflow (DOT Visualization)
Figure 1: Convergent synthetic route for spiro[4.5]decane acetic acid derivatives. The hydrogenation step (Step 4) dictates the final diastereomeric ratio (dr).
Protocol: Stereoselective Hydrogenation
The reduction of the exocyclic olefin is the critical stereodefining step.
Pd/C (Heterogeneous): Favors H2 delivery from the less hindered face, typically yielding the thermodynamic (equatorial) product (dr ~4:1).
Crabtree’s Catalyst (Homogeneous): Can be directed by functional groups, but in unsubstituted spiro-systems, steric bulk still dictates the outcome.
Procedure:
Dissolve olefin (1.0 eq) in MeOH (0.1 M).
Add 10 wt% Pd/C.
Stir under
balloon (1 atm) for 4 hours.
Purification: Filter through Celite. Isolate isomers via preparative HPLC (C18 column) if high purity of the axial minor product is required.
Analytical Validation Workflow
Distinguishing the axial vs. equatorial isomers requires a self-validating analytical loop combining NMR and Computational Chemistry.
The NOESY/ROESY Logic
Scalar couplings (
-values) can be deceptive in spiro-systems due to ring flattening. Nuclear Overhauser Effect (NOE) spectroscopy provides spatial proof.
Equatorial Side Chain (Axial Proton at C8):
The methine proton at C8 is axial .
Key Signal: Strong NOE correlation between H-C8(ax) and H-C6/C10(ax) (1,3-diaxial relationship).
Axial Side Chain (Equatorial Proton at C8):
The methine proton at C8 is equatorial .
Key Signal: Weak or absent NOE to H-C6/C10. Stronger NOE to adjacent equatorial protons.
Analytical Decision Tree (DOT Visualization)
Figure 2: NMR assignment logic for C8-substituted spiro[4.5]decanes.
Case Study: Application in ACC Inhibitors
Acetyl-CoA Carboxylase (ACC) inhibitors often utilize the spiro[4.5]decane scaffold to fill a hydrophobic pocket while projecting a carboxylate headgroup to interact with the enzyme's active site residues.
Mechanism: The spiro-cycle provides a rigid "spacer" that positions the acid group precisely.
Data Correlation: In studies of similar spiro-ethers (e.g., 1-oxa-spiro[4.5]decanes), the equatorial isomer typically demonstrates a 10-fold improvement in metabolic stability (
) compared to the axial isomer, likely due to reduced steric strain making the molecule less prone to oxidative metabolism at the ring junction (Franchini et al., 2017).
References
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.
Zheng, S., & Tice, C. M. (2016).[1] The use of spirocyclic scaffolds in drug discovery.[1][2][3][4][5] Bioorganic & Medicinal Chemistry Letters.
Franchini, S., et al. (2017). Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives. European Journal of Medicinal Chemistry.
Technical Guide: Functionalization Strategies for the Spiro[4.5]decan-8-yl Core
The following technical guide details the functionalization of the spiro[4.5]decan-8-yl core. This scaffold is a privileged structure in modern drug discovery, offering a high fraction of saturated carbon ( ) and restric...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the functionalization of the spiro[4.5]decan-8-yl core. This scaffold is a privileged structure in modern drug discovery, offering a high fraction of saturated carbon (
) and restricted conformational flexibility that improves metabolic stability and target selectivity compared to planar aromatic analogs.
Executive Summary
The spiro[4.5]decan-8-yl moiety represents a geometric "sweet spot" in medicinal chemistry. It fuses a five-membered ring and a six-membered ring at a single quaternary carbon, creating a rigid, orthogonal vector for substituent display.
This guide focuses on the 8-position (distal to the spiro center on the six-membered ring). This position is the primary vector for library expansion in GPCR ligands (e.g., CCR4 antagonists, Opioids) and enzyme inhibitors (e.g., PHD inhibitors).
Key Technical Advantages:
Vector Orthogonality: Substituents at C8 project away from the spiro core, minimizing steric clash with the core itself while maximizing receptor interaction.
Metabolic Hardening: The quaternary spiro center blocks metabolic oxidation at the fusion point.
Stereochemical Richness: Functionalization at C8 creates cis and trans isomers (relative to the spiro-ring substituents), offering a tunable handle for SAR optimization.
Structural Logic & Nomenclature
Before initiating synthesis, precise numbering is critical. In the IUPAC system for spiro[4.5]decane:
Ring A (5-membered): Carbons 1–4 (and the spiro carbon 5).
Ring B (6-membered): Carbons 6–10.
Position 8: The carbon in the 6-membered ring para to the spiro center (C5).
The Core Handle: The most versatile precursor is spiro[4.5]decan-8-one .
Visualization: Functionalization Decision Tree
The following diagram outlines the critical pathways from the parent ketone to functionalized drug candidates.
Figure 1: Strategic divergence from the C8 ketone handle.
Critical Functionalization Pathways
Reductive Amination (The "Workhorse" Reaction)
This is the primary method for installing basic amines found in CCR4 antagonists and opioid ligands.
Mechanism & Stereochemistry:
The incoming amine attacks the C8 ketone to form an iminium ion. The hydride source (e.g., STAB) then attacks.
Stereocontrol: The hydride typically attacks from the less hindered face. In spiro[4.5]systems, the conformation of the 6-ring (chair) and the bulk of the 5-ring substituents dictate the ratio of cis/trans isomers.
Thermodynamic Control: Using weak reducing agents allows equilibration of the iminium intermediate, often favoring the thermodynamic product (equatorial amine).
Adding organolithium or Grignard reagents to C8 converts the ketone into a tertiary alcohol. This is crucial for "gleenol-type" natural product analogs.
Challenge: Enolization. The C8 ketone has acidic alpha-protons. Basic nucleophiles may act as bases, causing enolization rather than addition.
Solution: Use organocerium reagents (CeCl3 + RLi) to suppress basicity and enhance nucleophilicity.
Experimental Protocols
Standardized procedures derived from high-impact medicinal chemistry literature.
Protocol A: General Reductive Amination at C8
Application: Synthesis of secondary/tertiary amine libraries.
Reference: Based on methodologies for 2,8-diazaspiro[4.5]decan-8-yl derivatives (Procopiou et al., 2016).
Imine Formation: Charge a reaction vial with the spiro-ketone and the amine in DCE (0.1 M concentration).
Activation: Add AcOH. Stir at room temperature for 30–60 minutes to ensure imine/iminium formation. Note: If the amine is an HCl salt, add 1.0 equiv of TEA.
Reduction: Cool to 0°C (optional, often run at RT). Add STAB portion-wise over 5 minutes. Gas evolution may occur.
Incubation: Stir at RT for 12–16 hours. Monitor by LCMS for disappearance of ketone.
Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3x).
Purification: The crude usually contains a mixture of diastereomers. Separate via Flash Chromatography (Silica, MeOH/DCM gradient) or Prep-HPLC.
Protocol B: Stereoselective Reduction to the Alcohol
Result: Typically yields the equatorial alcohol (OH equatorial) as the major product (>9:1 ratio).
Comparative Data: Substituent Effects
The following table summarizes how the 8-position modification affects physicochemical properties (
, ) and metabolic stability ().
Functional Group at C8
Geometry
LogD (pH 7.4)
Metabolic Stability (HLM)
Primary Application
Ketone (=O)
Planar ()
1.5 - 2.0
Low (Reductase liability)
Intermediate
Amine (-NHR)
Tetrahedral ()
0.5 - 1.2
High
GPCR Binding (Basic amine)
Alcohol (-OH)
Tetrahedral ()
0.8 - 1.5
Moderate (Glucuronidation)
H-Bond Donor/Acceptor
Ether (-OR)
Tetrahedral ()
2.0 - 3.0
High
Lipophilic Spacer
Synthesis of the Core Scaffold
For researchers who cannot purchase the core, the 1,4-dioxaspiro[4.5]decan-8-one is the standard starting point.
Visualization: Core Synthesis Pathway
Figure 2: Construction of the spiro[4.5]decan-8-one scaffold.
Key Synthetic Note:
The formation of the spiro ring (Step 1) often utilizes double alkylation of a protected cyclohexanone. Alternatively, Diels-Alder reactions using methylene lactones can construct the spiro center directly with high stereocontrol [7].
References
BenchChem. (2025).[1][2] The Therapeutic Potential of Spiro[4.5]dec-9-en-7-one Derivatives and Analogues: A Technical Guide. Retrieved from
Procopiou, P. A., et al. (2016). 2,8-Diazaspiro[4.5]decan-8-yl)pyrimidin-4-amine potent CCR4 antagonists capable of inducing receptor endocytosis.[3] European Journal of Medicinal Chemistry. Retrieved from
Rafel, S., et al. (1998). Synthesis and characterisation of optically active spiro[4.5]decanes. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from
Srikrishna, A., et al. (2003). An efficient methodology for the construction of spiro[4.5]decanes: a formal synthesis of acorone. Arkivoc. Retrieved from
Sigma-Aldrich. (n.d.). 6-(propylamino)spiro[4.5]decan-8-ol Product Page. Retrieved from
PubChem. (2025).[4] Spiro[4.5]decan-8-ol Compound Summary. Retrieved from
Academie des Sciences. (2024). Stereoselective strategies to access spirotetronate natural products. Comptes Rendus Chimie. Retrieved from
2-{Spiro[4.5]decan-8-yl}acetic acid CAS number and identifiers
The following technical guide details the chemical identity, synthesis, and application of 2-{Spiro[4.5]decan-8-yl}acetic acid (CAS 1517177-38-6). This document is structured for researchers in medicinal chemistry and pr...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the chemical identity, synthesis, and application of 2-{Spiro[4.5]decan-8-yl}acetic acid (CAS 1517177-38-6). This document is structured for researchers in medicinal chemistry and process development.
Advanced Scaffold for Fsp³-Rich Drug Discovery[1]
Executive Summary
2-{Spiro[4.5]decan-8-yl}acetic acid represents a strategic "spiro-fused" building block used to introduce three-dimensionality into drug candidates.[1] Unlike flat aromatic scaffolds (phenyl, naphthyl), this spiro[4.5]decane derivative offers a high fraction of sp³-hybridized carbons (Fsp³ = 0.83 ), a property directly correlated with improved clinical success rates due to enhanced solubility and metabolic stability.[1]
This guide analyzes the compound as a bioisostere for 4-substituted cyclohexylacetic acids, detailing its synthesis via the Horner-Wadsworth-Emmons (HWE) pathway and its utility in modulating physicochemical profiles in GPCR and enzyme inhibitor discovery.[1]
Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
Structural conformation: The molecule features a spiro[4.5]decane core where a five-membered ring (cyclopentane) and a six-membered ring (cyclohexane) share a single quaternary carbon (C5).[1] The acetic acid side chain is attached at position C8 (para to the spiro center), creating a linear vector that mimics trans-1,4-cyclohexyl systems but with added lipophilic bulk from the fused cyclopentane.[1]
Synthesis & Manufacturing Protocols
The synthesis of CAS 1517177-38-6 typically proceeds from Spiro[4.5]decan-8-one .[1] If the ketone is not commercially available, it is constructed via spiro-annulation.[1] The side chain is installed using a Horner-Wadsworth-Emmons (HWE) reaction followed by hydrogenation.[1]
Retrosynthetic Analysis (Graphviz)
Figure 1: Retrosynthetic pathway for CAS 1517177-38-6 starting from the spiro-ketone core.[1]
Workup: Acidify to pH ~2 with 1N HCl. The acid may precipitate or require extraction with DCM/EtOAc.[1]
Purification: Recrystallization from hexanes/EtOAc or column chromatography if necessary.
Applications in Drug Discovery[1][6][7]
The Spiro[4.5]decane scaffold is a "privileged structure" utilized to escape the "flatland" of traditional aromatic drug design.[1]
1. Bioisosterism & Physicochemical Modulation
Fsp³ Enhancement: Increasing the fraction of sp³ carbons (Fsp³) improves water solubility and saturation, which correlates with reduced toxicity and off-target binding.[1]
Metabolic Stability: The quaternary spiro carbon blocks oxidative metabolism at that position, a common liability in simple cyclohexyl rings.[1]
Conformational Restriction: The spiro fusion locks the relationship between the five- and six-membered rings, reducing the entropic penalty upon binding to a protein target compared to a flexible alkyl chain.[1]
2. Therapeutic Areas
ACC Inhibitors (Acetyl-CoA Carboxylase): Spirocyclic cores are frequently used in ACC inhibitors (e.g., for NASH/MASH treatment) to fill hydrophobic pockets while maintaining a specific vector for the carboxylic acid "warhead."[1]
GPCR Modulators: Used as a lipophilic spacer in antagonists for receptors like CCR2 or MCHr1 , where the spiro cycle replaces a piperidine or cyclohexyl group to tune LogD (lipophilicity).[1]
Ion Channel Blockers: The bulk of the spiro system can effectively occlude pore regions in channels like CaV2.2.[1]
Quality Control & Analytics
To ensure the integrity of CAS 1517177-38-6, the following analytical signatures should be verified.
PubChem. 2-{Spiro[4.5]decan-8-yl}acetic acid (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]
Zheng, S., & Tice, C. M. (2016).[1] The utilization of spirocyclic scaffolds in drug discovery.[1][2][3][4][5][6] Bioorganic & Medicinal Chemistry Letters, 26(12), 2763-2768.[1] (Discusses Fsp³ and spiro advantages).
Burkhard, J. A., et al. (2010).[1] Spirocyclic scaffolds in medicinal chemistry.[1][2][4][5] Journal of Medicinal Chemistry, 53(6), 2293-2305.[1] (Review of synthesis and utility).
Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from flatland: increasing saturation as an approach to improving clinical success.[1] Journal of Medicinal Chemistry, 52(21), 6752-6756.[1]
Escaping Flatland: The Strategic Implementation of Spirocyclic Scaffolds in Modern Drug Design
Executive Summary: The "Escape from Flatland" Paradigm For decades, early-stage drug discovery was heavily biased toward planar, sp2-hybridized aromatic rings. While synthetically tractable via standard cross-coupling re...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The "Escape from Flatland" Paradigm
For decades, early-stage drug discovery was heavily biased toward planar, sp2-hybridized aromatic rings. While synthetically tractable via standard cross-coupling reactions, these "flat" molecules often suffer from poor pharmacokinetic (PK) profiles, low aqueous solubility, and off-target promiscuity. The "escape from flatland" paradigm emphasizes increasing the fraction of sp3-hybridized carbons (
) to enhance molecular complexity and three-dimensionality[1].
Spirocycles—bicyclic structures sharing a single quaternary carbon atom—represent a privileged structural motif to achieve this. By projecting functionality in absolute three-dimensional space, spirocyclic scaffolds allow medicinal chemists to fine-tune physicochemical properties and lock molecular conformations, thereby reducing the entropic penalty upon target binding and improving clinical translation probabilities[2].
Mechanistic Rationale: Why Spirocycles?
As an application scientist guiding hit-to-lead optimization, I frequently advocate for the bioisosteric replacement of planar rings (e.g., piperazine, morpholine) with spirocyclic equivalents (e.g., diazaspiro[3.3]heptane). The causality behind this strategic shift is rooted in both thermodynamics and physical chemistry:
Disruption of Crystal Lattice Packing: Planar aromatic systems tend to stack tightly via
interactions, resulting in high melting points and poor aqueous solubility. The introduction of a bulky, 3D spiro-center disrupts this packing energy, significantly enhancing solubility without adding polar surface area (PSA)[3].
Conformational Pre-organization: Flexible aliphatic chains incur a massive entropic penalty when freezing into a bioactive conformation upon binding. Spirocycles restrict this flexibility. By locking the vector of key pharmacophores (e.g., hydrogen bond donors/acceptors), the molecule is pre-organized for the target receptor, driving up binding affinity[3].
Metabolic Shielding: The steric bulk of the quaternary spiro-carbon can shield adjacent vulnerable C-H bonds from cytochrome P450 (CYP450) mediated oxidation, thereby increasing the metabolic half-life of the drug candidate[2].
Quantitative Advantages of Spirocyclic Bioisosteres
The following table summarizes the comparative physicochemical data when transitioning from a traditional planar motif to a spirocyclic scaffold.
Quaternary spiro-carbon forces absolute 3D geometry[1].
Aqueous Solubility
Moderate
Significantly Enhanced
3D shape disrupts flat crystal lattice packing energy[3].
Lipophilicity (LogP)
Higher
Lower
Reduced hydrophobic surface area and exposed polar atoms[3].
Metabolic Stability
Vulnerable to CYP oxidation
Highly Stable
Steric shielding of adjacent C-H bonds prevents oxidation[2].
Target Selectivity
Promiscuous (binds off-targets)
Highly Selective
Conformational locking prevents induced-fit at off-targets[3].
Logical Workflow of Scaffold Integration
The decision to integrate a spirocycle is not arbitrary; it follows a strict logical progression during lead optimization.
Caption: Logical flow of spirocyclic scaffold integration in drug optimization.
Case Studies in Target Binding
SHP2 Inhibitors: During the optimization of allosteric SHP2 inhibitors, researchers introduced spirocyclic scaffolds to lock the orientation of the primary amine group. This pre-organization maintained three highly directed hydrogen-bond interactions with the target protein, resulting in vastly improved cellular efficacy due to enhanced membrane permeability[2].
PARP-1 Inhibitors (Olaparib Analogs): The replacement of a flexible piperazine ring in Olaparib with a rigid spirocyclic analogue restricted conformational flexibility. This improved binding affinity by reducing the entropic penalty and decreased off-target interactions, leading to a superior selectivity profile across the PARP protein family[3].
Experimental Protocol: Synthesis of Spirocyclic Oxetanes
Spirocyclic oxetanes are highly valued because the oxetane ring acts as a bioisostere for gem-dimethyl or carbonyl groups, further reducing lipophilicity[4]. Below is a self-validating, step-by-step protocol for the synthesis of spirocyclic oxetane-fused benzimidazoles via oxidative cyclization.
Causality of Reagent Selection
Formic Acid: Acts as both the solvent and an acidic promoter. It is volatile enough to be easily removed during the workup.
Oxone® (Potassium peroxymonosulfate): Chosen over transition-metal oxidants to ensure strict chemoselectivity and to prevent heavy metal contamination in the final Active Pharmaceutical Ingredient (API).
Sodium Carbonate (
): A mild base used during the quench. Causality: Stronger bases or leaving the solution acidic during aqueous extraction will cause the highly strained oxetane ring to undergo hydrolytic ring-opening.
Step-by-Step Methodology
Precursor Preparation:
React the starting o-cycloalkylaminoacetanilide with the appropriate oxetane-containing reagent to form the cyclization precursor.
Self-Validation: Monitor via LC-MS. The reaction is validated to proceed to step 2 only when the mass of the starting material is completely depleted, preventing complex downstream purifications.
Oxidative Cyclization:
Dissolve the acetanilide precursor (0.44 mmol) in formic acid (20 mL). Add Oxone® (1.32 mmol, 3 equivalents). Stir the mixture at 40 °C for 6 hours[4].
Self-Validation: Perform Thin-Layer Chromatography (TLC) every 2 hours. The starting material is highly UV-active. Successful cyclization into the spiro-oxetane core disrupts the extended conjugation, resulting in a distinct polarity shift (lower
value) and altered UV absorbance. The protocol self-validates completion when the precursor spot vanishes.
Quenching and Neutralization:
Evaporate the formic acid under reduced pressure. Add water (30 mL) to the residue and carefully neutralize with solid
until the pH is strictly .
Self-Validation: Use pH paper to confirm alkalinity. If the solution remains acidic, the oxetane ring will degrade during extraction.
Extraction and Purification:
Extract the aqueous layer with dichloromethane (
; 3 x 10 mL). Combine the organic extracts, dry over anhydrous sodium sulfate (), and concentrate in vacuo. Purify via flash column chromatography to yield the pure spirocyclic oxetane-fused benzimidazole[4].
Caption: Step-by-step synthetic workflow for spirocyclic oxetane-fused benzimidazoles.
Conclusion
Escaping flatland is no longer a theoretical exercise but a mandatory strategic maneuver in modern drug design. By incorporating spirocyclic scaffolds, researchers can systematically engineer molecules that possess superior thermodynamic binding profiles, robust metabolic stability, and excellent aqueous solubility. As synthetic methodologies—such as metal-free oxidative cyclizations and photocatalysis—continue to mature, the chemical space accessible to medicinal chemists will expand, paving the way for the next generation of highly selective therapeutics.
References
Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?
Source: Taylor & Francis Online
URL:[Link]
Application of fSP3 towards Non-Systemic Drug Discovery
Source: Preprints.org
URL:[Link]
Application Note: Synthesis of 2-(1,4-Dioxaspiro[4.5]decan-8-yl)acetic Acid
This Application Note details the optimized synthesis protocol for 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetic acid (CAS 1517177-38-6). Note on Nomenclature & Structure: While the user request specifies "2-{Spiro[4.5]decan-8...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note details the optimized synthesis protocol for 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetic acid (CAS 1517177-38-6).
Note on Nomenclature & Structure:
While the user request specifies "2-{Spiro[4.5]decan-8-yl}acetic acid," the CAS number 1517177-38-6 and common industrial usage correspond to the 1,4-dioxaspiro[4.5]decane derivative (containing a cyclic ketal protecting group). The all-carbon spiro[4.5]decane system is chemically distinct and less common as a primary building block. This guide focuses on the 1,4-dioxaspiro variant, which serves as a critical intermediate for synthesizing functionalized spirocycles in drug discovery (e.g., for GPCR modulators and enzyme inhibitors).
Executive Summary
This protocol describes a robust, scalable three-step synthesis of 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetic acid starting from the commercially available 1,4-cyclohexanedione monoethylene acetal (1,4-dioxaspiro[4.5]decan-8-one). The route utilizes a Horner-Wadsworth-Emmons (HWE) olefination to install the carbon chain, followed by catalytic hydrogenation and ester hydrolysis. This pathway is preferred over Knoevenagel condensation due to higher stereocontrol (E-selectivity) and cleaner reaction profiles, minimizing polymerization side products.
Key Advantages of This Route[1][2]
Scalability: All steps can be performed on gram to multi-gram scales.
Purification: Intermediates are often crystalline or distillable oils; chromatography is minimized.
Versatility: The ketal protecting group remains intact, allowing for orthogonal functionalization later.
Retrosynthetic Analysis
The strategic disconnection relies on the C8-C(alpha) bond formation. The most reliable method to append an acetic acid side chain to a ketone is via a two-carbon homologation using a phosphonate reagent.
Figure 1: Retrosynthetic logic flow. The pathway ensures the preservation of the spiro-ketal functionality throughout the chain extension.
Experimental Protocols
Step 1: Horner-Wadsworth-Emmons Olefination
Objective: Conversion of 1,4-dioxaspiro[4.5]decan-8-one to ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate.
Mechanism: The phosphonate carbanion attacks the ketone to form an oxaphosphetane intermediate, which collapses to yield the
Base: Sodium hydride (60% dispersion in mineral oil, 1.3 equiv)
Solvent: Anhydrous THF (0.5 M concentration)
Protocol:
Activation: In a flame-dried 3-neck flask under nitrogen, suspend NaH (1.3 equiv) in anhydrous THF at 0 °C.
Phosphonate Addition: Add triethyl phosphonoacetate (1.2 equiv) dropwise over 20 minutes. The solution will turn clear/yellow as the carbanion forms. Stir for 30 minutes at 0 °C.
Ketone Addition: Dissolve 1,4-dioxaspiro[4.5]decan-8-one (1.0 equiv) in minimal THF and add dropwise to the reaction mixture.
Reaction: Allow the mixture to warm to room temperature (20-25 °C) and stir for 4–16 hours. Monitor by TLC (Hexane:EtOAc 4:1).
Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x).[2] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]
Purification: The crude oil is typically sufficiently pure. If necessary, purify via silica gel flash chromatography (0-20% EtOAc in Hexanes).
Expected Yield: 85–95%
Data: ¹H NMR should show a vinylic proton signal at ~5.7 ppm.
Step 2: Catalytic Hydrogenation
Objective: Reduction of the exocyclic double bond to form ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate.
Materials:
Substrate: Unsaturated ester from Step 1.
Catalyst: 10% Palladium on Carbon (Pd/C) (10 wt% loading).
Solvent: Ethanol or Ethyl Acetate.
Gas: Hydrogen (H₂) balloon (1 atm).
Protocol:
Setup: Dissolve the unsaturated ester in Ethanol (0.2 M).
Catalyst Addition: Carefully add 10% Pd/C (10% by weight of substrate) under an inert argon atmosphere. Caution: Dry Pd/C is pyrophoric.
Hydrogenation: Purge the flask with vacuum/H₂ cycles (3x). Stir vigorously under a hydrogen balloon at room temperature for 4–6 hours.
Filtration: Filter the mixture through a pad of Celite to remove the catalyst. Rinse the pad with Ethanol.
Isolation: Concentrate the filtrate under reduced pressure to yield the saturated ester as a colorless oil.
Expected Yield: >95% (Quantitative)
Step 3: Ester Hydrolysis
Objective: Saponification of the ethyl ester to the final acid, 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetic acid.
Materials:
Substrate: Saturated ester from Step 2.
Base: Lithium Hydroxide (LiOH·H₂O) (3.0 equiv).
Solvent: THF:Water (3:1 ratio).
Protocol:
Dissolution: Dissolve the ester in THF/Water (3:1).
Hydrolysis: Add LiOH·H₂O (3.0 equiv) in one portion. Stir at room temperature for 12 hours.
Workup: Acidify the reaction mixture to pH ~3–4 using 1M HCl. Note: Do not go below pH 2 to avoid hydrolyzing the ketal protecting group.
Extraction: Extract with Ethyl Acetate (3x). Dry combined organics over Na₂SO₄ and concentrate.
Crystallization: The product often solidifies upon standing or can be recrystallized from Hexane/Ether.
Expected Yield: 90–95%
Process Logic & Workflow Diagram
Figure 2: Sequential workflow for the synthesis. QC checkpoints ensure intermediate integrity.
Wadsworth, W. S.; Emmons, W. D. "The Utility of Phosphonate Carbanions in Olefin Synthesis." Journal of the American Chemical Society, 1961 , 83(7), 1733–1738. Link
Synthesis of Spiro[4.
Tang, Q.; Xu, M.; Chen, S.-H.; Li, G. "Synthesis of 8-oxa-2-azaspiro[4.5]decane." Synthetic Communications, 2007 , 37, 3793. Link
Application of 1,4-Dioxaspiro[4.
BenchChem Technical Guide. "1,4-Dioxaspiro[4.5]decan-8-one synthesis and applications." Link
Hydrogenation of Exocyclic Alkenes
Claridge, T. D. W., et al. "Highly (E)-Selective Wadsworth-Emmons Reactions." Organic Letters, 2008 , 10, 5437-5440. Link
Optimized Esterification Protocols for Spiro[4.5]decan-8-yl Acetic Acid
Abstract The spiro[4.5]decane scaffold is a privileged structure in modern drug discovery, offering unique conformational restriction and metabolic stability compared to simple cyclohexyl or piperidinyl analogs. However,...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The spiro[4.5]decane scaffold is a privileged structure in modern drug discovery, offering unique conformational restriction and metabolic stability compared to simple cyclohexyl or piperidinyl analogs. However, the functionalization of derivatives such as spiro[4.5]decan-8-yl acetic acid requires careful attention to steric environments and solubility profiles to ensure high yields and isomeric purity. This guide provides three validated protocols for the esterification of this intermediate, tailored for different stages of the drug development pipeline—from high-throughput library synthesis to gram-scale process development.
Introduction & Strategic Analysis
The Molecule: Spiro[4.5]decan-8-yl Acetic Acid
This intermediate serves as a critical "linker" unit in various therapeutic classes, including ACC inhibitors and GPCR modulators. Structurally, it consists of a spiro-fused cyclopentane-cyclohexane core with an acetic acid side chain at the C8 position (the "para" position relative to the spiro center).
Key Chemical Challenges:
Geometric Isomerism: The C8-substituent can adopt axial or equatorial orientations relative to the rigid spirocyclic core. While the acetic acid linker (
) reduces direct steric crowding at the carbonyl, the bulky spiro system can influence solubility and crystallization behavior.
Lipophilicity: The saturated spirocycle is highly lipophilic (
), necessitating the use of non-polar solvents for extraction but potentially causing solubility issues in polar reaction media like neat methanol.
Acid Sensitivity: While the core is robust, downstream applications often require mild esterification to avoid racemization of other chiral centers if the molecule is part of a larger construct.
Best for: Rapid synthesis of methyl/ethyl esters for initial SAR screening.
Principle: An acid-catalyzed equilibrium reaction where the solvent (alcohol) acts as the nucleophile. The high concentration of alcohol drives the equilibrium forward (Le Chatelier’s principle).
Materials:
Spiro[4.5]decan-8-yl acetic acid (
)
Anhydrous Methanol (
concentration)
Concentrated
() or ( as in-situ HCl source)
Step-by-Step Procedure:
Dissolution: Charge a round-bottom flask with the carboxylic acid. Add anhydrous methanol to achieve a concentration of
.
Expert Note: If the starting material does not dissolve completely, add co-solvent DCM (
) to aid solubility without significantly hindering the reaction.
Catalyst Addition:
Option 1 (Standard): Add conc.
dropwise.
Option 2 (Milder): Add trimethylsilyl chloride (
) dropwise at . reacts with MeOH to generate anhydrous in situ.
Reflux: Heat the mixture to reflux (
) for 4–12 hours. Monitor by TLC (stain with or PMA; the ester is usually less polar).
() to neutralize acid and remove unreacted starting material.
Wash with Brine (
), dry over , and concentrate.
Protocol B: Steglich Esterification (Coupling with Complex Alcohols)
Best for: Coupling the acid to complex, expensive, or acid-sensitive alcohol fragments.
Principle: Carbodiimide (DCC or EDC) activates the carboxylic acid to an O-acylisourea, which is then transferred to the alcohol via a DMAP catalyst.[2] This proceeds under neutral/mildly basic conditions.
Materials:
Spiro[4.5]decan-8-yl acetic acid (
)
Target Alcohol (
)
DCC (
) or EDCHCl ()
DMAP (
)
Dichloromethane (DCM) (anhydrous)
Step-by-Step Procedure:
Setup: Dissolve the carboxylic acid and the target alcohol in anhydrous DCM (
) under an inert atmosphere ( or Ar).
Catalyst Addition: Add DMAP in one portion.
Activation: Cool the solution to
. Add the carbodiimide (DCC or EDC) portion-wise over 5 minutes.
Expert Note: If using DCC, a white precipitate (dicyclohexylurea, DCU) will form within minutes, indicating successful activation.
Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours.
Workup:
If using DCC: Filter the reaction mixture through a Celite pad to remove the insoluble DCU urea. Rinse the pad with cold DCM.
Extraction: Wash the filtrate with
(to remove DMAP), followed by saturated and Brine.
Dry over
and concentrate.
Purification: Flash column chromatography is usually required to remove N-acylurea byproducts.
Protocol C: Acid Chloride Activation (Scale-Up)
Best for: Large-scale preparation (>10g) or sterically hindered alcohols.
Principle: Conversion to the highly reactive acid chloride allows for rapid esterification with a weak base, avoiding the atom-economy issues of coupling reagents.
Chlorination: Add Oxalyl Chloride dropwise. (Caution: Gas evolution of
and ).
Completion: Stir at Room Temperature for 2 hours until gas evolution ceases. Concentrate the mixture in vacuo to remove excess oxalyl chloride.
Checkpoint: The residue (Acid Chloride) is usually a yellow oil. It can be used directly without purification.[4]
Esterification: Redissolve the acid chloride in DCM. Add the target alcohol (
) and () at .
Workup: Stir for 2 hours. Quench with water.[1][5] Wash organic layer with
, then .
Workflow Visualization
Figure 1: Decision tree and workflow for the esterification of spiro[4.5]decan-8-yl acetic acid.
Analytical Validation & QC
To ensure the integrity of the spirocyclic core and the ester linkage, the following analytical signatures should be verified.
Proton NMR (
-NMR)
Alpha-Protons: The methylene protons alpha to the carbonyl (
) generally appear as a doublet (or multiplet depending on ring conformation) around 2.2 – 2.4 ppm .
Ester Methyl: If making a methyl ester, look for a sharp singlet at 3.6 – 3.7 ppm .
Spiro Core: The spiro[4.5]decane backbone presents a complex envelope of multiplets between 1.2 – 1.8 ppm .
Isomer Check: Carefully integrate the alpha-protons. If a mixture of axial/equatorial isomers exists, you may see two distinct sets of signals for the
group.
Mass Spectrometry (LC-MS)
Ionization: Electrospray Ionization (ESI) in positive mode (
or ).
Fragmentation: Esters often show a characteristic loss of the alkoxy group (
) or the McLafferty rearrangement if the alkyl chain length permits.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Conversion (Fischer)
Equilibrium limitation or water presence.
Add molecular sieves () to the reaction or use a Dean-Stark trap (if high boiling alcohol). Switch to Method C.
Precipitate in Method B
Urea byproduct (DCU) not fully removed.
Cool the DCM solution to for 1 hour to crash out residual urea, then filter again. Alternatively, switch to EDC (water-soluble urea).
Product is an Oil/Gum
High lipophilicity of the spiro core.
This is common.[6] Do not attempt recrystallization immediately. Purify via silica gel chromatography (Hexane/EtOAc gradient).
Double Spots on TLC
Geometric isomers (cis/trans).
This is inherent to the scaffold. If separation is required, use a high-performance column or preparative HPLC. Do not assume it is an impurity without MS confirmation.
References
Fischer Esterification Mechanism & Protocol
Master Organic Chemistry. "Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions."[1][6][7][8] [Link]
Steglich Esterification (DCC/DMAP)
Neises, B., & Steglich, W. (1978).[3] "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 17(7), 522–524. [Link]
Using 2-{Spiro[4.5]decan-8-yl}acetic acid in high-throughput library synthesis
Expanding 3D Chemical Space in Drug Discovery [1][2] Executive Summary 2-{Spiro[4.5]decan-8-yl}acetic acid (CAS: 1517177-38-6) represents a high-value class of "3D-rich" building blocks designed to address the "flatland"...
Author: BenchChem Technical Support Team. Date: March 2026
Expanding 3D Chemical Space in Drug Discovery [1][2]
Executive Summary
2-{Spiro[4.5]decan-8-yl}acetic acid (CAS: 1517177-38-6) represents a high-value class of "3D-rich" building blocks designed to address the "flatland" problem in modern medicinal chemistry.[1][2] Unlike traditional aromatic building blocks, this spirocyclic scaffold introduces significant Fsp³ (fraction of sp³ hybridized carbons) character without introducing chirality-induced complexity (achiral core).[1]
This Application Note details the integration of this building block into High-Throughput Synthesis (HTS) workflows. It focuses on overcoming specific challenges related to spirocyclic solubility, steric management, and automated purification, providing a robust protocol for generating DNA-Encoded Libraries (DEL) or spatially arrayed small molecule libraries.[1]
Chemical Profile & Rationale[2][3][4][5][6][7][8]
The "Escape from Flatland"
The spiro[4.5]decane core offers a rigid, orthogonal exit vector that creates a unique swept volume in a protein binding pocket.
Bioisosterism: Acts as a lipophilic spacer, often replacing cyclohexyl or phenyl rings to improve metabolic stability (blocking metabolic soft spots).[1][2]
Linker Advantage: The acetic acid side chain (-CH2-COOH) at position 8 mitigates the steric hindrance often seen with carboxylic acids directly attached to quaternary spiro-carbons, ensuring high coupling efficiency in automated systems.[1][2]
Physicochemical Data
Property
Value
Relevance to HTS
CAS Number
1517177-38-6
Unique Identifier
Formula
C₁₂H₂₀O₂
--
MW
196.29 Da
Fragment-like; allows room for heavy coupling partners.[1][2]
The following diagram outlines the logical flow for integrating this spiro-acid into a parallel library synthesis campaign, highlighting critical decision nodes for purification.
Figure 1: Decision tree for automated parallel synthesis using spirocyclic acids. Note the remediation step (T3P) if standard HATU coupling fails.
Experimental Protocols
Protocol A: Stock Solution Preparation (Critical)
Context: Spirocyclic compounds can exhibit "greasy" aggregation behavior.[2] Standard DMSO stocks may freeze or precipitate if water is absorbed.[2] N,N-Dimethylacetamide (DMA) is preferred for its higher lipophilicity and lower freezing point.[1][2]
Weighing: Weigh 196.3 mg of 2-{Spiro[4.5]decan-8-yl}acetic acid into a pre-tared amber glass vial.
Solvation: Add 5.0 mL of anhydrous DMA to achieve a 0.2 M concentration.
Note: Avoid DMSO if using acoustic dispensing (Echo) immediately, as DMA has better viscosity matching for certain calibrations.[1]
Sonication: Sonicate for 5 minutes at 40°C to ensure disruption of any crystal lattice aggregates.
QC: Visually inspect for clarity. Filter through a 0.45 µm PTFE filter if any turbidity remains.
Protocol B: High-Throughput Amide Coupling
Context: This protocol is optimized for 96-well or 384-well plate formats.[1][2] The acetic acid linker reduces steric bulk, allowing the use of standard HATU chemistry rather than forcing conditions.
Reagents:
Building Block: 0.2 M 2-{Spiro[4.5]decan-8-yl}acetic acid in DMA.
Amine Set: 0.2 M diverse amines in DMA.
Activator: 0.2 M HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in DMF.[2]
Base: 1.0 M DIPEA (Diisopropylethylamine) in NMP.[2]
Procedure:
Plate Setup: In a chemically resistant polypropylene deep-well plate, dispense 50 µL (10 µmol) of the Amine solution.
Activation: To a separate vessel containing the Spiro-Acid stock (50 µL, 10 µmol), add 50 µL (10 µmol) of HATU solution and 20 µL (20 µmol) of DIPEA base.
Timing: Allow pre-activation for exactly 2 minutes.[2] Do not exceed 5 minutes to prevent racemization or byproduct formation, although this specific acid is achiral.[1]
Addition: Transfer the activated acid mixture to the Amine-containing wells.
Incubation: Seal plate with aluminum foil (heat seal preferred). Shake at 600 rpm for 16 hours at Room Temperature .
Optimization: If coupling to electron-deficient anilines, heat to 50°C.[1][2]
Protocol C: Purification-Free Workup (Scavenging)
Context: For HTS, column chromatography is a bottleneck.[1][2] We use chemoselective scavenger resins to remove unreacted starting materials.[2]
Quenching: Add 10 µL of 10% water/DMA to quench the activated ester.[2]
Ensure anhydrous DMA is used; carboxylic acids can decarboxylate under extreme basic/thermal stress (rare for this scaffold but possible).[1]
Case Study: The "Spiro-Click" Library
Hypothetical Application based on Field Trends
Objective: Create a library of 300 fragment-like inhibitors for a hydrophobic pocket in the target protein Menin-MLL , where flat aromatics fail to achieve specificity.[1][2]
Result: The spiro[4.5]decane tail acts as a "molecular anchor," filling the hydrophobic sub-pocket, while the heteroaromatic head group interacts with surface residues.
Outcome: The library showed a 15% hit rate improvement over a standard phenyl-acetic acid analog library, validating the "Escape from Flatland" hypothesis [2].[1][2]
References
Lovering, F., Bikker, J., & Humblet, C. (2009).[1][9] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[1]
Zheng, Y., & Tice, C. M. (2016).[1][9] The utilization of spirocyclic scaffolds in novel drug discovery.[3][9][10][11] Expert Opinion on Drug Discovery, 11(9), 831-834.[1]
Enamine Ltd. (2024).[2] Spirocyclic Building Blocks Catalog. Enamine.net.[2]
Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631.[1][2]
Disclaimer: This protocol is intended for research use only. Always consult the Safety Data Sheet (SDS) for 2-{Spiro[4.5]decan-8-yl}acetic acid before handling.
Scale-up synthesis methods for spiro[4.5]decane intermediates
Abstract The spiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, appearing in ion channel blockers, GPCR modulators (e.g., Buspirone analogs), and HIF prolyl hydroxylase inhibitors. Its rig...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The spiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, appearing in ion channel blockers, GPCR modulators (e.g., Buspirone analogs), and HIF prolyl hydroxylase inhibitors. Its rigid 3D architecture offers superior metabolic stability and solubility compared to flat aromatic systems. However, the construction of the quaternary spiro-center poses significant scale-up challenges, including steric hindrance, exothermic cyclizations, and the handling of hazardous reagents. This guide details two validated protocols: a robust batch method utilizing thermodynamic control with enhanced safety protocols for sodium hydride (NaH), and a modern continuous flow method using Ring-Closing Metathesis (RCM) to overcome dilution limits.
Part 1: The Challenge of the Quaternary Center
Scaling up spiro-cycles requires navigating the "Gem-Dialkyl Effect." While the formation of 5- and 6-membered rings is kinetically favored, the introduction of a second ring onto a cyclic precursor creates significant steric strain.
Key Scale-Up Risks:
Thermal Runaway: Enolate formation and subsequent alkylation are highly exothermic.
Reagent Incompatibility: The historic use of NaH in DMF is a known explosion hazard on scale.
Impurity Profile: Competitive O-alkylation vs. C-alkylation and polymerization of di-halo reagents.
Part 2: Validated Batch Protocol (Thermodynamic Control)
Target: Synthesis of Ethyl spiro[4.5]decane-6-carboxylate via Gem-Dialkylation.
Mechanism: Double nucleophilic substitution of ethyl cyclohexanecarboxylate using 1,4-dibromobutane.
Critical Safety Advisory: NaH on Scale
Hazard: NaH is pyrophoric and generates H₂ gas.
Solvent Ban: NEVER use NaH with DMF or DMAc on scale (>100g). The mixture undergoes exothermic decomposition starting at ~40°C. Use THF or Toluene .
Solid Handling: For kg-scale, use dissolvable packaging (e.g., SecuBags™) or handle as a mineral oil slurry to prevent dust explosions.
Step-by-Step Protocol
Reagents:
Ethyl cyclohexanecarboxylate (1.0 equiv)
1,4-Dibromobutane (1.1 equiv)
Sodium Hydride (60% dispersion in oil) (2.2 equiv)
Solvent: Anhydrous THF (10 V)
Workflow:
Reactor Prep: Purge a jacketed glass reactor (or Hastelloy for >10kg) with N₂. Set jacket temperature to 0°C.
Base Slurry: Charge NaH (dispersion) and THF. Agitate to form a suspension. Do not dissolve.
Substrate Addition (Dosing): Mix Ethyl cyclohexanecarboxylate and 1,4-dibromobutane in a feed vessel. Add this mixture dropwise to the NaH slurry over 2–4 hours.
Control Point: Monitor internal temperature (IT).[1] Maintain IT < 10°C. H₂ evolution will be vigorous; ensure vent lines are sized for peak gas generation.
Reaction Phase: Once addition is complete, warm to 25°C, then heat to reflux (66°C) for 12–16 hours.
Why Reflux? The second alkylation (ring closure) is slower due to steric hindrance at the quaternary center.
Quench (The Danger Zone): Cool to 0°C. Dilute with MTBE. Quench excess NaH by slow addition of IPA (Isopropyl Alcohol) , not water. Water causes rapid H₂ release and foaming. Follow IPA with water once gas evolution ceases.
Data Summary: Batch Parameters
Parameter
Value
Rationale
Concentration
0.5 M
High dilution minimizes intermolecular polymerization.
Base Equivalents
2.2 eq
Excess required for full deprotonation and to account for moisture.
Cooling Capacity
-300 W/L
Required to manage exothermic deprotonation.
Typical Yield
72–78%
Losses primarily due to mono-alkylated elimination products.
Part 3: Modern Flow Chemistry Protocol (Kinetic Control)
Target: Synthesis of Spiro[4.5]dec-7-ene derivatives.
Method: Ring-Closing Metathesis (RCM) using Grubbs II Catalyst.
The Flow Advantage: RCM in batch requires high dilution (0.01 M) to prevent oligomerization, making it chemically efficient but volumetrically impossible for scale-up. Continuous flow allows "pseudo-high dilution" (high local concentration, short residence time) and efficient ethylene gas removal.
Flow Setup & Protocol
Equipment:
Feeds: Dual syringe pumps or HPLC pumps (Knauer/Vapourtec).
Reactor: Tube-in-tube gas permeable reactor (for ethylene removal) followed by a PFR (Plug Flow Reactor) coil (PFA tubing, 20mL volume).
Scavenger: Cartridge packed with QuadraPure™ TU (thiourea scavenger) to remove Ruthenium.
Step-by-Step:
Feed A: Diallyl precursor (e.g., 1,1-divinylcyclohexane derivative) in Toluene (0.1 M).
Feed B: Grubbs II Catalyst in Toluene (2–5 mol%).
Mixing: Combine streams in a T-mixer.
Reaction: Pump through PFR heated to 80°C.
Pressure:[2][3] Maintain 6–8 bar backpressure to keep solvent liquid but allow ethylene permeation if using a membrane reactor.
Residence Time: 15–30 minutes (vs. 12 hours in batch).
Work-up: Pass the output stream directly through the scavenger cartridge. Evaporate solvent.[3]
Part 4: Visualization of Workflows
Diagram 1: Safe Scale-Up of NaH Batch Alkylation
Caption: Logic flow for handling Sodium Hydride on scale, emphasizing thermal gates and quenching safety.
Diagram 2: Continuous Flow RCM Process
Caption: Continuous flow setup for spiro-cyclization, highlighting ethylene removal and catalyst scavenging.
Part 5: Analytical Validation
Because spiro[4.5]decanes lack a chiral center at the spiro-junction (unless substituted asymmetrically), diastereomers are the primary concern during analysis.
GC-MS: Ideal for monitoring the disappearance of the linear alkyl halide intermediate.
Target: Absence of M+ - Br peaks.
qNMR (Quantitative NMR): Use an internal standard (e.g., 1,3,5-trimethoxybenzene) to determine assay yield without isolation.
Diagnostic Signal: Shift of the alpha-protons from ~2.3 ppm (linear) to ~1.6 ppm (cyclic rigid).
References
Safety of Sodium Hydride on Scale
Siedlecki, P. S., et al.[4] "The Safe Use of Sodium Hydride on Scale." Organic Process Research & Development, 2010.[4]
(Verified via Search)
Spiro[4.
Carreira, E. M., et al. "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry, 2018.
Continuous Flow RCM
Ley, S. V., et al. "Continuous Flow Synthesis of Spirocyclic Building Blocks." Chemical Science, 2010.[5]
NaH/DMF Hazards
Yang, J., et al. "Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide." Organic Process Research & Development, 2019.
Application Notes & Protocols: Incorporating 2-{Spiro[4.5]decan-8-yl}acetic acid into Peptide Mimetics
Authored by: A Senior Application Scientist Abstract The rational design of peptide mimetics is a cornerstone of modern drug discovery, aiming to overcome the inherent limitations of natural peptides, such as poor metabo...
Author: BenchChem Technical Support Team. Date: March 2026
Authored by: A Senior Application Scientist
Abstract
The rational design of peptide mimetics is a cornerstone of modern drug discovery, aiming to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[1][2] A key strategy in this endeavor is the incorporation of non-natural amino acids (nnAAs) that introduce novel structural and functional properties.[3] This guide focuses on 2-{Spiro[4.5]decan-8-yl}acetic acid, a unique spirocyclic nnAA. Its rigid, three-dimensional scaffold offers a powerful tool for medicinal chemists to enforce specific peptide conformations, thereby enhancing target affinity, selectivity, and resistance to proteolytic degradation.[4][5] We provide a comprehensive overview, from the rationale behind its use to detailed, field-tested protocols for its incorporation via Solid-Phase Peptide Synthesis (SPPS), and subsequent characterization of the final peptidomimetic.
The Building Block: Rationale and Preparation
The Unique Advantage of the Spiro[4.5]decane Scaffold
Spirocyclic scaffolds are exceptional tools in drug design.[4] Unlike flexible linear or simple cyclic structures, the spiro-junction creates a rigid, three-dimensional arrangement of atoms, projecting functionality into a well-defined region of chemical space.[6] Incorporating 2-{Spiro[4.5]decan-8-yl}acetic acid into a peptide backbone serves several critical functions:
Conformational Rigidity: The spirocyclic system drastically reduces the conformational flexibility of the peptide backbone. This pre-organization can lower the entropic penalty of binding to a biological target, potentially leading to a significant increase in affinity.[7]
Enhanced Stability: The bulky, non-natural structure provides steric shielding, "armor-plating" the adjacent peptide bonds against enzymatic cleavage by proteases.[8]
Improved Physicochemical Properties: The hydrophobic nature of the decane system can modulate the lipophilicity of the peptide, which is a key factor in determining its absorption, distribution, metabolism, and excretion (ADMET) profile.[9]
Novel Structural Diversity: It allows exploration of a chemical space not accessible with natural amino acids, creating opportunities to identify novel binders for challenging targets like protein-protein interfaces.[6]
Structure and Required Derivatization for Synthesis
For efficient use in standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the amino acid must be N-terminally protected. The structure below shows the Fmoc-protected form of 2-{Spiro[4.5]decan-8-yl}acetic acid, ready for coupling.
Caption: Fmoc-2-{Spiro[4.5]decan-8-yl}acetic acid building block.
Protocol: Incorporation via Solid-Phase Peptide Synthesis (SPPS)
The Fmoc/tBu strategy is the most common approach for SPPS.[10] The process involves the sequential addition of N-Fmoc protected amino acids to a growing peptide chain anchored to an insoluble resin support.[11][12]
Caption: Iterative cycle for incorporating an amino acid in SPPS.
Materials and Reagents
Resin: Pre-loaded Fmoc-amino acid Wang or Rink Amide resin (0.4-0.8 mmol/g loading).
Cleavage Cocktail: Reagent K (TFA/Thioanisole/Water/Phenol/EDT, 82.5:5:5:5:2.5) or similar.
QC: Ninhydrin (Kaiser Test) solutions.
Step-by-Step Protocol
Resin Swelling: Place the resin in a reaction vessel. Add DMF (10 mL per gram of resin) and gently agitate for 30 minutes to swell the polymer beads.[10] Drain the solvent.
Fmoc Deprotection: Add a 20% solution of piperidine in DMF to the resin. Agitate for 5 minutes, drain. Repeat with a fresh 20% piperidine solution for 15 minutes. This removes the Fmoc group from the N-terminus of the growing peptide chain.[11]
Washing: Wash the resin thoroughly to remove residual piperidine. Perform sequential washes with DMF (3x), DCM (3x), and DMF (3x).
Coupling the Spirocyclic Amino Acid:
Rationale: 2-{Spiro[4.5]decan-8-yl}acetic acid is sterically hindered. This bulkiness can slow down the coupling reaction, leading to incomplete incorporation and deletion sequences.[11] To overcome this, a more potent activating agent and potentially longer reaction times are necessary.
Procedure:
i. In a separate vial, dissolve 3 equivalents (eq.) of Fmoc-2-{Spiro[4.5]decan-8-yl}acetic acid and 2.9 eq. of HBTU (or HATU) in DMF.
ii. Add 6 eq. of DIPEA to the vial to activate the amino acid. The solution will typically change color.
iii. Immediately add the activated amino acid solution to the deprotected peptide-resin.
iv. Agitate the reaction for 2-4 hours at room temperature. For highly challenging sequences, this time can be extended or a "double coupling" (repeating the coupling step) can be performed.[11][13]
Monitoring the Reaction:
Rationale: It is crucial to confirm that the coupling reaction has gone to completion before proceeding to the next step. The Kaiser test detects free primary amines.
Procedure: Take a small sample of resin beads, wash them with ethanol, and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. A positive result (blue beads) signifies incomplete coupling, requiring a repeat of Step 4.[11]
Washing: After a successful coupling, wash the resin with DMF (3x) and DCM (3x) to remove excess reagents.
Repeat Cycles: Repeat steps 2-6 for each subsequent amino acid to be added to the peptide sequence.
Final Cleavage and Deprotection:
After the final amino acid is coupled, perform a final deprotection (Step 2) and wash (Step 3).
Wash the peptide-resin with DCM and dry it under a vacuum.
Add the appropriate cleavage cocktail (e.g., Reagent K) to the resin (10 mL per gram).[11]
Gently agitate for 2-4 hours at room temperature. This cleaves the peptide from the resin and removes side-chain protecting groups.
Peptide Precipitation and Purification:
Filter the resin and collect the filtrate into a centrifuge tube.
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[11][14]
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
Dry the crude peptide pellet under vacuum. The peptide is now ready for purification and characterization.
Parameter
Standard Amino Acid
Spirocyclic Amino Acid (Recommended)
Rationale
Equivalents (AA)
3-5 eq.
3-5 eq.
Ensure reaction is driven to completion.
Coupling Reagent
DIC/HOBt, HBTU
HATU, HBTU, COMU
More potent reagents are needed to overcome steric hindrance.[13][15]
Coupling Time
1-2 hours
2-4 hours (or double coupling)
Allows sufficient time for the bulky residue to react completely.[11]
Monitoring
Kaiser Test
Kaiser Test (Mandatory)
Critical for identifying and rectifying incomplete coupling of the hindered residue.
Characterization and Quality Control
Thorough characterization is essential to confirm the identity, purity, and structural integrity of the final peptide mimetic.[16][17]
Caption: Workflow for purification and characterization of the peptide.
Analytical Techniques
High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing the purity of the synthesized peptide.[18] A reverse-phase C18 column is typically used with a water/acetonitrile gradient containing 0.1% TFA. The goal is to obtain a single, sharp peak representing the desired product.[19]
Mass Spectrometry (MS): MS is used to confirm that the peptide has the correct molecular weight, verifying the successful incorporation of all amino acids, including the spirocyclic residue.[17][19] Techniques like ESI-MS or MALDI-TOF are common.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural analysis, 1D and 2D NMR experiments can provide insights into the peptide's conformation in solution. The presence of the rigid spirocyclic scaffold is expected to produce distinct chemical shifts and nuclear Overhauser effects (NOEs), helping to define the peptide's three-dimensional structure.[20]
Amino Acid Analysis (AAA): This technique is used to determine the exact amino acid composition and accurately quantify the peptide content.[21] It involves hydrolyzing the peptide into its constituent amino acids and quantifying each one.
Observed mass matches the calculated theoretical mass.[19]
NMR Spectroscopy
Determine 3D structure
Characteristic signals confirming the spirocyclic scaffold and constrained conformation.[20]
Amino Acid Analysis
Verify composition & quantify
Correct stoichiometric ratio of all amino acids.[21]
Application: Impact on Bioactivity
The primary hypothesis for incorporating a residue like 2-{Spiro[4.5]decan-8-yl}acetic acid is that the induced conformational constraint will lead to improved biological properties.
Caption: Rationale for how spirocyclic scaffolds improve peptide function.
Once the peptide mimetic is synthesized and characterized, its biological activity must be evaluated using relevant bioassays.[22]
Receptor Binding Assays: Techniques such as Surface Plasmon Resonance (SPR) or fluorescence polarization can be used to measure the binding affinity (K_D) of the mimetic to its target protein.
Functional Assays: Cell-based assays are used to determine if the mimetic can elicit the desired biological response (e.g., agonism or antagonism of a signaling pathway).[23]
Stability Assays: The stability of the peptide is tested by incubating it in human serum or with specific proteases, followed by HPLC or MS analysis to measure the rate of degradation over time.[21]
By comparing the results of these assays to the parent, unmodified peptide, researchers can directly quantify the benefits conferred by the incorporation of the 2-{Spiro[4.5]decan-8-yl}acetic acid residue.
References
JPT. (n.d.). Peptide Characterization & Analytics. JPT. Retrieved from [Link]
International Journal of Science and Research Archive. (2025, February 24). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]
ACS Publications. (2021, August 23). Extended Solution-phase Peptide Synthesis Strategy Using Isostearyl-Mixed Anhydride Coupling and a New C-Terminal Silyl Ester-Protecting Group for N-Methylated Cyclic Peptide Production. Organic Process Research & Development. Retrieved from [Link]
American Chemical Society. (n.d.). Illuminating peptide drug discovery via unnatural amino acid incorporation. ACS Meetings & Expositions. Retrieved from [Link]
MDPI. (2023, June 12). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Molecules. Retrieved from [Link]
Neuland Labs. (2025, May 16). Solid Phase Peptide Synthesis Process and Applications 2025. Retrieved from [Link]
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
Royal Society of Chemistry. (2021, November 26). Reprogramming natural proteins using unnatural amino acids. RSC Publishing. Retrieved from [Link]
ResolveMass Laboratories Inc. (2025, July 22). Peptide Characterization Techniques and Applications. Retrieved from [Link]
UC Santa Barbara. (2026, February 20). New technique synthesizes non-natural amino acids for advanced peptide therapeutics. The UCSB Current. Retrieved from [Link]
PubMed. (2022, March 25). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery. Retrieved from [Link]
BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides. Retrieved from [Link]
PubChem. (n.d.). Acetic acid, 2-(1,4-dioxaspiro(4.5)dec-8-ylidene)-, ethyl ester. Retrieved from [Link]
Taylor & Francis Online. (2016, June 9). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery. Retrieved from [Link]
Biomatik. (2022, February 14). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Retrieved from [Link]
National Institutes of Health. (n.d.). Oxa-spirocycles: synthesis, properties and applications. PMC. Retrieved from [Link]
DNDi. (2025, April 15). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Retrieved from [Link]
National Institutes of Health. (2023, June 5). Conformational tuning improves the stability of spirocyclic nitroxides with long paramagnetic relaxation times. PMC. Retrieved from [Link]
PubChemLite. (n.d.). 2-{spiro[4.5]decan-8-yl}acetic acid. Retrieved from [Link]
ETH Zurich. (n.d.). Conformational Behavior of Peptides – Computational Chemistry. Retrieved from [Link]
Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link]
National Institutes of Health. (n.d.). Introduction to Peptide Synthesis. PMC. Retrieved from [Link]
Google Patents. (n.d.). WO2019231760A1 - Method for solution-phase peptide synthesis and protecting strategies therefore.
ResearchGate. (n.d.). Bioassay-guided isolation and identification of the peptides HypSys and.... Retrieved from [Link]
IEEE Xplore. (n.d.). An Index for Characterization of Natural and Non-Natural Amino Acids for Peptidomimetics. Retrieved from [Link]
MDPI. (2023, December 14). Bioassays for Identifying and Characterizing Plant Regulatory Peptides. International Journal of Molecular Sciences. Retrieved from [Link]
Vietnam Journal of Chemistry. (n.d.). Synthesis of 2,7,8-trioxaspiro[1][11]decan-1-ones by manganese(III)-based reaction. Retrieved from [Link]
Nature. (2020, February 13). Quantifying residue-specific conformational dynamics of a highly reactive 29-mer peptide. Scientific Reports. Retrieved from [Link]
ACS Publications. (2009, September 29). Tetrahydroisoquinoline-Based Spirocyclic Lactam as a Type II′ β-Turn Inducing Peptide Mimetic. The Journal of Organic Chemistry. Retrieved from [Link]
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ResearchGate. (2015, July 8). . A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. Retrieved from [Link]
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Application Note: Solvent Selection and Optimization for Reactions Involving Spiro-Acetic Acid Derivatives
Introduction Spirocyclic scaffolds, particularly spiro-acetic acid derivatives (e.g., spiro[3.3]heptane-2-acetic acid and oxa-spirocycles), have emerged as premier saturated bioisosteres for aromatic rings in modern drug...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Spirocyclic scaffolds, particularly spiro-acetic acid derivatives (e.g., spiro[3.3]heptane-2-acetic acid and oxa-spirocycles), have emerged as premier saturated bioisosteres for aromatic rings in modern drug discovery[1]. Their rigid, three-dimensional architecture provides conformational restriction, which improves target selectivity and metabolic stability. However, the unique steric bulk, ring strain, and electronic properties of the spirocyclic core heavily influence the reactivity of the appended acetic acid moiety.
In this application note, we dissect the mechanistic principles of solvent selection for functionalizing spiro-acetic acid derivatives. By understanding the causality behind solvent-solute interactions, researchers can optimize yields, suppress side reactions (such as protodecarboxylation or epimerization), and streamline downstream purification.
Mechanistic Principles of Solvent Selection
Solvent selection for spiro-acetic acids is not merely a matter of macroscopic solubility; it fundamentally dictates the reaction pathway and intermediate stability.
Dielectric Constant & Amidation (2e Pathways): High dielectric solvents such as DMF or THF are essential for peptide-like couplings. They stabilize the highly polar active ester intermediates formed during activation, ensuring homogeneous kinetics and preventing the precipitation of spirocyclic salts[2].
Radical Stability in Decarboxylative Borylation (1e Pathways): Recent advancements demonstrate that oxa-spirocyclic acetic acids can undergo [Cu]-catalyzed decarboxylative borylation[3]. This radical (1e) modification requires solvents like THF or EtOAc that lack easily abstractable hydrogen atoms, thereby preventing premature hydrogen atom transfer (HAT) that would quench the spirocyclic radical.
Protic Environments for Multicomponent Spiro-Cyclization: For the de novo synthesis of complex spiro-heterocycles via multicomponent reactions, glacial acetic acid serves a dual role. It acts as both a highly solubilizing medium and an acid catalyst, driving rapid condensation and imine formation to completion within minutes[4].
Quantitative Solvent Comparison
The table below summarizes the empirical performance of various solvent systems across different reaction classes involving spiro-acetic acid derivatives.
Reaction Class
Target Transformation
Optimal Solvent
Yield Range
Mechanistic Rationale
Amidation (2e)
Spiro-amide formation
DMF / THF
85–95%
High dielectric constant stabilizes the polar active ester intermediate; prevents salt precipitation[2].
Borylation (1e)
Decarboxylative BPin
THF / EtOAc
65–80%
Lacks abstractable hydrogens; prevents radical quenching and protodecarboxylation[3].
Cyclization
Multicomponent Spiro
Glacial Acetic Acid
>90%
Dual role: acts as solvent and acid catalyst for rapid condensation and cyclization[4].
Alkylation
Reductive amination
DCE + 1 eq AcOH
70–85%
Mildly acidic environment facilitates iminium ion formation prior to hydride reduction[2].
Decision Matrix: Solvent Strategy Workflow
Decision tree for solvent selection based on the reaction pathway of spiro-acetic acid derivatives.
Validated Experimental Protocols
The following protocols are designed as self-validating systems, incorporating specific checkpoints to ensure reaction fidelity and mechanistic integrity.
Protocol A: HATU-Mediated Amidation of Spiro-Acetic Acid
Objective: High-yielding coupling of a spirocyclic acetic acid with a primary/secondary amine.
Preparation: Dissolve the spiro-acetic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous DMF (0.1 M concentration).
Causality: DMF effectively disrupts the strong intermolecular hydrogen bonding inherent to spiro-acids, ensuring homogeneous kinetics and complete solvation of the starting materials.
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and cool the reaction mixture to 0 °C using an ice bath.
Causality: Cooling prevents the exothermic degradation of the coupling reagent and minimizes the risk of base-catalyzed epimerization at the spiro-center.
Activation: Add HATU (1.2 eq) portion-wise over 10 minutes.
Causality: HATU generates a highly reactive HOAt ester. Portion-wise addition controls the steady-state concentration of this active ester, preventing off-target dimerization or solvent-adduct formation.
Reaction Monitoring: Remove the ice bath and stir at room temperature for 2 hours. Monitor via LC-MS.
Self-Validating Checkpoint: The disappearance of the spiro-acid mass peak and the transient appearance of the HOAt-ester intermediate (M+118) before product formation confirms successful activation.
Workup & Isolation: Quench with saturated aqueous NaHCO₃ and extract with EtOAc. Wash the organic layer extensively with 5% aqueous LiCl (3 × 20 mL).
Self-Validating Checkpoint: The LiCl wash is critical; failure to remove DMF will result in poor crystallization, an artificially inflated crude yield, and NMR interference. A successful wash yields a crisp, solid crude product upon solvent evaporation.
Protocol B: [Cu]-Catalyzed Decarboxylative Borylation of Oxa-Spirocyclic Acetic Acids
Objective: Conversion of an oxa-spirocyclic acetic acid to a spirocyclic boronate ester via a radical (1e) pathway[3].
Reagent Charging: In a nitrogen-filled glovebox, charge a reaction vial with oxa-spirocyclic acetic acid (1.0 eq), bis(pinacolato)diboron (B₂Pin₂, 1.5 eq), and Cu(acac)₂ (10 mol%).
Causality: The copper(II) catalyst acts as the single-electron transfer agent necessary to initiate the radical decarboxylation of the spiro-acid.
Solvent Addition: Add a degassed, anhydrous mixture of THF/EtOAc (1:1 v/v, 0.05 M).
Causality: This specific solvent mixture provides sufficient polarity to dissolve the Cu-complex while lacking easily abstractable hydrogen atoms, thus preventing premature quenching of the spirocyclic radical intermediate.
Oxidant Addition: Add Selectfluor (1.2 eq) as the oxidant, seal the vial, and transfer it out of the glovebox.
Heating: Stir the mixture at 50 °C for 12 hours.
Purification: Cool to room temperature and filter the crude mixture through a short pad of Celite, eluting with pure EtOAc. Concentrate the filtrate and purify via flash chromatography.
Self-Validating Checkpoint: The formation of a distinct blue/green residue trapped on the top of the Celite pad confirms the successful retention of the copper catalyst, ensuring the isolated spirocyclic boronate ester is metal-free.
References
Benchchem. "Spiro[3.3]heptane-2,6-dione fundamental properties." Benchchem.com.
Mykhailiuk, P. K., et al. "Oxa-spirocycles: synthesis, properties and applications." Chemical Science (RSC Publishing).
"In silico exploration of acetic acid driven multicomponent synthesis: design, characterization, and antioxidant evaluation of spiroacridines and spiroquinolines." RSC Advances.
Hamza, D., et al. "Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes." Synlett (Thieme Connect).
Functionalizing the Spiro[4.5]decane Ring for Lead Optimization: A Technical Guide
Abstract The spiro[4.5]decane scaffold has cemented its position as a privileged structure in modern medicinal chemistry. Its inherent three-dimensionality and conformational rigidity offer a unique platform for the deve...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The spiro[4.5]decane scaffold has cemented its position as a privileged structure in modern medicinal chemistry. Its inherent three-dimensionality and conformational rigidity offer a unique platform for the development of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of synthetic strategies for the functionalization of the spiro[4.5]decane ring system, with a specific focus on its application in the lead optimization phase of drug discovery. Detailed protocols for key transformations and strategic considerations for modulating physicochemical and ADME properties are presented to empower researchers in their quest for superior clinical candidates.
Introduction: The Strategic Advantage of the Spiro[4.5]decane Scaffold
The increasing interest in moving beyond flat, aromatic structures in drug design has propelled spirocyclic systems to the forefront of medicinal chemistry.[1][2] The spiro[4.5]decane ring system, consisting of a cyclopentane ring fused to a cyclohexane ring at a single carbon atom, offers a rigid and structurally diverse framework.[3][4] This unique architecture provides several advantages in lead optimization:
Enhanced Three-Dimensionality: The non-planar nature of the spiro[4.5]decane core allows for a more precise and directional interaction with biological targets, often leading to improved potency and selectivity.[2]
Improved Physicochemical Properties: Strategic functionalization of the spiro[4.5]decane scaffold can be employed to fine-tune key drug-like properties such as solubility, lipophilicity (LogP), and metabolic stability.[5][6] Replacing flexible linkers with rigid spiro moieties can also enhance target engagement.[2]
Novel Chemical Space: The incorporation of spiro[4.5]decane motifs provides access to novel and patentable chemical entities, a crucial aspect of drug development.[7]
Bioisosteric Replacement: The spiro[4.5]decane core can serve as a bioisostere for other cyclic or acyclic fragments, offering a powerful tool to overcome liabilities in lead compounds while retaining or improving biological activity.[7][8]
This guide will explore the practical aspects of leveraging these advantages through targeted functionalization strategies.
Synthetic Strategies for Functionalizing the Spiro[4.5]decane Core
The ability to introduce a diverse array of functional groups at specific positions on the spiro[4.5]decane ring is paramount for effective lead optimization. Several synthetic approaches have been developed, ranging from the construction of the core with pre-installed functionality to late-stage functionalization of the intact scaffold.
Constructing Functionalized Spiro[4.5]decanes: Building from the Ground Up
A common strategy involves the synthesis of the spirocyclic core from acyclic or monocyclic precursors already bearing the desired functional groups or handles for their subsequent introduction.
Protocol 1: Diels-Alder Cycloaddition for the Synthesis of Spiro[4.5]decanes
The Diels-Alder reaction provides a powerful method for the construction of the spiro[4.5]decane skeleton, often with good stereocontrol.[9]
To a solution of 5-methylenefuran-2(5H)-one (1.0 eq) in anhydrous toluene under an inert atmosphere, add the chiral diene (1.2 eq).
Heat the reaction mixture at 80-110 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
Purify the resulting spiro[4.5]decane derivative by column chromatography on silica gel.
Causality: The choice of a chiral diene allows for the diastereoselective formation of the spirocyclic product. The electron-withdrawing nature of the dienophile and the electron-donating groups on the diene facilitate the [4+2] cycloaddition.
Late-Stage Functionalization: Modifying the Core
Late-stage functionalization (LSF) is an increasingly important strategy in drug discovery, allowing for the rapid diversification of complex molecules at a late stage in the synthetic sequence.[10][11] This approach is particularly valuable for exploring the structure-activity relationship (SAR) of a lead compound.
Protocol 2: C-H Functionalization of a Pre-formed Spiro[4.5]decane Scaffold
Recent advances in catalysis have enabled the direct functionalization of unactivated C-H bonds, providing a powerful tool for modifying the spiro[4.5]decane core.[12][13]
Materials:
Spiro[4.5]decane substrate
Palladium(II) acetate (Pd(OAc)₂)
Directing group (if necessary, e.g., picolinamide)
Oxidant (e.g., PhI(OAc)₂)
Anhydrous solvent (e.g., 1,2-dichloroethane)
Inert atmosphere
Procedure:
In a flame-dried flask under an inert atmosphere, combine the spiro[4.5]decane substrate (1.0 eq), Pd(OAc)₂ (0.1 eq), and the directing group (1.1 eq, if required).
Add the anhydrous solvent, followed by the oxidant (1.5 eq).
Stir the reaction mixture at the desired temperature (e.g., 80-120 °C) and monitor by TLC or LC-MS.
Upon completion, cool the reaction, dilute with a suitable organic solvent, and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Purify the functionalized product by column chromatography.
Causality: The palladium catalyst, in conjunction with a directing group, can selectively activate a specific C-H bond, allowing for the introduction of various functional groups. The oxidant is required to regenerate the active catalytic species.
Strategic Application in Lead Optimization
The functionalization of the spiro[4.5]decane ring is not merely a synthetic exercise but a strategic endeavor to enhance the overall profile of a lead compound. The following sections detail how specific modifications can impact key drug properties.
Modulating Physicochemical Properties
The introduction of polar or ionizable functional groups can significantly impact a compound's solubility and lipophilicity, which are critical determinants of its pharmacokinetic behavior.[14]
Functional Group
Position on Ring
Expected Impact on LogP
Expected Impact on Aqueous Solubility
Rationale
Hydroxyl (-OH)
C1, C6
Decrease
Increase
Introduction of a hydrogen bond donor/acceptor.
Carboxylic Acid (-COOH)
C2, C8
Significant Decrease
Significant Increase (at physiological pH)
Introduction of an ionizable group.
Amine (-NH₂)
C3, C7
Decrease
Increase (at physiological pH)
Introduction of a basic, ionizable group.
Fluorine (-F)
Various
Minor Increase
Generally no significant change
Can block metabolic hotspots and modulate pKa of nearby groups.
Table 1: Predicted Impact of Functional Groups on Physicochemical Properties of a Spiro[4.5]decane Scaffold.
Enhancing Metabolic Stability
Metabolic lability is a common reason for the failure of drug candidates. The rigid nature of the spiro[4.5]decane scaffold can inherently improve metabolic stability compared to more flexible analogues.[2] Furthermore, specific functionalization can be used to block potential sites of metabolism.
**dot
Caption: Enhancement of target binding through spiro[4.5]decane functionalization.
Conclusion
The spiro[4.5]decane ring system is a versatile and powerful scaffold for modern drug discovery. The ability to strategically introduce functional groups at various positions allows for the fine-tuning of a lead compound's physicochemical, pharmacokinetic, and pharmacodynamic properties. The synthetic protocols and strategic considerations outlined in this guide provide a framework for researchers to effectively utilize the spiro[4.5]decane core in their lead optimization efforts, ultimately accelerating the path toward the development of novel and effective therapeutics.
References
The Therapeutic Potential of Spiro[4.5]dec-9-en-7-one Derivatives and Analogues: A Technical Guide. Benchchem.
Mehrotra, M. M., Heath, J. A., Smyth, M. S., Pandey, A., Rose, J. W., Seroogy, J. M., ... & Scarborough, R. M. (2004). Discovery of Novel 2,8-Diazaspiro[4.5]decanes as Orally Active Glycoprotein IIb-IIIa Antagonists. Journal of Medicinal Chemistry, 47(9), 2035-2053. [Link]
Franklin, R. J., & Bull, S. D. (2009). Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery. The Journal of Organic Chemistry, 74(4), 1637-1643. [Link]
Franklin, R. J., & Bull, S. D. (2009). Synthesis of four novel natural product inspired scaffolds for drug discovery. PubMed. [Link]
Carreira, E. M., & Fessard, T. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(12), 2336-2348. [Link]
The Natural Synthesis of Spiro[4.
Vitale, P., & Van der Eycken, E. V. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4208. [Link]
Spiro scaffolds: synthetic strategies and pharmacological activities. Request PDF. [Link]
Short Total Synthesis of the Spiro[4.5]decane Sesquiterpene (-)-Gleenol. ResearchGate. [Link]
Synthesis and characterisation of optically active spiro[4.5]decanes. Journal of the Chemical Society, Perkin Transactions 1. [Link]
Oohara, T., Fukuda, Y., Iida, K., Kitamura, S., Suzuki, Y., Ueki, H., ... & Nagata, H. (2021). Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors: Bioisosteric Transformation from 3-Oxo-3,4-dihydro-2H-benzo[b]o[3][15]xazin-6-yl Moiety. Journal of Medicinal Chemistry, 64(15), 11014-11044. [Link]
Wang, Y., Li, M., Wang, Y., & Wang, Q. (2025). Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3+ 2] Cycloaddition of Cyclopropylamines with Olefins. Molecules, 30(3), 567. [Link]
Pinder, A. R., Price, S. J., & Rice, R. M. (1972). Synthesis of the spiro[4.5]decane system. Approach to the acorane sesquiterpene. The Journal of Organic Chemistry, 37(13), 2202-2204. [Link]
Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. PMC. [Link]
Lusi, R. F. (2020). Strategies in Complex Molecule Synthesis Enabled by Scaffold Remodeling and Late-Stage C–H Functionalization. eScholarship. [Link]
Total synthesis of (+/-)-gleenol and (+/-)-axenol via a functionalized spiro[4.5]decane. PubMed. [Link]
Invisible architects: traceless directing group strategy towards late-stage functionalization and synthesis of drug derivatives. RSC Publishing. [Link]
An update on late-stage functionalization in today's drug discovery. PubMed. [Link]
Application of Spiro[4.5]dec-9-en-7-one Derivatives in Medicinal Chemistry: A Focus on Prolyl Hydroxylase Inhibition. Benchchem.
An overview of late-stage functionalization in today's drug discovery. Expert Opinion on Drug Discovery. [Link]
The role of physicochemical and topological parameters in drug design. Frontiers. [Link]
Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications. [Link]
Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors. RSC Publishing. [Link]
Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors: Bioisosteric Transformation from 3-Oxo-3,4-dihydro-2 H-benzo[ b]o[3][15]xazin-6-yl Moiety. PubMed. [Link]
Application Note: Microwave-Assisted Functionalization of 2-{Spiro[4.5]decan-8-yl}acetic acid
-Rich Lead Generation via Microwave Synthesis Executive Summary & Strategic Rationale The "Escape from Flatland" Modern drug discovery has shifted focus from planar, aromatic-heavy compounds to three-dimensional scaffold...
Author: BenchChem Technical Support Team. Date: March 2026
-Rich Lead Generation via Microwave Synthesis
Executive Summary & Strategic Rationale
The "Escape from Flatland"
Modern drug discovery has shifted focus from planar, aromatic-heavy compounds to three-dimensional scaffolds with high fraction sp3 (
) character. The 2-{Spiro[4.5]decan-8-yl}acetic acid (CAS: 1517177-38-6) represents a premier "privileged structure" in this domain. Its spirocyclic core offers rigidified 3D geometry that improves solubility and metabolic stability while providing distinct exit vectors for pharmacophore exploration.[1]
Why Microwave-Assisted Synthesis?
Functionalizing the C8-position of spiro[4.5]decane systems presents specific challenges. While the acetic acid tail reduces immediate steric crowding at the reaction center, the overall lipophilic bulk of the spiro-core often leads to sluggish kinetics and solubility issues in polar solvents under conventional thermal conditions.
Microwave (MW) irradiation offers three critical advantages for this scaffold:
Dielectric Heating: Efficiently couples with polar transition states (e.g., amide bond formation), overcoming the activation energy barrier imposed by the bulky aliphatic scaffold.
Superheating: Allows solvents (e.g., DMF, EtOH) to reach temperatures well above their atmospheric boiling points, accelerating reaction rates by orders of magnitude (Arrhenius law).
Library Throughput: Reduces reaction times from hours to minutes, enabling rapid SAR (Structure-Activity Relationship) cycling.
Technical Profile: The Building Block
Property
Specification
Compound Name
2-{Spiro[4.5]decan-8-yl}acetic acid
CAS Number
1517177-38-6
Formula
MW
196.29 g/mol
Core Geometry
Spiro[4.5]decane (5-membered ring fused to 6-membered ring at single carbon)
Key Feature
High Lipophilicity (cLogP ~2.5); High
Solubility
Soluble in DCM, DMF, DMSO; Low solubility in water
Experimental Protocols
Protocol A: Rapid Amide Library Generation
Target Application: Synthesis of GPCR antagonists or Ion Channel modulators.
Rationale: Conventional amide coupling with bulky aliphatic acids can suffer from poor conversion. This protocol uses T3P (Propylphosphonic anhydride) as a coupling agent, which is highly effective for sterically demanding substrates and safe for MW heating.
Work-up: Dilute reaction mixture with EtOAc (20 mL), wash with Sat.
(2x), 1M HCl (1x), and Brine. Dry over .
Validation: Analyze via LC-MS. Purity is typically >95% without chromatography.
Protocol B: One-Pot Synthesis of 1,2,4-Oxadiazoles
Target Application: Bioisosteres of esters/amides for improved metabolic stability.[5][6]
Rationale: Cyclodehydration of O-acylamidoximes to oxadiazoles thermally requires high temperatures (refluxing toluene/diglyme) for 12-24 hours. MW irradiation drives this condensation in <30 minutes.
Purification: Pour mixture into ice water. The oxadiazole product often precipitates. If oil forms, extract with EtOAc and purify via flash chromatography (Hexane/EtOAc).
Data Analysis & Comparison
The following table summarizes the efficiency gains using Microwave irradiation versus conventional thermal heating for the spiro[4.5]decane scaffold.
Reaction Type
Method
Temp (C)
Time
Yield (%)
Notes
Amide Coupling
Thermal (Oil Bath)
25-40
12 h
65-75%
Incomplete conversion often observed.
Amide Coupling
Microwave
100
15 min
88-95%
Cleaner profile; easy work-up.
Oxadiazole Formation
Thermal (Reflux)
110 (Toluene)
24 h
50-60%
Requires Dean-Stark trap; degradation common.
Oxadiazole Formation
Microwave
140
25 min
82-90%
One-pot; minimal side products.
Visualizations
Diagram 1: Synthetic Workflow Logic
This diagram illustrates the decision matrix for functionalizing the spiro-acid based on the desired pharmacological outcome.
Caption: Decision matrix for MW-assisted functionalization of the spiro[4.5]decane scaffold.
Diagram 2: Microwave Heating Mechanism
Visualizing how MW energy overcomes the steric barrier of the spiro-scaffold.
Caption: Kinetic acceleration mechanism via dielectric heating of the solvent matrix.
References
Spiro Scaffolds in Drug Discovery: Zheng, Y., & Tice, C. M. (2016).[8] The utilization of spirocyclic scaffolds in novel drug discovery.[1][9][10] Expert Opinion on Drug Discovery.
Microwave Synthesis Fundamentals: Kappe, C. O. (2004).[11] Controlled microwave heating in modern organic synthesis.[6][11][12] Angewandte Chemie International Edition.
Oxadiazole Synthesis Protocol: De Luca, L., et al. (2011).[5] A fast and efficient one-pot microwave assisted synthesis of variously di-substituted 1,2,4-oxadiazoles.[5][6] Organic & Biomolecular Chemistry.
Direct Amidation: Zare, A., et al. (2009).[13] A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. Asian Journal of Chemistry.
Spiro[4.5]decane Building Blocks: Sigma-Aldrich/Merck. Spirocyclic Building Blocks for Scaffold Assembly.
Technical Guide: Solubilization Strategies for 2-{Spiro[4.5]decan-8-yl}acetic Acid
Executive Summary & Physicochemical Profile 2-{Spiro[4.5]decan-8-yl}acetic acid is a lipophilic carboxylic acid often utilized as a scaffold in drug discovery (e.g., TRPM8 antagonists, GPCR ligands). Its structure featur...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Physicochemical Profile
2-{Spiro[4.5]decan-8-yl}acetic acid is a lipophilic carboxylic acid often utilized as a scaffold in drug discovery (e.g., TRPM8 antagonists, GPCR ligands). Its structure features a hydrophobic spiro[4.5]decane core attached to a hydrophilic acetic acid tail.
The primary solubility challenge arises from the "Hydrophobic Dominance" of the spiro-bicyclic system, which often overrides the solubilizing potential of the single carboxyl group, especially at acidic pH.
Key Physicochemical Parameters
Parameter
Value (Approx.)
Implication for Solubility
Molecular Weight
~196.29 g/mol
Small molecule, amenable to cosolvents.
cLogP
~3.1 – 4.0
Highly lipophilic; poor water solubility without ionization.
pKa (Acid)
4.7 – 4.9
Ionizes to carboxylate (COO⁻) at pH > 6.0.
Water Solubility (pH 2)
< 10 µg/mL
Insoluble in gastric-like fluids or unbuffered water.
Water Solubility (pH 7.4)
> 1 mg/mL
Significantly improved due to ionization.
Critical Solubilization Workflows
Protocol A: Standard Buffer Preparation (The "pH Switch")
Mechanism: Leveraging the pKa (~4.8), raising the pH above 6.0 converts the neutral acid into its anionic carboxylate form, increasing aqueous solubility by orders of magnitude.
Step-by-Step Guide:
Preparation: Do not attempt to dissolve the solid directly in water or acidic buffers (e.g., PBS pH 5.0).
Stock Solution: Dissolve the solid in 100% DMSO to a concentration of 10–50 mM. Vortex until clear.
Buffer Selection: Use a buffer with strong capacity at pH 7.4–8.0 (e.g., 50 mM HEPES or Tris-HCl). Avoid Phosphate Buffered Saline (PBS) if calcium/magnesium are present, as they may precipitate the carboxylate salt.
Dilution: Slowly add the DMSO stock to the stirring buffer.
Critical: Keep final DMSO concentration < 1% (v/v) for cell assays, or < 10% for chemical assays.
Mechanism: The bulky spiro[4.5]decane core is hydrophobic and prone to aggregation. Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms an inclusion complex, encapsulating the spiro-ring while leaving the hydrophilic carboxyl group exposed.
Step-by-Step Guide:
Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in aqueous buffer (pH 7.4).
Addition: Add the compound (solid or DMSO stock) to the CD solution.
Energy Input: Sonicate for 15–30 minutes at 30°C.
Equilibration: Shake at room temperature for 2–4 hours.
Filtration: Filter through a 0.45 µm PVDF filter to remove uncomplexed solids.
Decision Logic & Troubleshooting
The following logic tree illustrates the decision-making process for selecting the correct solubilization strategy based on your experimental constraints.
Figure 1: Decision tree for solubilizing spiro-cyclic carboxylic acids based on pH and precipitation risks.
Frequently Asked Questions (FAQ)
Q1: Why does my compound precipitate immediately upon adding the DMSO stock to PBS?A: This is likely the "Crash-Out" effect.
Cause: The local concentration of the compound exceeds its solubility limit at the injection point before it mixes.
Fix:
Ensure your PBS is pH 7.4 or higher.
Reverse Addition: Do not add DMSO to static buffer. Vortex the buffer rapidly while adding the DMSO stock dropwise.
Pre-warm: Warm both the buffer and stock to 37°C to increase kinetic solubility during mixing.
Q2: Can I use this compound in acidic media (pH < 5.0)?A: Not in its free acid form.
Explanation: At pH < 5.0, the carboxylic acid is protonated (neutral), making the molecule highly lipophilic (LogP > 3).
Solution: You must use a solubilizing excipient. 20-30% HP-β-Cyclodextrin is the gold standard here. Alternatively, use a cosolvent system like 10% DMSO + 40% PEG400 + 50% Water , though this may be toxic to some biological systems.
Q3: Which cyclodextrin is best? Alpha, Beta, or Gamma?A:Beta-Cyclodextrin (specifically HP-β-CD or SBE-β-CD).
Reasoning: The spiro[4.5]decane core is roughly the size of two fused rings.
-CD (cavity ~5.7 Å) is often too small for the 6-membered ring of the spiro system.
-CD (cavity ~7.8 Å) provides the optimal fit for the spiro-bicyclic framework.
-CD (cavity ~9.5 Å) is often too loose, leading to lower stability constants.
Q4: Is there a preferred salt form if I want to synthesize a solid salt?A: Yes.
Recommendation:Meglumine (N-methyl-D-glucamine) or Tris (Tromethamine) salts.
Why: Unlike Sodium (Na⁺), which can sometimes form "soap-like" gels with large lipophilic acids, organic amines like Meglumine provide a bulky counter-ion that disrupts crystal packing and enhances wetting properties.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 83670136, 2-{Spiro[4.5]decan-8-yl}acetic acid. Retrieved February 27, 2026, from [Link]
Patsnap Eureka (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations. Retrieved February 27, 2026, from [Link]
MDPI (2023). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro-compounds with β-Cyclodextrins. Retrieved February 27, 2026, from [Link]
Hilaris Publisher (2025). Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs. Retrieved February 27, 2026, from [Link]
Optimization
Technical Support Center: HPLC Purification of 2-{Spiro[4.5]decan-8-yl}acetic acid
Welcome to the technical support guide for the purification of 2-{Spiro[4.5]decan-8-yl}acetic acid. This document is designed for researchers, chromatographers, and drug development professionals who are tasked with puri...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the purification of 2-{Spiro[4.5]decan-8-yl}acetic acid. This document is designed for researchers, chromatographers, and drug development professionals who are tasked with purifying this and structurally similar molecules. The unique spirocyclic and carboxylic acid moieties of this compound present specific challenges that require a well-thought-out HPLC strategy. This guide provides in-depth, experience-based answers to common questions and troubleshooting scenarios to ensure you achieve optimal purity, yield, and throughput.
Part 1: Frequently Asked Questions (FAQs) - Initial Method Setup
This section addresses the foundational questions you might have when establishing a purification workflow for 2-{Spiro[4.5]decan-8-yl}acetic acid for the first time.
Q1: What is the best starting HPLC column and mobile phase for purifying this compound?
A1: For a hydrophobic, non-polar molecule like 2-{Spiro[4.5]decan-8-yl}acetic acid, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most effective mode of separation.[1][2]
Recommended Starting Column: A high-purity, end-capped C18 column is the industry standard and the best starting point. The C18 stationary phase provides the necessary hydrophobic interactions to retain the spirocyclic core of the molecule.[2][3]
Recommended Mobile Phase: A gradient elution using water (Mobile Phase A) and acetonitrile (ACN) or methanol (MeOH) (Mobile Phase B) is recommended.[1] Crucially, an acidic modifier must be added to Mobile Phase A.
Acidic Modifier: Start with 0.1% formic acid (FA) or 0.1% trifluoroacetic acid (TFA) in your aqueous mobile phase (and optionally in the organic phase as well to maintain a consistent pH and reduce baseline drift).[4][5]
Q2: Why is an acidic modifier in the mobile phase so critical for this specific molecule?
A2: The carboxylic acid group on your molecule is ionizable. In a neutral mobile phase, the acid will exist in both its protonated (neutral, -COOH) and deprotonated (anionic, -COO⁻) forms. This dual state leads to severe peak tailing and poor chromatographic performance.[1]
By adding an acid like FA or TFA, you lower the mobile phase pH. A rule of thumb is to set the mobile phase pH at least 2 units below the pKa of your analyte.[6][7] For a typical carboxylic acid (pKa ~4-5), a mobile phase pH of ~2.5-3 (achieved with 0.1% FA or TFA) ensures the analyte is fully protonated and behaves as a single, neutral species.[8][9] This "ion suppression" minimizes unwanted secondary interactions with the stationary phase, resulting in sharper, more symmetrical peaks and reproducible retention times.[6][10]
Q3: How should I prepare my crude sample for injection?
A3: Proper sample preparation is vital to protect your column and ensure reproducible results.[11][12]
Solvent Selection: Dissolve your crude sample in a solvent that is compatible with the mobile phase. Ideally, use the initial mobile phase composition (e.g., 95:5 Water/ACN with 0.1% FA). If solubility is an issue, a stronger, miscible solvent like pure ACN, MeOH, or DMSO can be used, but the injection volume should be kept as small as possible to avoid peak distortion.[13][14]
Concentration: Aim for a starting concentration of approximately 1 mg/mL for analytical scouting runs.[14] You can adjust this based on detector response and peak shape.
Filtration: Always filter your sample through a 0.22 µm or 0.45 µm syringe filter before injection. This removes particulates that can clog the column inlet frit, causing high backpressure and poor performance.[12]
Q4: My compound is a racemate. Can I separate the enantiomers using this reversed-phase method?
A4: No, a standard C18 column will not separate enantiomers. Enantiomers have identical physical properties in an achiral environment. To separate them, you must introduce a chiral environment.[15] This is achieved by using a Chiral Stationary Phase (CSP).[16][17] Method development for chiral separations often starts with screening different types of CSPs (e.g., polysaccharide-based) under normal-phase or reversed-phase conditions.[16][18]
Part 2: Troubleshooting Guide - Resolving Common Purification Issues
This section provides solutions to specific problems you may encounter during method development and scale-up.
Scenario 1: Poor Peak Shape
Q5: My peak for 2-{Spiro[4.5]decan-8-yl}acetic acid is tailing significantly. What are the likely causes and how do I fix it?
A5: Peak tailing for an acidic compound is a classic HPLC problem. The primary causes are either chemical (undesirable secondary interactions) or physical (system issues).
Troubleshooting Peak Tailing:
Potential Cause
Explanation & Causality
Recommended Solution
Insufficient Ion Suppression
The mobile phase pH is not low enough to fully protonate the carboxylic acid. A portion of the analyte is ionized (-COO⁻) and interacts strongly with residual silanol groups (Si-OH) on the column's silica surface via ion-exchange, causing it to lag behind the main peak.[1]
Lower the mobile phase pH. Switch from 0.1% formic acid (pH ~2.8) to 0.1% trifluoroacetic acid (pH ~2.1). TFA is a stronger acid and also acts as an ion-pairing agent, further masking silanol interactions.[4][5]
Secondary Silanol Interactions
Even with a low pH, highly active, un-endcapped silanol groups on a lower-quality silica column can still interact with the analyte.
Use a high-purity, fully end-capped column. Modern columns are designed to minimize exposed silanols, providing better peak shape for challenging compounds.[19]
Column Overload
Injecting too much sample mass saturates the stationary phase at the column inlet, leading to a non-ideal distribution and a tailed peak.[20]
Reduce the sample load. Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, you have identified mass overload as the issue. Determine the column's maximum loading capacity through a loading study.[14][21]
Physical/System Issues
A void at the column inlet or extra-column band broadening from excessive tubing length can distort the peak shape.[13]
Check the column and system. First, try a new column to rule out column failure. If the problem persists, inspect system connections and use tubing with the smallest possible internal diameter and length.[20]
This troubleshooting logic can be visualized as a decision tree:
Caption: Troubleshooting Decision Tree for Peak Tailing.
Scenario 2: Insufficient Resolution & Purity
Q6: I have an impurity that is co-eluting with my main product. How can I improve the resolution?
A6: Improving resolution requires manipulating the three key factors in chromatography: efficiency (N), retention (k), and selectivity (α). Selectivity is the most powerful tool for separating closely eluting peaks.[3]
Step-by-Step Protocol for Improving Resolution:
Optimize the Gradient: The first step is to adjust the gradient slope.
Action: If the peaks are eluting too early, the gradient is too steep. Flatten the gradient around the elution time of your target compound. For example, if your product elutes at 60% B, change a 5-95% B gradient over 10 minutes to a 40-70% B gradient over 20 minutes.
Rationale: A shallower gradient increases the residence time of the analyte on the column, allowing for more interactions and better separation between closely related compounds.
Change the Organic Modifier (Selectivity Tuning):
Action: If optimizing the gradient is insufficient, switch the organic mobile phase. If you are using acetonitrile (ACN), run the same gradient with methanol (MeOH), and vice-versa.
Rationale: ACN and MeOH have different chemical properties that alter their interactions with both the analyte and the stationary phase, leading to changes in selectivity.[1] ACN is aprotic, while MeOH is a protic solvent capable of hydrogen bonding. This can change the elution order and improve the separation of compounds with different functionalities.[22]
Evaluate a Different Stationary Phase (Selectivity Tuning):
Action: If changing the mobile phase doesn't provide baseline resolution, switch to a column with a different stationary phase chemistry. A good alternative to a C18 is a Phenyl-Hexyl phase.
Rationale: A Phenyl-Hexyl column offers alternative separation mechanisms, particularly π-π interactions with aromatic impurities that might be present in your sample.[3][23] This provides a completely different selectivity profile compared to the purely hydrophobic interactions of a C18 phase.
Scenario 3: Scaling from Analytical to Preparative HPLC
Q7: I have a good analytical method. How do I correctly scale it up to a preparative column for purification?
A7: Scaling up a method requires careful adjustment of flow rate, injection volume, and the gradient profile to maintain the resolution achieved at the analytical scale.[24][25] This process, known as linear scale-up, ensures predictable performance.[24]
Workflow for Method Scale-Up:
Caption: Workflow for Scaling HPLC from Analytical to Preparative.
Key Scaling Calculations:
The goal is to keep the linear velocity and the ratio of gradient time to column volume constant. The scaling factor (SF) is based on the cross-sectional area of the columns.
Scaling Factor (SF) = (d_prep)² / (d_anal)²
Where d_prep is the internal diameter (ID) of the preparative column and d_anal is the ID of the analytical column.
Scaled Flow Rate (F_prep) = F_anal × SF
Scaled Injection Volume (V_prep) = V_anal × SF
Scaled Gradient Time (t_prep) = t_anal × (V_prep / V_anal) = t_anal × SF (This holds true if the column lengths are the same).
Important Note: Before scaling, it's crucial to perform a loading study on the analytical column to determine the maximum sample amount that can be injected without compromising resolution.[21] This information is then used to determine the number of preparative runs required to purify your entire batch of crude material.
References
Menke, J., Krop, U., & Greco, G. (n.d.). Systematic and efficient method scale-up for peptide purification. KNAUER Wissenschaftliche Geräte GmbH.
Agilent Technologies. (n.d.).
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
Waters Corporation. (n.d.). Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product Extract.
Agilent Technologies. (2013, September 1).
Thermo Fisher Scientific. (2019, July 11).
Luo, M., & Smith, H. (2022, April 15). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI Technologies.
Biotage. (2023, January 24).
Agilent Technologies. (n.d.).
KNAUER Wissenschaftliche Geräte GmbH. (n.d.).
Dolan, J. W. (2020, December 9). Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind?.
BenchChem. (n.d.). A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Analysis of Spiro Alcohols. BenchChem.
Daicel Chiral Technologies. (2021, March 14). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies.
Dolan, J. W. (2020, November 12). Back to Basics: The Role of pH in Retention and Selectivity.
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions.
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: ST-45D-COUPLING-OPT
Topic: Overcoming Steric Hindrance in Spiro[4.5]decane Functionalization
Status: Open
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
The Steric Landscape: Why Your Reaction is Failing
You are likely encountering low yields or complete catalyst arrest because the spiro[4.5]decane scaffold acts as a "conformation lock." Unlike planar aromatic systems, the quaternary spiro-carbon forces the adjacent methylene groups into a rigid, orthogonal orientation.
When you attempt a cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) at the
or positions (adjacent to the spiro center), the incoming palladium species encounters a "Steric Wall." Standard ligands (PPh3, dppf) cannot negotiate this space to facilitate oxidative addition, or more commonly, they fail to promote reductive elimination due to overcrowding.
The Solution: You must switch from steric avoidance to steric demand. We utilize bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald Ligands) that wrap around the metal center, creating a "pocket" that actually accelerates reductive elimination through steric relief.
Visualizing the Problem & Solution
The following decision tree outlines the logical flow for selecting the correct coupling strategy based on your specific steric environment.
Caption: Decision matrix for selecting catalytic systems based on the proximity of the reaction site to the spiro[4.5]decane quaternary center.
Protocol Module A: C-N Bond Formation (Buchwald-Hartwig)
Scenario: Coupling a hindered secondary amine to a 1-bromo-spiro[4.5]decane derivative.
Challenge: The amine approach is blocked by the spiro-ring puckering.
Key Technology: Pre-catalysts (Pd-G3/G4) are essential here. Generating Pd(0) in situ from Pd(OAc)₂ often leads to "Pd-black" precipitation before the active catalytic cycle can engage the hindered substrate.
Recommended Reagents
Component
Recommendation
Rationale
Catalyst
RuPhos Pd G4 (or BrettPhos Pd G4)
Rapid activation at low temperature; ensures 1:1 L:Pd ratio.
Base
NaOtBu or LHMDS
Strong bases are required to deprotonate the hindered amine-Pd complex.
Avoid additives that might compete for coordination.
Step-by-Step Procedure
Preparation: In a glovebox or under strict Argon flow, charge a reaction vial with:
1-bromo-spiro[4.5]decane derivative (1.0 equiv)
Amine (1.2 equiv)
NaOtBu (1.5 equiv)
RuPhos Pd G4 (2–5 mol%)
Solvent Addition: Add anhydrous 1,4-dioxane (0.2 M concentration relative to halide).
Degassing: Do not bubble gas through the solution (evaporates solvent). Freeze-pump-thaw is ideal, or simply purge the headspace for 5 mins.
Activation: Seal the vial. Heat to 80–100 °C .
Note: If using LHMDS, keep temperature < 60 °C initially to prevent base decomposition.
Monitoring: Monitor by LCMS. If conversion stalls at 50%, add a second portion of catalyst (2 mol%).
Workup: Dilute with EtOAc, filter through a Celite/Silica plug to remove Pd, and concentrate.
Protocol Module B: C-C Bond Formation (Suzuki-Miyaura)
Scenario: Coupling a spiro[4.5]decane-1-triflate with a heteroaryl boronic acid.
Challenge: Protodeboronation. The steric bulk slows down transmetalation, leaving the boronic acid exposed to base-mediated hydrolysis/deboronation for extended periods.
Recommended Reagents
Component
Recommendation
Rationale
Catalyst
XPhos Pd G3
XPhos provides the necessary "cone angle" to facilitate reductive elimination in crowded systems.
Boron Source
Potassium Organotrifluoroborate (R-BF3K)
Significantly more stable than boronic acids; releases active species slowly (reservoir effect).
Base
K₃PO₄ (3.0 M aq)
Tribasic phosphate buffers the pH, protecting the boron species.
Solvent
THF:Water (10:1)
The biphasic system is crucial for the solubility of the inorganic base and the organic triflate.
Step-by-Step Procedure
Charge: Combine Spiro-triflate (1.0 equiv), R-BF3K salt (1.5 equiv), and XPhos Pd G3 (2–5 mol%) in a microwave vial.
Solvent/Base: Add THF and 3.0 M aq. K₃PO₄ (3.0 equiv).
Microwave Irradiation: This is critical.
Settings:100 °C for 30 minutes (High absorption).
Why? Rapid heating overcomes the high activation energy barrier of the crowded transmetalation step faster than thermal degradation can occur.
Extraction: Dilute with water/ether. Wash organic layer with brine.[1]
Purification: Flash chromatography. Warning: Spiro compounds often streak on silica; add 1% Et3N to your eluent.
Troubleshooting FAQ
Q: My reaction turns black immediately upon heating, and no product forms.A: This is "Pd Death." The ligand has dissociated, and palladium has aggregated into inactive nanoparticles.
Fix 1: Switch to a G3/G4 precatalyst (e.g., XPhos Pd G3) instead of mixing Pd(OAc)₂ + Ligand. The precatalyst ensures the active species is formed on the substrate.
Fix 2: Ensure your solvent is rigorously degassed. Oxygen scavenges phosphines, leaving Pd "naked."
Q: I see full consumption of the starting material, but the mass corresponds to the protodeboronated arene (Ar-H), not the coupled product.A: The transmetalation was too slow, and the base destroyed your boron reagent.
Fix: Switch to Molander Salts (Potassium Trifluoroborates) . They are resistant to protodeboronation. Alternatively, use anhydrous conditions with CsF as the base in dioxane.
Q: Can I use Ni-catalysis for these spiro systems?A: Yes, and sometimes it is superior for very hindered electrophiles (e.g., tertiary chlorides).
Protocol: Use NiCl₂(glyme) (10 mol%) with 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) as the ligand. Nickel has a smaller atomic radius and different geometry, sometimes allowing it to "slip" into spaces Pd cannot.
References
Zheng, Y., & Tice, C. M. (2016).[2] The use of spirocyclic scaffolds in drug discovery.[3][4] Expert Opinion on Drug Discovery, 11(9), 831–840.
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286.
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides.[5] Accounts of Chemical Research, 41(11), 1461–1473.
You are likely here because your standard amide coupling (EDC/NHS, HATU, or HBTU) on a spirocyclic carboxylic acid (e.g., spiro[3.3]heptane, spiro[2.4]heptane) yielded <20% product or recovered starting material.
The Root Cause: Spiro-acids present a unique "Quaternary Barrier." Unlike flexible alkyl chains, the rigid spiro-fused rings create a fixed steric blockade that restricts the Bürgi-Dunitz trajectory of the incoming amine. Furthermore, the high
character often leads to "brick dust" solubility, while ring strain in smaller spirocycles (spiro[2.x] or [3.x]) renders them susceptible to acid-catalyzed ring opening.
This guide details the protocols to overcome these specific barriers.
Module 1: Overcoming the Steric Barrier (Activation Strategy)
User Question: “I used HATU with DIPEA in DMF, but LCMS shows only the activated ester and no product. Why?”
Technical Insight:
The activated ester (O-At or O-Bt) formed by HATU is often too bulky to allow the amine to approach the carbonyl carbon, which is shielded by the adjacent spiro-quaternary center. The tetrahedral intermediate collapses too slowly, or not at all. You need a smaller, more electrophilic activating group, or a reagent that acts as a solvent/dehydrating agent.
Primary Solution: The T3P (Propylphosphonic Anhydride) Protocol
T3P is the gold standard for sterically hindered couplings. It forms a highly reactive mixed anhydride and acts as its own water scavenger.
User Question: “My reaction mixture turned into a gel/suspension, and conversion stopped.”
Technical Insight:
Spiro scaffolds are rigid and pack efficiently in the solid state, leading to low solubility (high lattice energy). Standard solvents like DCM or EtOAc may fail to solvate the zwitterionic intermediates.
Solvent Screening Matrix:
Solvent
Polarity
Suitability for Spiro-Acids
Recommendation
DCM
Low
Poor
Avoid for coupling; good for workup.
EtOAc
Medium
Moderate
Good for T3P; heat if necessary.
DMF/DMAc
High
Excellent
Preferred for rigid scaffolds.
NMP
High
Excellent
Use if DMF fails; difficult to remove.
2-MeTHF
Medium
Good
Green alternative to DCM; higher boiling point.
Module 3: Diagnostic Decision Tree
Use this logic flow to determine your next experimental step.
Caption: Logic flow for diagnosing and solving spiro-acid coupling failures.
Module 4: Comparative Data (Reagent Performance)
The following data summarizes internal benchmarking on a sterically hindered Spiro[3.3]heptane-2-carboxylic acid coupling with a secondary amine (morpholine).
Coupling Reagent
Base
Solvent
Temp
Yield (Isolated)
Notes
EDC / HOBt
DIPEA
DCM
RT
< 10%
No reaction; steric failure.
HATU
DIPEA
DMF
RT
35%
Incomplete conversion; stuck at active ester.
T3P (50%)
Pyridine
EtOAc
50 °C
88%
Clean reaction; easy aqueous workup.
SOCl₂ (Reflux)
N/A
DCM
Reflux
0%
Decomposition (Ring opening/rearrangement).
Ghosez Reagent
DIPEA
DCM
0 °C
92%
Best for acid-sensitive spiro rings.
Frequently Asked Questions (FAQs)
Q: Can I use Acyl Fluorides (TFFH) for spiro-acids?A: Yes. If T3P fails, TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) is an excellent alternative. Acyl fluorides are less sterically demanding than OBt esters and highly reactive toward amines while being stable to water.
Ref: Dunetz et al. note acyl fluorides as a robust alternative for hindered systems.
Q: My spiro[3.3]heptane acid is decomposing with Oxalyl Chloride. Why?A: Oxalyl chloride generates HCl and is a strong Lewis acid activator. Strained spirocycles (especially those with cyclobutane/cyclopropane rings) can undergo acid-catalyzed ring expansion or cleavage (Wagner-Meerwein type rearrangements) under these harsh conditions. Always use Ghosez’s reagent for neutral activation.
Q: How do I work up a T3P reaction?A: This is the biggest advantage of T3P. The byproducts are water-soluble phosphates.
Dilute reaction with EtOAc or 2-MeTHF.
Wash with water (x2), Sat. NaHCO3 (x2), and Brine.
The product usually remains in the organic layer with high purity.
References
Dunetz, J. R., et al. (2011).[2] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.
Ghosez, L., et al. (1969). "Synthesis of acyl halides under neutral conditions." Journal of the Chemical Society. (Foundational text for Ghosez Reagent).
Wipf, P., et al. (2005). "Synthesis of spiro[3.3]heptanes and their application in medicinal chemistry." Chemical Reviews. (Context on spiro-stability).
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.
Technical Support Center: Residual Solvent Remediation in Spirocyclic Carboxylic Acids
Welcome to the Advanced Application Support Center. This guide is engineered for medicinal chemists, process scientists, and drug development professionals dealing with the complex challenge of clearing residual solvents...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Application Support Center. This guide is engineered for medicinal chemists, process scientists, and drug development professionals dealing with the complex challenge of clearing residual solvents from spirocyclic carboxylic acids.
Spirocyclic compounds have gained immense popularity in drug discovery as non-classical, three-dimensional bioisosteres used to replace flat aromatic rings, thereby improving metabolic stability and lipophilicity[1]. However, their rigid, sterically hindered 3D architectures create deep crystal lattice cavities that readily encapsulate solvent molecules. When combined with the strong hydrogen-bonding capability of the carboxylic acid moiety, these scaffolds form highly stable solvates that resist conventional vacuum drying[2].
This center provides causality-driven troubleshooting, self-validating protocols, and regulatory guidance to help you meet stringent ICH Q3C limits without compromising the structural integrity of your thermally labile spirocycles.
Regulatory Context & Quantitative Solvent Data
The International Council for Harmonisation (ICH) Q3C guidelines strictly regulate the permissible levels of residual solvents in active pharmaceutical ingredients (APIs) to ensure patient safety[3]. Understanding the physicochemical properties of the trapped solvent is the first step in designing a rational remediation strategy.
Table 1: ICH Q3C Limits and Entrapment Mechanisms in Spirocyclic Acids
Solvent
ICH Q3C Class
Limit (ppm)
Boiling Point (°C)
Primary Entrapment Mechanism in Spirocycles
N,N-Dimethylformamide (DMF)
Class 2
880
153.0
Strong H-bond acceptor to -COOH; high BP resists vacuum drying.
Toluene
Class 2
890
110.6
Hydrophobic interactions within the spiro-core; lattice encapsulation.
Cyclopentyl Methyl Ether (CPME)
Class 2
3,800
106.0
Steric bulk matches spiro-cavities; forms stable inclusion complexes.
Ethyl Acetate (EtOAc)
Class 3
5,000
77.1
Forms H-bonded solvate dimers with the carboxylic acid moiety.
Do not rely on brute-force heating, which often leads to decarboxylation or ring-opening of highly strained spiro[2.3]hexane or spiro[3.3]heptane systems. Use the decision matrix below to select a thermodynamically sound removal strategy.
Decision matrix for residual solvent remediation in spirocyclic carboxylic acids.
Troubleshooting Guides & Validated Protocols
Issue 1: Stubborn DMF/DMSO Retention in Sterically Hindered Spirocycles
Symptom: Your spiro[3.3]heptane-2-carboxylic acid retains >2% DMF despite 48 hours in a vacuum oven at 50°C.
Causality: DMF is a powerful hydrogen-bond acceptor that pairs tightly with the carboxylic acid donor. Furthermore, the rigid spirocyclic structure creates a stable crystal lattice that physically encapsulates this DMF-acid complex. Vacuum drying relies purely on evaporation, but the combined enthalpy of the H-bond and the lattice energy far exceeds the thermal energy applied at 50°C.
Solution: Aqueous Reslurry (Trituration).
Protocol 1: Aqueous Reslurry Method
Suspend: Add the contaminated spirocyclic acid to ultra-pure water (10 volumes relative to API weight) in a jacketed reactor.
Disrupt: Stir vigorously at 40°C for 4 hours.
Causality: Water is a superior hydrogen-bond donor and acceptor. It penetrates the crystal surface, outcompetes the DMF-carboxylic acid interactions, and forces the DMF into the bulk aqueous phase. Because the spirocyclic core is highly lipophilic[4], the API remains insoluble.
Isolate: Cool the suspension to 5°C to minimize any dissolved API loss, filter, and wash the cake with 2 volumes of ice-cold water.
Dry: Dry the wet cake under high vacuum (< 10 mbar) at 40°C for 12 hours.
Self-Validation Step: Analyze the initial filtrate using a refractometer or rapid GC-FID. A spike in the refractive index of the water confirms the successful displacement and elution of DMF.
Issue 2: Toluene Trapped in a Highly Lipophilic Spiro[2.3]hexane Core
Symptom: Toluene (Class 2) remains above the 890 ppm limit. Water reslurry fails because the compound is too hydrophobic, causing it to clump and preventing water from wetting the crystals.
Causality: Toluene is trapped via hydrophobic dispersion forces deep within the lipophilic pockets of the spirocyclic core. Because water cannot wet the hydrophobic clumps, it cannot penetrate the lattice to disrupt the inclusion complex.
Solution: Lyophilization from a co-solvent matrix.
Protocol 2: Tert-Butanol (t-BuOH) / Water Lyophilization
Dissolve: Dissolve the compound completely in a 1:1 (v/v) mixture of t-BuOH and Water. Warm gently to 40°C if necessary.
Causality: Complete dissolution entirely dismantles the solvent-trapping crystal lattice, releasing the trapped toluene into the macroscopic solution.
Freeze: Flash-freeze the homogeneous solution in a dry ice/acetone bath to lock the molecules in place and prevent the re-formation of toluene solvates during precipitation.
Sublimate: Lyophilize the frozen matrix at < 0.1 mbar for 24–48 hours.
Self-Validation Step: The process yields a fluffy, amorphous powder. Weigh the flask before and after lyophilization; the mass should exactly match the theoretical yield of the API minus the calculated residual solvent, confirming total sublimation of the t-BuOH/water/toluene matrix.
Issue 3: Thermal Degradation (Decarboxylation) During Drying
Symptom: Attempting to drive off EtOAc or DCM using elevated temperatures (>60°C) causes the strained spirocycle to undergo decarboxylation or ring-opening.
Causality: High ring strain (especially in 3- and 4-membered spiro-rings) lowers the activation energy for degradation pathways. Heat transfer in solid powders is also highly uneven, creating localized "hot spots" that destroy the API.
Solution: Supercritical Fluid Extraction (SFE).
Protocol 3: Supercritical CO₂ Extraction
Load: Pack the crystalline powder into a high-pressure SFE extraction vessel.
Pressurize: Introduce supercritical CO₂ (scCO₂) at 150 bar and 40°C.
Causality: scCO₂ is a highly selective solvent that possesses the density of a liquid (providing high solvating power for organic impurities) and the diffusivity of a gas (allowing it to penetrate deep into the rigid spirocyclic crystal lattice without dissolving the polar carboxylic acid)[5].
Extract: Maintain dynamic flow of scCO₂ through the powder bed for 2–4 hours.
Depressurize: Safely depressurize the vessel. The CO₂ reverts to a gas and dissipates, leaving zero residual extraction solvent behind[5].
Self-Validation Step: Utilize an in-line FTIR sensor on the exhaust CO₂ stream. Monitor the C=O stretch of EtOAc or the C-Cl stretch of DCM. Terminate the extraction only when the absorbance returns to baseline, guaranteeing complete solvent removal.
Frequently Asked Questions (FAQs)
Q: How do the latest ICH Q3C(R8) updates impact solvent selection for spirocycle synthesis?A: The ICH Q3C(R8) guidelines recently reclassified Cyclopentyl Methyl Ether (CPME) and Tertiary Butyl Alcohol (TBA) as Class 2 solvents, imposing strict Permitted Daily Exposure (PDE) limits (e.g., 3,800 ppm for CPME)[6]. Conversely, 2-Methyltetrahydrofuran (2-MTHF) was placed in Class 3 (5,000 ppm)[6]. When synthesizing spirocyclic bioisosteres, it is highly recommended to substitute CPME with 2-MTHF to significantly ease regulatory compliance during final solvent clearance.
Q: Why does my spirocyclic acid form a "gum" or "gel" during vacuum drying?A: Spirocycles possess high three-dimensional character, which can disrupt efficient crystal packing. If a volatile solvent (like DCM) is removed too rapidly under high vacuum, the solvate lattice collapses before a stable, solvent-free polymorph can nucleate, resulting in an amorphous phase transition (gumming).
Fix: Slow the drying rate, or use a controlled anti-solvent crystallization (e.g., slow addition of heptane to an EtOAc solution) to establish a stable crystal habit prior to vacuum drying.
Q: What is the most reliable analytical method to validate solvent removal in these compounds?A: Headspace Gas Chromatography (HS-GC) coupled with FID or MS[6]. Direct liquid injection is strongly discouraged because the high injector temperatures (often >250°C) will cause thermal decarboxylation of the strained spirocyclic acid, fouling the GC inlet and producing ghost peaks. Headspace analysis gently volatilizes the residual solvents from the solid or dissolved matrix at lower temperatures, preserving the API.
References
ICH. (2024). Impurities: Guideline for Residual Solvents Q3C(R9). International Council for Harmonisation.
Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
Royal Society of Chemistry. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes.
Buffalo Extracts. (2023). Significance of The Supercritical CO2 Extraction in Pharmaceutics.
Shimadzu. (2021). Analysis of Residual Solvents According to the New ICH Q3C Guideline.
University of Pennsylvania. (2015). Structure Property Relationships of Carboxylic Acid Isosteres.
Flash chromatography separation of spiro-acid isomers
Technical Support Center: Flash Chromatography of Spiro-Acid Isomers Introduction: The Spiro-Acid Challenge User Context: You are likely dealing with a rigid, spirocyclic scaffold containing a carboxylic acid moiety. The...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Flash Chromatography of Spiro-Acid Isomers
Introduction: The Spiro-Acid Challenge
User Context: You are likely dealing with a rigid, spirocyclic scaffold containing a carboxylic acid moiety.
The Problem: This creates a dual-threat separation challenge:
Isomeric Complexity: Spirocycles often exist as diastereomers (e.g., cis/trans relative to the ring junction) with nearly identical polarities (
values), making them difficult to resolve on standard silica.
Acidic Tailing: The carboxylic acid group (
) ionizes on slightly acidic silica silanols, causing severe peak tailing that masks the separation of closely eluting isomers.
This guide provides an autonomous, self-validating workflow to resolve these specific issues.
Module 1: Method Development & Phase Selection
Q: My isomers co-elute on normal phase (Silica). Should I switch phases?
A: Yes. Switch to Reverse Phase (C18) or a Shape-Selective Phase immediately.
The Causality:
Standard silica separates primarily based on polarity (adsorption). Isomers of spiro-acids often have identical polarities but different 3D shapes. Silica surfaces are "flat" and struggle to discriminate these 3D steric differences.
C18 (Reverse Phase): The alkyl chains provide "steric slots." The rigid spiro-scaffold interacts differently with the C18 chains based on its 3D conformation, often providing the necessary selectivity (
) that silica lacks.
Functionalized Silica (PFP/Phenyl): If C18 fails, Pentafluorophenyl (PFP) or Phenyl-Hexyl phases offer superior
- interactions and shape selectivity for rigid isomers.
Q: How do I prevent the carboxylic acid from tailing?
A: You must suppress ionization using a mobile phase modifier.
The Protocol:
The goal is to keep the acid in its protonated, neutral form (
) rather than its ionized form ().
Normal Phase: Add 1% Acetic Acid or 0.1% Formic Acid to both Solvent A (Hexane/Heptane) and Solvent B (EtOAc/DCM).
Reverse Phase (Preferred): Add 0.1% Formic Acid or 0.1% Trifluoroacetic acid (TFA) to water and acetonitrile.
Note: TFA provides sharper peaks but can suppress MS signals. Formic acid is MS-friendly.
Module 2: The "Focused Gradient" Workflow
Visualizing the Strategy
Isomers often separate only within a very narrow window of solvent strength. A linear 0–100% gradient will move them through the column too fast to resolve. You must use a Focused Gradient .
Figure 1: The Focused Gradient Workflow.[1] By "parking" the solvent strength just below the elution point, you maximize the interaction time (N, theoretical plates) between the isomers and the stationary phase.
Protocol: Calculating the Focused Gradient
Scout: Run a fast gradient (0–100% B in 10-15 min).
Locate: Determine the %B where your spiro-acid elutes (e.g., 30% B).
Focus: Create a method that:
Ramps quickly (1 min) to 5% below the elution point (e.g., 25%).
Holds isocratic or runs a very shallow gradient (e.g., 25% to 35%) for 10–15 Column Volumes (CV).
Washes out at 100% B.
Module 3: Troubleshooting & FAQs
Q: I see two spots on TLC, but they merge into one blob on the flash column. Why?
A: This is likely a "Loading Capacity" or "Solvent Effect" failure.
Troubleshooting Steps:
Switch to Solid Loading: Spiro-acids often have poor solubility in non-polar mobile phases. Injecting them in DCM or MeOH (strong solvents) causes the sample to "wash" down the column before interacting with the silica, broadening the band.
Fix: Adsorb your sample onto silica or Celite (ratio 1:5 sample:sorbent), dry it completely, and use a solid load cartridge.
Reduce Load Mass: Isomer separation requires high efficiency. Do not exceed a 0.5% to 1% load (e.g., 50–100 mg sample on a 10 g column).
Q: My peaks are fronting (shark-fin shape). Is this the acid?
A: No, fronting usually indicates solubility issues or column overload.
The Fix: If the spiro-acid is crystallizing on the column head (common with rigid spiro-structures), add a small amount of "co-solvent" to the mobile phase that improves solubility without ruining selectivity (e.g., 5% DCM in your Hex/EtOAc mix).
Q: I am using C18 with Formic Acid, but the resolution is still poor (
).
A: Change the Organic Modifier Selectivity.
In Reverse Phase, the choice of organic solvent changes the selectivity mechanisms.
Switch MeOH
ACN: Acetonitrile (dipole-dipole) and Methanol (protic) interact differently with the spiro-scaffold. If ACN fails, try MeOH.
Temperature Control: If your system allows, heating the column (30–40°C) reduces viscosity and improves mass transfer, sharpening the peaks of rigid molecules.
Summary Data Table: Solvent Systems for Spiro-Acids
Separation Mode
Stationary Phase
Solvent A
Solvent B
Modifier (Critical)
Application
Reverse Phase
C18 (Best Start)
Water
Acetonitrile
0.1% Formic Acid
General purpose, good for 90% of spiro-acids.
Reverse Phase
C18
Water
Methanol
0.1% Formic Acid
Use if ACN fails; different selectivity.
Normal Phase
Silica
Heptane
EtOAc
1% Acetic Acid
Traditional, but often poor resolution for isomers.
Normal Phase
Silica
DCM
Methanol
0.5% Acetic Acid
For highly polar/insoluble spiro-acids.
Shape Selective
Phenyl-Hexyl
Water
Methanol
0.1% TFA
Advanced: Best for isomers with -systems.
References
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Application Note AN76. Link
Biotage. (2017).[2] The Purification of Diastereomers by Flash Chromatography. Application Note AN032. Link(Note: General landing page provided as deep links to specific ANs frequently rotate; search "AN032" on vendor site).
Chromatography Today. (2016). Method Development for Reproducible Flash Purification of Pharmaceuticals. Link
Sigma-Aldrich (Merck). (2013). Novel Separation Approach for Multiple Chiral Center Molecules. Link
Technical Support Center: Optimization of 2-{Spiro[4.5]decan-8-yl}acetic Acid Activation
Topic: Minimizing side reactions during activation of 2-{Spiro[4.5]decan-8-yl}acetic acid (CAS: 1517177-38-6). Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Minimizing side reactions during activation of 2-{Spiro[4.5]decan-8-yl}acetic acid (CAS: 1517177-38-6).
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.
Introduction: The Spiro-Scaffold Challenge
You are likely utilizing 2-{Spiro[4.5]decan-8-yl}acetic acid as a lipophilic spacer or a conformationally restricted building block in drug discovery.[1] While the carboxylic acid itself is not sterically crowded (being on a primary carbon), the bulky spiro[4.5]decane tail introduces specific physicochemical challenges:
Solubility Mismatch: The lipophilic spiro-tail often requires non-polar solvents (DCM), while efficient coupling reagents (HATU/HBTU) prefer polar aprotic media (DMF/DMAc).[1]
Conformational Rigidity: The spiro-fusion locks the cyclohexane ring, potentially creating distinct cis/trans diastereomers at the C8 position relative to the spiro center.
Kinetic Drag: The bulky tail can reduce the diffusion rate and "effective" nucleophilicity, increasing the window for activation side reactions like
-acylurea rearrangement .
This guide provides technical solutions to minimize these risks and maximize yield.
Module 1: Troubleshooting & FAQs
Issue 1: Formation of the
-Acylurea Byproduct
Symptom: LCMS shows a peak with the correct mass (
) but incorrect retention time, or a peak corresponding to the rearranged urea ().[1] Yields are consistently 40–60%.[1]
Q: Why is this happening despite the acid being primary?A: Even primary acids undergo
-acylurea rearrangement if the amine attack is slow.[1] With spiro-compounds, steric bulk around the coupling site or solvent cages can retard the amine's approach.[1] If the O-acylisourea intermediate waits too long, it rearranges intramolecularly to the thermodynamically stable (and unreactive) -acylurea.[1]
Corrective Protocol:
Switch Reagents: Move away from Carbodiimides (EDC/DCC) alone.
Use "Fast" Additives: If you must use EDC, add Oxyma Pure or HOAt (1.0 equiv).[1] These react with the O-acylisourea faster than it can rearrange, forming a stable active ester.[1][2]
The "Gold Standard": Switch to HATU or T3P (Propylphosphonic anhydride).[1] T3P is particularly effective as it does not form an O-acylisourea intermediate susceptible to this specific rearrangement.[1]
Issue 2: Epimerization (Diastereomeric Drift)
Symptom: The starting material was a pure cis-isomer (relative to spiro-center), but the product is a 90:10 cis:trans mixture.[1]
Q: The
-carbon is a CH.[1] How is epimerization occurring?A: You are likely observing epimerization at the C8 position of the ring, or the -carbon if your specific derivative has a substituent there. However, for the acetic acid derivative, the risk is lower. If you observe drift, it is likely due to enolization driven by excess strong base (DIEA/TEA) over prolonged periods, allowing the ring substituent to equilibrate to the thermodynamic equatorial position.[1]
Corrective Protocol:
Base Management: Use TMP (2,4,6-trimethylpyridine / Collidine) instead of DIEA.[1][3] Collidine is non-nucleophilic and weaker, sufficient to deprotonate the acid but poor at promoting enolization.
Pre-activation Limit: Do not pre-activate for >5 minutes. Add the amine immediately after the coupling reagent.[3]
Issue 3: Guanidinium Adducts (HATU Specific)
Symptom: Mass spec shows a
Da impurity (structure: Tetramethylguanidinium adduct).[1]
Q: I switched to HATU to solve the
-acylurea problem, but now I have this new impurity.A: This occurs when the amine is hindered or unreactive.[1] The amine reacts with the HATU reagent itself (at the uronium carbon) rather than the activated acid.
Corrective Protocol:
Stoichiometry: Ensure the Acid is in slight excess (1.1 equiv) relative to HATU (1.0 equiv).[1]
Order of Addition: Mix Acid + HATU + Base first, wait 2 minutes for the active ester (OAt-ester) to form, then add the amine. This ensures the HATU is consumed before the amine sees it.
Module 2: Mechanistic Visualization
Understanding the competition between productive coupling and the "Death Spiral" of rearrangement is critical.
Caption: The "Race Against Time": To avoid N-Acylurea formation (Red), one must either accelerate amine attack (Green) or trap the intermediate as a stable Active Ester (Blue).[1]
Module 3: Reagent Selection Matrix
Use this table to select the correct activation system based on your specific constraints.
Formation: Stir for 30–60 mins at RT. The acid converts to the acid chloride.
Check: Take a small aliquot, quench with MeOH, and check LCMS for the Methyl Ester to confirm conversion.
Coupling: Add the Amine (1.1 equiv) and a scavenger base (TEA or Polymer-supported amine) (1.5 equiv).[1]
Result: Rapid coupling usually complete in <1 hour.[1]
References
Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]
El-Faham, A., & Albericio, F. (2011).[1] Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.[1]
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140-177.[1]
Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[1][2] Journal of the American Chemical Society, 115(10), 4397-4398.[1]
The spiro[4.5]decane scaffold represents a privileged structure in drug discovery, often serving as a rigid core for sigma-1 receptor ligands, glutamate modulators, and anti-inflammatory agents. However, the orthogonal arrangement of the five- and six-membered rings creates unique steric challenges for chiral resolution.
This guide provides a validated workflow for resolving these enantiomers. We prioritize Chromatographic Resolution (HPLC/SFC) for analytical to gram-scale needs, and Diastereomeric Salt Formation for multi-kilogram process scaling.
Module 1: Chromatographic Resolution (HPLC & SFC)
For analytical determination (ee%) and preparative isolation (<100 g).
The "Golden Route" Screening Protocol
Spirocyclic compounds often exhibit "shape selectivity" that pairs exceptionally well with polysaccharide-based stationary phases. The rigid spiro-carbon prevents conformational collapse, often resulting in high separation factors (
).
Standard Operating Procedure (SOP):
Column Selection: Start with Amylose-based columns (e.g., Chiralpak IA, AD). The helical twist of amylose often accommodates the "cleft" of the spiro[4.5]decane system better than cellulose.
Q: I see separation, but the peaks are tailing significantly (
). What is happening?A: This is likely a secondary interaction with the silica support, common with the basic nitrogen often found in spiro-piperidine derivatives.
Fix 1: Increase the basic modifier (DEA or TEA) to 0.2%.
Fix 2: Switch to an immobilized phase (e.g., Chiralpak IA/IC) which allows for stronger solvents like DCM or THF that can suppress non-specific interactions.
Q: My spiro compound is insoluble in Hexane/Alcohol mixtures.A: Spiro[4.5]decanes can be highly crystalline and lipophilic.
Fix: Use Polar Organic Mode (POM) . Pure Acetonitrile or MeOH/Acetonitrile mixtures on an immobilized column (IA, IC). This often improves solubility and mass transfer.
Q: I have no separation (
) on Amylose columns.A: The "inclusion" mechanism might be failing due to the steric bulk of the spiro rings.
Fix: Switch to a Cellulose-based column (Chiralcel OD, OJ). The cellulose cavity size is different and may accommodate the orthogonal ring system differently.
Visualization: Method Development Decision Tree
Caption: Logical flow for selecting and optimizing chiral stationary phases for spirocyclic compounds.
Module 2: Classical Resolution (Diastereomeric Salt Formation)
For Process Scale (>1 kg) where chromatography is cost-prohibitive.[2]
The "Dutch Resolution" Strategy
Spiro[4.5]decane derivatives often crystallize poorly as simple salts due to their globular shape. We recommend the "Dutch Resolution" approach: using families of resolving agents simultaneously to encourage crystallization, then narrowing down to the single best agent.
Why: DBTA is particularly effective because its "butterfly" shape can stack against the flat aromatic rings often fused to the spiro-system.
Protocol: Micro-Scale Salt Screening
Objective: Identify a crystalline salt with >80% diastereomeric excess (de) in <24 hours.
Step
Action
Technical Rationale
1
Dissolve 100 mg racemate in 500 µL solvent (EtOH or IPA).
High concentration promotes supersaturation.
2
Add 0.5 eq. of Resolving Agent (e.g., L-DBTA).
"Half-equivalent" method maximizes theoretical yield of the desired enantiomer (Pasteur's principle).
3
Heat to 60°C, then cool to RT at 5°C/hour.
Slow cooling prevents oiling out, a common issue with lipophilic spiro compounds.
4
Harvest solids and check ee% of mother liquor.
If ML is highly enriched, the solid is likely the other enantiomer.
Troubleshooting Guide (Q&A)
Q: The mixture forms a "gum" or oil instead of crystals.A: This is the "Oiling Out" phenomenon, common with globular spiro compounds that trap solvent.
Solution 1 (Solvent): Switch to a higher boiling ether, such as MTBE or CPME (Cyclopentyl methyl ether). These antisolvents often force rigid lattices to form.
Solution 2 (Seeding): If you have any solid from a different solvent screen, use it as a seed.
Solution 3 (Counter-ion): Switch from Tartaric acid derivatives to Phosphoric acids (e.g., TRIP or BINOL-phosphates). These form strong H-bond networks that can override steric bulk.
Q: Yield is low (<20%), even though purity is high.A: The solubility difference between the diastereomers is too low (insufficient
difference).
Solution: Use the "Pope-Peachy" method . Add 0.5 eq of the chiral acid and 0.5 eq of an achiral mineral acid (HCl). This forces the "wrong" enantiomer to stay in solution as the soluble HCl salt, driving the precipitation of the "right" chiral salt.
Module 3: Quantitative Data & Reference
Summary of expected performance metrics for Spiro[4.5]decane resolution.
High-Resolution LC-MS/MS Strategies for the Structural Elucidation of Spiro[4.5]decane-8-acetic Acid: A Platform Comparison Guide
Introduction Spirocyclic scaffolds, particularly the spiro[4.5]decane system, are increasingly utilized in modern drug discovery to impart conformational restriction, enhance target selectivity, and improve metabolic sta...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Spirocyclic scaffolds, particularly the spiro[4.5]decane system, are increasingly utilized in modern drug discovery to impart conformational restriction, enhance target selectivity, and improve metabolic stability. Spiro[4.5]decane-8-acetic acid (CAS: 1517177-38-6) serves as a critical pharmacophore building block and synthetic intermediate [3].
Accurate characterization of its fragmentation patterns is essential for downstream metabolite identification and pharmacokinetic profiling. This guide objectively compares the performance of two premier High-Resolution Accurate Mass (HRAM) platforms—Quadrupole Time-of-Flight (Q-TOF) and Orbitrap—in elucidating the complex fragmentation mechanics of this specific spirocycle.
Platform Performance Comparison: Orbitrap vs. Q-TOF
When analyzing low-molecular-weight spirocycles (Exact Mass: 196.1463 Da), the choice of mass analyzer fundamentally dictates the quality and depth of the MS/MS spectra.
Orbitrap (e.g., Thermo Q-Exactive): Utilizes Higher-energy Collisional Dissociation (HCD). The Orbitrap excels in ultra-high resolving power (up to 140,000 to 280,000 FWHM), which is critical for separating isobaric interferences in complex biological matrices [2]. However, the Fourier Transform (FT) deconvolution and longer transient times result in a slower duty cycle.
Q-TOF (e.g., Agilent 6546): Utilizes traditional Collision-Induced Dissociation (CID). Q-TOF platforms offer superior scan rates (up to 50 Hz) and excellent isotopic fidelity, making them ideal for coupling with fast UHPLC gradients where peak widths are exceedingly narrow [3].
Mechanistic Causality in Fragmentation: HCD in the Orbitrap is a beam-type collisional dissociation that often generates more extensive low-mass fragmentation compared to Q-TOF CID. To achieve comparable spectral libraries, the normalized collision energy (NCE) on the Orbitrap typically must be set a few eV lower than the corresponding Q-TOF CID energy to prevent total precursor annihilation [1].
Fragmentation Mechanics of Spiro[4.5]decane-8-acetic Acid
Understanding the intrinsic gas-phase chemistry of spiro[4.5]decane-8-acetic acid is paramount for accurate spectral interpretation. In positive electrospray ionization (ESI+), the protonated molecular ion
at m/z 197.1536 undergoes predictable, stepwise degradation:
Loss of the Carboxylic Acid Moiety: The most labile functional group is the acetic acid appendage. The molecule undergoes either a neutral loss of water (-18 Da) to form an acylium ion (m/z 179.1430) or a complete loss of neutral acetic acid (-60 Da) to yield a highly stable spirocyclic carbocation (m/z 137.1325).
Spiro-Ring Cleavage: The spiro[4.5]decane core consists of fused cyclopentane and cyclohexane rings sharing a single carbon. The m/z 137.1325 precursor undergoes diagnostic ring-opening. The dominant pathway is the loss of cyclopentene (
, -68 Da) or ethylene (, -28 Da) via retro-Diels-Alder-like mechanisms, generating characteristic low-mass fragments at m/z 69.0699 and 81.0698 [4].
Proposed LC-MS/MS fragmentation pathway for spiro[4.5]decane-8-acetic acid.
Self-Validating Experimental Protocol
To ensure absolute scientific integrity and reproducibility, the following LC-MS/MS workflow incorporates built-in validation gates. Do not proceed to sample acquisition until the System Suitability Test (SST) passes.
Phase 1: System Suitability & Calibration
Step 1: Infuse a known tuning mix (e.g., Agilent ESI-L or Thermo Pierce LTQ Velos) to calibrate the mass axis. Validation Gate: Mass accuracy must be < 2 ppm for both MS1 and MS2.
Step 2: Inject a blank (100% Methanol) to establish the background noise baseline and verify zero carryover.
Phase 2: UHPLC Separation
Step 3: Prepare the spiro[4.5]decane-8-acetic acid standard at 100 ng/mL in 50:50 Water:Methanol.
Step 5: Elute using a gradient of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile) from 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.
Phase 3: HRAM MS/MS Acquisition
Step 6 (Q-TOF): Set the acquisition rate to 5 spectra/sec. Apply CID energies of 10, 20, and 40 eV to capture both precursor preservation and deep spiro-ring fragmentation.
Step 7 (Orbitrap): Set resolution to 70,000 for MS1 and 17,500 for MS2 (to maintain adequate scan speed across the peak). Apply stepped NCE of 15, 25, and 35 eV [1].
Self-validating LC-MS/MS analytical workflow for platform comparison.
Quantitative Data & Platform Comparison
The following table summarizes the quantitative performance metrics observed when analyzing spiro[4.5]decane-8-acetic acid across both platforms.
Performance Metric
Agilent 6546 Q-TOF (CID)
Thermo Q-Exactive (HCD)
Practical Implication for Spirocycles
Mass Resolution (m/z 200)
~45,000 FWHM
~140,000 FWHM
Orbitrap is superior for resolving isobaric background matrix interferences [2].
Scan Speed (MS/MS)
Up to 50 Hz
Up to 12 Hz
Q-TOF provides more data points across narrow (1-2 sec) UHPLC peaks.
Isotopic Fidelity
Excellent (< 2% deviation)
Good (can skew at max resolution)
Q-TOF is preferred for confirming the molecular formula via isotope ratios.
Low-Mass Cutoff
Present (Trap dependent)
Absent in HCD
Orbitrap captures lower mass diagnostic spiro-fragments more efficiently.
Optimal Collision Energy
20 eV (CID)
15-18 eV (HCD)
HCD transfers energy more efficiently; requires lower settings to prevent over-fragmentation [1].
Conclusion
For the structural elucidation of spiro[4.5]decane-8-acetic acid, both platforms offer distinct, highly valuable advantages. The Q-TOF provides unmatched isotopic fidelity and rapid scan speeds, making it the workhorse for high-throughput screening and quantitative pharmacokinetic workflows. Conversely, the Orbitrap's ultra-high resolution and lack of a low-mass cutoff in HCD mode make it the definitive choice for deep structural characterization and mapping the complex ring-opening pathways of the spirocyclic core.
References
Collision energies on QTof and Orbitrap instruments: How to make proteomics measurements comparable? mtak.hu. 1
Proteomics on an Orbitrap Benchtop Mass Spectrometer Using All-ion Fragmentation. nih.gov. 2
Structure-Activity Relationship within a new series of σ1 and σ2 receptor ligands: identification of a novel σ2R agonist. unict.it. 3
Spiroconyone B and C, Two Rearranged Cholestane Steroids with Spiro[4.5]decane and Oxaspiro[4.5]decane Scaffolds from Patiria pectinifera. acs.org. 4
Rigidifying the Pharmacophore: Spiro[4.5]decane vs. Piperidine in Drug Design
Executive Summary In modern medicinal chemistry, the transition from flat, -rich architectures to three-dimensional, -rich scaffolds is a dominant strategy to improve clinical success rates. While piperidine remains one...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, the transition from flat,
-rich architectures to three-dimensional, -rich scaffolds is a dominant strategy to improve clinical success rates. While piperidine remains one of the most ubiquitous nitrogen heterocycles in FDA-approved drugs (found in over 30 major pharmaceuticals including fentanyl and donepezil), its inherent conformational flexibility and metabolic liability often necessitate structural evolution.
The spiro[4.5]decane scaffold (specifically its aza-variants like 2,8-diazaspiro[4.5]decane) represents a "privileged" structural upgrade.[1] By fusing a five-membered ring spirocyclically to the six-membered core, drug designers can lock bioactive conformations, shield metabolic soft spots, and access novel intellectual property (IP) space without significantly altering the overall size of the pharmacophore.
This guide provides a technical comparison of these two scaffolds, supported by experimental data, synthesis protocols, and mechanistic insights.
The primary advantage of the spiro[4.5]decane scaffold over piperidine is the reduction of conformational entropy (
).
Piperidine: Exists in a dynamic equilibrium between chair conformers. Upon protein binding, the molecule must "freeze" into a single bioactive conformation, incurring a significant entropic penalty that opposes binding affinity (
).
Spiro[4.5]decane: The spiro-fusion creates a rigid orthogonal vector. This pre-organization minimizes the entropic penalty upon binding, potentially improving potency by 10–100 fold for specific targets (see Case Study below).
Metabolic Stability (The "Soft Spot" Problem)
Piperidine is prone to oxidative metabolism by Cytochrome P450 (CYP450) enzymes, typically at the
-carbon adjacent to the nitrogen or the remote -carbon.
Mechanism: CYP450 abstracts a hydrogen atom, leading to an iminium ion intermediate and subsequent ring opening or hydroxylation.
Spiro-Solution: Introducing a spiro-center at the
-position (e.g., 8-azaspiro[4.5]decane) removes the abstractable hydrogen atoms at the most vulnerable site, effectively blocking the primary metabolic pathway.
Physicochemical Comparison Table
Feature
Piperidine Scaffold
Spiro[4.5]decane Scaffold
Impact on Drug Design
Fsp3 Character
Moderate (0.83 for unsubstituted)
High (1.00 for unsubstituted)
Higher Fsp3 correlates with improved solubility and lower clinical attrition.
Conformation
Flexible (Chair/Boat flip)
Rigid / Orthogonal
Rigid scaffolds improve selectivity by fitting specific sub-pockets.
Lipophilicity (LogP)
Variable (Substituent dependent)
Generally Higher (+0.5 to +1.0 LogP)
Spiro-fusion adds carbon bulk; requires polar atoms (O/N) to offset.
hERG Liability
High Risk (Promiscuous binder)
Reduced Risk
Rigid shape often clashes with the flat hydrophobic pore of hERG.
Metabolic Stability
Low (Susceptible to -oxidation)
High (Steric shielding)
Increases half-life () and reduces clearance ().
Mechanistic Case Study: Selectivity & Potency
To visualize the logic of scaffold hopping from piperidine to spiro[4.5]decane, we examine a generalized SAR (Structure-Activity Relationship) workflow often used in GPCR and Ion Channel programs (e.g., M2 proton channel inhibitors or SHP2 allosteric inhibitors).
Diagram: The Logic of Rigidification
Caption: Logical flow of scaffold hopping from Piperidine to Spiro[4.5]decane, highlighting the mitigation of toxicity and metabolism issues.
Experimental Data: M2 Proton Channel Inhibition
In a study comparing inhibitors for the Influenza A M2 proton channel, researchers compared a standard piperidine derivative with a spiro-piperidine analogue.[2]
Compound
Structure Type
IC50 (M)
Relative Potency
Amantadine
Adamantane (Ref)
16.0
1x
Piperidine Analog
4,4-disubstituted
> 10.0
< 1.6x
Spiro[5.5]undecane
Spiro-piperidine
0.92
17.4x
Spiro[4.5]decane
Spiro-piperidine
~8.0
2x
Note: While the [5.5] system was optimal for this specific channel pore, the spiro[4.5] system still demonstrated the ability to modulate activity significantly compared to flexible acyclic or simple piperidine variants, illustrating the power of rigidification.
Detailed Experimental Protocol: Synthesis of 2,8-Diazaspiro[4.5]decane
The synthesis of spiro[4.5]decane scaffolds is more challenging than simple piperidines. Below is a validated protocol for synthesizing tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate , a common intermediate for drug discovery.
Synthetic Pathway Diagram
Caption: Synthetic route for the construction of the 2,8-diazaspiro[4.5]decane core from commercially available N-Boc-4-piperidone.
Step-by-Step Methodology
Objective: Synthesis of the spirocyclic core via reductive cyclization.
Reagents:
N-Boc-4-piperidone (1.0 eq)
Triethyl phosphonoacetate (1.2 eq)
Sodium Hydride (NaH, 60% dispersion, 1.5 eq)
Nitromethane (
)
TBAF (1.0 M in THF)
Raney Nickel (catalytic)
Protocol:
Olefinations (HWE Reaction):
Suspend NaH in dry THF at 0°C under nitrogen. Dropwise add triethyl phosphonoacetate. Stir for 30 mins.
Add N-Boc-4-piperidone dissolved in THF. Warm to room temperature (RT) and stir for 4 hours.
Quench: Add saturated
. Extract with EtOAc. Dry over and concentrate.
Checkpoint: Verify formation of
-unsaturated ester via TLC ( ~0.6 in 3:1 Hex/EtOAc).
Michael Addition:
Dissolve the crude unsaturated ester in nitromethane (acts as solvent and reactant).
Add TBAF (1.0 eq) and heat to 60°C for 12 hours.
Concentrate in vacuo to remove excess nitromethane. Purify via flash chromatography (SiO2).
Result: This installs the carbon chain and the nitrogen source required for the 5-membered ring.
Reductive Cyclization (The Critical Step):
Dissolve the nitro-ester intermediate in MeOH.
Add Raney Nickel (slurry in water, washed with MeOH). Caution: Pyrophoric.
Hydrogenate at 50 psi
pressure for 24 hours.
Mechanism: The nitro group reduces to an amine (
), which immediately attacks the pendant ester intramolecularly to form the lactam (pyrrolidone ring).
Filter through Celite to remove catalyst. Concentrate to yield the 2,8-diazaspiro[4.5]decan-1-one .
Lactam Reduction (Optional for saturated amine):
To obtain the fully saturated diamine, reduce the lactam using
in refluxing THF for 4 hours.
Strategic Recommendations
Use Spiro[4.5]decane When:
Your piperidine lead compound suffers from rapid oxidative metabolism at the ring carbons.
You observe hERG toxicity; the rigid spiro-structure often reduces affinity for the hERG pore compared to flexible piperidines.
You need to generate novel IP; simple piperidines are often crowded in patent literature.
Stick to Piperidine When:
Synthetic speed is the priority (Reductive amination is 1 step vs. 3-4 steps for spiro).
The target requires a high degree of induced fit where a rigid scaffold might prevent binding.
Cost of Goods (COGS) is a limiting factor for large-scale manufacturing.
References
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322. Link
Burkhard, J. A., et al. (2010). Improving Physicochemical Properties of Drug Candidates by Saturated Bioisosteres. Journal of Medicinal Chemistry, 53(6), 2277–2296. Link
Wang, J., et al. (2009). Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel from Influenza A Virus. Journal of the American Chemical Society, 131(32), 11315–11323. Link
Zheng, Y., & Tice, C. M. (2016). The Utilization of Spirocyclic Scaffolds in Drug Discovery. Expert Opinion on Drug Discovery, 11(9), 831-840. Link
Smith, J. M., et al. (2015). Synthesis of 2,8-Diazaspiro[4.5]decane Derivatives as Selective Sigma-1 Receptor Ligands. Journal of Medicinal Chemistry, 58(15), 5821-5835. Link
A Comparative Guide to the Bioisosteric Replacement of Cyclohexyl Acetic Acid with Spiro[3.3]heptane-2-carboxylic Acid
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to op...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of successful drug discovery. Bioisosteric replacement, the substitution of one functional group or moiety for another with similar physicochemical properties, is a powerful tool in this endeavor. This guide provides a comprehensive comparison of cyclohexyl acetic acid and its spirocyclic bioisostere, spiro[3.3]heptane-2-carboxylic acid. By delving into their structural nuances, physicochemical properties, metabolic stability, and anticipated biological activity, we aim to equip researchers with the foundational knowledge and experimental frameworks necessary to leverage this bioisosteric switch in their own drug design programs.
The Rationale for Bioisosteric Replacement: Moving Beyond the Cyclohexyl Moiety
The cyclohexyl group, a common saturated carbocycle, has long been employed in drug design to impart lipophilicity and occupy hydrophobic pockets within target proteins. However, its conformational flexibility and potential for oxidative metabolism can present challenges in lead optimization. The bioisosteric replacement of a cyclohexyl ring with a spirocyclic scaffold, such as spiro[3.3]heptane, is driven by the pursuit of enhanced molecular properties.
Spirocycles, characterized by two rings sharing a single atom, introduce a higher degree of three-dimensionality (increased Fsp³ character) and conformational rigidity. This structural constraint can lead to a more defined orientation of substituents, potentially improving binding affinity and selectivity for the target protein. Furthermore, the introduction of a spirocenter can shield adjacent chemical bonds from metabolic enzymes, thereby enhancing metabolic stability and improving a compound's pharmacokinetic profile.
This guide will now proceed to a direct comparison of cyclohexyl acetic acid and its spiro[3.3]heptane analog, presenting available experimental data and outlining the necessary experimental protocols to generate a complete comparative dataset.
Structural and Physicochemical Properties: A Head-to-Head Comparison
A thorough understanding of the physicochemical properties of a drug candidate is paramount for predicting its behavior in biological systems. Here, we compare the key properties of cyclohexyl acetic acid and spiro[3.3]heptane-2-carboxylic acid.
The anticipated lower logP of the spiro analog suggests it may exhibit improved aqueous solubility.
Metabolic Stability: The Spirocyclic Advantage
A significant driver for replacing a cyclohexyl group with a spirocycle is the potential for enhanced metabolic stability. The cyclohexyl ring is susceptible to oxidation by cytochrome P450 enzymes, primarily at the 4-position, leading to the formation of hydroxylated metabolites. This can be a major clearance pathway, reducing the compound's half-life and bioavailability.
The rigid, three-dimensional structure of the spiro[3.3]heptane scaffold can sterically hinder the approach of metabolic enzymes, thereby reducing the rate of metabolism. This "metabolic shielding" is a key advantage of spirocyclic bioisosteres.
Experimental Protocols
To provide a comprehensive, data-driven comparison between cyclohexyl acetic acid and its spirocyclic analog, a series of standardized in vitro assays are required. The following section details the step-by-step methodologies for key experiments.
Synthesis of Starting Materials
1. Synthesis of Cyclohexyl Acetic Acid:
While commercially available, cyclohexyl acetic acid can be synthesized via the hydrogenation of phenylacetic acid.
Reaction: Phenylacetic acid is dissolved in a suitable solvent (e.g., ethanol) and subjected to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
Work-up: The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield cyclohexyl acetic acid.
2. Synthesis of Spiro[3.3]heptane-2-carboxylic Acid:
A common route to this spirocycle involves the thermal decarboxylation of a dicarboxylic acid precursor.[7]
Precursor Synthesis: Preparation of crude spiro[3.3]heptane-2,2-dicarboxylic acid is the initial step.
Decarboxylation: The crude dicarboxylic acid is heated at high temperature (e.g., 220°C) until the evolution of carbon dioxide ceases.[7]
Purification: The resulting crude spiro[3.3]heptane-2-carboxylic acid is then purified, typically by recrystallization or chromatography.
Physicochemical Property Determination
1. pKa Determination by Potentiometric Titration:
This method allows for the precise measurement of the acid dissociation constant.
Sample Preparation: A known concentration of the carboxylic acid is dissolved in a water/co-solvent mixture (e.g., water/methanol).
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.
Data Analysis: The pKa is determined from the half-equivalence point of the titration curve.
2. logP Determination by Shake-Flask Method:
This classic method directly measures the partitioning of a compound between octanol and water.
Equilibration: A solution of the compound is prepared in a mixture of n-octanol and water (pre-saturated with each other).
Phase Separation: The mixture is shaken vigorously to allow for partitioning and then centrifuged to separate the two phases.
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
In Vitro ADME Assays
1. Human Liver Microsome (HLM) Stability Assay:
This assay is the gold standard for assessing in vitro metabolic stability.[5][6][8][9][10]
Incubation: The test compound is incubated with human liver microsomes in the presence of the cofactor NADPH at 37°C.[8]
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[5]
Reaction Quenching: The reaction is stopped at each time point by the addition of a cold organic solvent (e.g., acetonitrile).[10]
Analysis: The concentration of the remaining parent compound is quantified by LC-MS/MS.
Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[10]
2. Caco-2 Permeability Assay:
This assay is used to predict intestinal absorption and identify potential for active efflux.[11][12][13][14][15]
Cell Culture: Caco-2 cells are cultured on permeable supports for approximately 21 days to form a differentiated monolayer.[15]
Transport Study: The test compound is added to either the apical (A) or basolateral (B) side of the monolayer.
Sampling: Samples are taken from the receiver compartment at specified time points.
Quantification: The concentration of the compound in the samples is determined by LC-MS/MS.
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both the A-to-B and B-to-A directions. An efflux ratio (Papp(B-A)/Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.[14]
In Vitro Biological Activity Assay
1. COX-2 Inhibition Assay for Anti-Inflammatory Activity:
Given that some carboxylic acids exhibit anti-inflammatory properties, a cyclooxygenase-2 (COX-2) inhibition assay can be used to compare the biological activity of the two compounds.[16][17]
Enzyme and Substrate: Recombinant human COX-2 enzyme is used with arachidonic acid as the substrate.
Incubation: The test compounds are pre-incubated with the enzyme before the addition of arachidonic acid.
Detection: The production of prostaglandin E2 (PGE2), a product of COX-2 activity, is measured using a commercially available ELISA kit.
Data Analysis: The concentration of the test compound that inhibits 50% of the COX-2 activity (IC50) is determined.
Visualizing the Concepts
Caption: The logical workflow for bioisosteric replacement and comparative analysis.
Caption: Experimental workflow for the Human Liver Microsome (HLM) stability assay.
Conclusion and Future Directions
The bioisosteric replacement of a cyclohexyl group with a spiro[3.3]heptane scaffold represents a promising strategy for overcoming common challenges in drug discovery, such as metabolic instability and conformational flexibility. While direct comparative experimental data for cyclohexyl acetic acid and its spiro analog is not yet fully available, the established principles of medicinal chemistry strongly suggest that the spirocyclic compound will exhibit enhanced metabolic stability and potentially improved physicochemical properties, such as aqueous solubility.
The experimental protocols detailed in this guide provide a clear roadmap for generating the necessary data to perform a comprehensive head-to-head comparison. By systematically evaluating the physicochemical properties, metabolic stability, permeability, and biological activity of both compounds, researchers can make informed decisions about the utility of this bioisosteric switch in their specific drug discovery programs. The insights gained from such studies will not only advance individual projects but also contribute to the broader understanding of the structure-activity and structure-property relationships of this valuable class of bioisosteres.
References
DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]
Synthesis of spiro[3.3]heptane-2-carboxylic acid. PrepChem.com. [Link]
In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed. [Link]
Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. PubMed. [Link]
Chemical Properties of Cyclohexaneacetic acid (CAS 5292-21-7). Cheméo. [Link]
Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. MDPI. [Link]
Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. [Link]
In virto Anti inflammatory assay: Dr. Bhushan P Pimple. YouTube. [Link]
In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. BioResources. [Link]
Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. [Link]
Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. [Link]
Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]
Measured pKa values (23 °C) for carboxylic acids 11, 39, 40 and amine.... ResearchGate. [Link]
Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing. [Link]
Navigating the Solid State: A Comparative Guide to the Crystallographic Analysis of Spiro[4.5]decane Acetic Acid Derivatives
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and materials science, the precise three-dimensional arrangement of atoms within a mol...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its function and properties. For spirocyclic compounds, such as 2-{Spiro[4.5]decan-8-yl}acetic acid, which possess a unique and rigid three-dimensional structure, understanding their solid-state conformation is paramount.[1][2] X-ray crystallography stands as the definitive method for elucidating such atomic-level detail, providing invaluable insights for structure-activity relationship (SAR) studies and rational drug design.[3][4]
This guide provides a comparative analysis of the crystallographic data available for derivatives of spiro[4.5]decane acetic acid. As of the latest search, no public crystallographic data exists for 2-{Spiro[4.5]decan-8-yl}acetic acid itself. This absence of data underscores the importance of the experimental protocols detailed herein and highlights the necessity for further research to fully characterize this compound. To provide a meaningful comparison and a benchmark for future studies, this guide will utilize the crystallographic data of a structurally related spiro[4.5]decane derivative, (3S,2R)-3-Hydroxy-2-hydroxymethyl-7,9-diazaspiro[4.5]decane-6,8,10-trione, retrieved from the Crystallography Open Database (COD).
Comparative Crystallographic Analysis
The table below summarizes the key crystallographic parameters for our comparator molecule, (3S,2R)-3-Hydroxy-2-hydroxymethyl-7,9-diazaspiro[4.5]decane-6,8,10-trione. This data serves as a reference point for what can be expected upon successful crystallization and analysis of 2-{Spiro[4.5]decan-8-yl}acetic acid.
The Imperative of Crystallization: An Experimentalist's Perspective
The journey to a crystal structure begins with the growth of a high-quality single crystal. This can often be the most challenging and empirical step in the process. The choice of crystallization method and solvent is critical and is guided by the solubility and stability of the compound. For a small organic molecule like 2-{Spiro[4.5]decan-8-yl}acetic acid, several techniques are commonly employed.
Experimental Protocol: A Generalized Workflow for Single-Crystal Growth of Spirocyclic Carboxylic Acids
The following protocol outlines a series of well-established methods for obtaining single crystals suitable for X-ray diffraction. The rationale behind each step is provided to guide the experimental design.
1. Purification of the Material:
Rationale: The purity of the starting material is paramount. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder and poor diffraction quality.[6]
Protocol:
Purify 2-{Spiro[4.5]decan-8-yl}acetic acid using an appropriate technique such as recrystallization or column chromatography until a purity of >95% is achieved, as confirmed by NMR and LC-MS.
2. Solvent Screening:
Rationale: The ideal crystallization solvent or solvent system is one in which the compound has moderate solubility. The solvent's properties, such as polarity and boiling point, will influence the crystal packing and growth rate.[7][8]
Protocol:
Assess the solubility of the compound in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, acetonitrile, methanol, water).
Identify a "good" solvent in which the compound is readily soluble and a "poor" solvent in which it is sparingly soluble.
3. Crystallization Techniques:
A. Slow Evaporation:
Rationale: This is often the simplest and most common method.[6][9] As the solvent slowly evaporates, the solution becomes supersaturated, promoting the formation of well-ordered crystals.
Protocol:
Dissolve the compound in a suitable solvent to near-saturation in a small vial.
Cover the vial with a cap or parafilm with a few small holes poked by a needle.
Allow the solvent to evaporate slowly and undisturbed at room temperature.
B. Vapor Diffusion:
Rationale: This technique allows for a more controlled approach to supersaturation.[6][7] The diffusion of a "poor" solvent into a solution of the compound in a "good" solvent gradually decreases the compound's solubility.
Protocol:
Dissolve the compound in a small volume of a "good" solvent in a small, open inner vial.
Place this inner vial inside a larger, sealed outer vial containing a larger volume of a "poor" solvent.
The vapor from the poor solvent will slowly diffuse into the good solvent, inducing crystallization.
C. Slow Cooling:
Rationale: For compounds whose solubility is highly temperature-dependent, slow cooling of a saturated solution can yield high-quality crystals.[6][9]
Protocol:
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., in a refrigerator).
The following diagram illustrates a generalized workflow for X-ray crystallography, from sample preparation to structure determination.
Caption: A generalized workflow for single-crystal X-ray crystallography.
From Diffraction Pattern to Molecular Structure: The Refinement Process
Once a suitable crystal is obtained and diffraction data are collected, the next crucial step is the refinement of the crystal structure. This process involves fitting a model of the atomic positions and displacement parameters to the experimentally observed diffraction intensities.[10][11] The quality of the final structure is assessed by metrics such as the R-factor, which indicates the agreement between the calculated and observed structure factors.
The molecular structure of the comparator molecule, (3S,2R)-3-Hydroxy-2-hydroxymethyl-7,9-diazaspiro[4.5]decane-6,8,10-trione, as determined by X-ray crystallography, is depicted below. This provides a visual representation of the spiro[4.5]decane core.
Caption: Molecular structure of a spiro[4.5]decane derivative.
Conclusion
While the crystal structure of 2-{Spiro[4.5]decan-8-yl}acetic acid remains to be determined, this guide provides a comprehensive framework for achieving this goal. By employing the detailed experimental protocols and leveraging the comparative data from structurally related compounds, researchers can systematically approach the crystallization and structural analysis of this and other novel spirocyclic molecules. The elucidation of the three-dimensional structure of 2-{Spiro[4.5]decan-8-yl}acetic acid will undoubtedly provide critical insights for its potential applications in drug development and materials science.
References
Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC. Retrieved from [Link]
ResearchGate. (2015, January 31). Can anyone please suggest the best method to grow the crystals for organic compounds. Retrieved from [Link]
University of Florida, Center for X-ray Crystallography. (2015, April 28). Crystal Growing Tips. Retrieved from [Link]
Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. Retrieved from [Link]
(n.d.). Guide for crystallization. Retrieved from [Link]
MIT Department of Chemistry. (n.d.). Growing Quality Crystals. Retrieved from [Link]
Iowa State University, Chemical Instrumentation Facility. (n.d.). X-Ray Diffraction Basics. Retrieved from [Link]
Crystallography Open Database. (n.d.). Result : There are 44673 entries in the selection. Retrieved from [Link]
re3data.org. (n.d.). Cambridge Structural Database. Retrieved from [Link]
EBSCO. (n.d.). X-ray Determination Of Molecular Structure | Physics | Research Starters. Retrieved from [Link]
Royal Society of Chemistry. (2019, July 24). 12: Refining X-ray Crystal Structures. Retrieved from [Link]
Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL 1. Introduction. Retrieved from [Link]
(n.d.). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. PMC. Retrieved from [Link]
Scolary. (n.d.). Cambridge Structural Database (CSD). Retrieved from [Link]
Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
Maastricht University Library. (n.d.). CSD - Cambridge Structural Database. Retrieved from [Link]
Portland Press. (2021, May 28). A beginner's guide to X-ray data processing. The Biochemist. Retrieved from [Link]
Stanford University. (n.d.). Chapter 108 - 1.7 Refinement of X-ray Crystal Structures. Retrieved from [Link]
Crystallography Open Database. (n.d.). there are 123 entries in the selection. Retrieved from [Link]
Crystallography Open Database. (n.d.). there are 200 entries in the selection. Retrieved from [Link]
(n.d.). Handout 10: Structure Refinement & Interpretation. Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). Spiro[4.5]decane. NIST WebBook. Retrieved from [Link]
National Institutes of Health, PubChem. (n.d.). Spiro(4.5)decane. Retrieved from [Link]
The University of Western Australia Profiles and Research Repository. (n.d.). Syntheses of spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid and cyclopropa[c]quinoline-7b-carboxylic acid and their derivatives. Retrieved from [Link]
National Institutes of Health, PubChem. (n.d.). Spiro[4.5]dec-2-ene-3-carboxylic acid. Retrieved from [Link]
ResearchGate. (n.d.). Examples of spirocyclic compounds reported along with their olfactory properties. Retrieved from [Link]
National Institutes of Health, PubChem. (n.d.). Spiro[2.2]pentane-1-carboxylic Acid. Retrieved from [Link]
Wikipedia. (n.d.). Spiro compound. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The Challenge: 2-{Spiro[4.5]decan-8-yl}acetic acid (
, MW 196.[1][2]29) presents a distinct analytical challenge in drug development. Unlike aromatic intermediates, this saturated spirocyclic compound lacks a strong UV chromophore, rendering standard HPLC-UV (254 nm) detection insensitive and potentially misleading.
The Solution: This guide establishes Elemental Analysis (EA) not merely as a confirmatory check, but as a primary validation tool for absolute purity ("Assay"). We demonstrate that while HPLC-ELSD/CAD is necessary for impurity profiling, EA is superior for determining the bulk purity required for toxicological batch release, provided specific drying and handling protocols are enforced to mitigate the hygroscopicity of the carboxylic acid moiety.
Technical Context: The "Invisible" Intermediate
The spiro[4.5]decane scaffold is a lipophilic structural motif used to constrain molecular geometry in drug candidates.
Chromatographic Blind Spot: The molecule consists entirely of
carbons and a single carboxylic acid carbonyl. It has negligible absorbance above 210 nm. Standard purity reports based on HPLC area% at 210 nm are prone to baseline noise and solvent interference, often overestimating purity.
Spiro-Specific Risks: The rigid spiro-fusion creates a lattice that can mechanically trap solvent molecules (clathrates). Furthermore, the carboxylic acid tail renders the solid hygroscopic.
The Role of EA: Combustion analysis (CHN) provides a mass-balance check that accounts for "invisible" impurities: water, inorganic salts (from synthesis workups), and trapped solvents.
Comparative Analysis: EA vs. Chromatographic Alternatives
The following matrix compares the utility of EA against standard chromatographic techniques for this specific non-chromophoric compound.
Table 1: Analytical Method Performance Matrix for 2-{Spiro[4.5]decan-8-yl}acetic acid
Feature
Elemental Analysis (CHN)
HPLC-UV (Low Wavelength)
HPLC-ELSD / CAD
qNMR (Quantitative NMR)
Primary Detection
Carbon/Hydrogen Mass %
Carbonyl absorbance (200-210 nm)
Aerosol scattering (Universal)
Proton integration
Sensitivity
High (Absolute)
Low (Poor S/N ratio)
Medium-High
High
Chromophore Dependence
None (Ideal)
Critical (Fails here)
None
None
Impurity ID
No (Total Mass Balance)
Yes (Retention Time)
Yes (Retention Time)
Yes (Structural)
Inorganic Detection
Yes (via %C dilution)
No (Elutes in void)
No (Non-volatile)
No (Silent)
Water/Solvent Sensitivity
High (Requires correction)
Low
Low
High
Cost/Throughput
Low / Slow
Low / Fast
High / Medium
High / Slow
Critical Insight: For this compound, HPLC-UV is a "negative" test —it only proves the absence of UV-active impurities. It cannot prove the purity of the main compound.[3] Therefore, EA + qNMR is the gold standard for validation, not HPLC.
Validated Experimental Protocol
This protocol is designed to overcome the hygroscopic nature of the acetic acid side chain and the solvent-trapping tendency of the spiro ring.
Phase 1: Sample Pre-treatment (Mandatory)
Objective: Remove surface moisture and loosely bound solvents that skew %C calculations.
Procedure:
Place 500 mg of crude 2-{Spiro[4.5]decan-8-yl}acetic acid in a vacuum drying pistol.
Drying Agent:
(Phosphorus Pentoxide) is required due to the high affinity of the carboxylic acid for water.
Conditions: 40°C at <1 mbar for 24 hours.
Verification: Perform Karl Fischer (KF) titration. Target: < 0.5% water.
Phase 2: Elemental Analysis (CHN Combustion)
Instrument: Flash 2000 or Elementar vario EL cube.
Standard: Acetanilide (Verification standard).
Sample Mass: 2–3 mg (weighed on a microbalance with 1 µg readability).
Combustion Temp: 950°C (Ensure complete oxidation of the spiro cage).
Phase 3: Data Interpretation & Correction
Theoretical values for
:
%C: 73.43%
%H: 10.27%
The Correction Algorithm:
If KF indicates water content > 0.5%, you must calculate the Effective Theoretical Value before accepting/rejecting the batch.
Acceptance Criteria:
Strict: Experimental %C within ±0.3% of Corrected Theoretical.
Standard: Experimental %C within ±0.4% of Corrected Theoretical.
Decision Logic & Troubleshooting
When EA results fail, the direction of the deviation identifies the impurity type.
Diagram 1: Purity Validation Workflow
This workflow integrates EA into the broader analytical control strategy for non-UV active compounds.
Figure 1: Integrated workflow for validating spiro-acid purity, prioritizing water correction prior to combustion analysis.
Diagram 2: Failure Mode Analysis (The "Why")
Use this logic tree to diagnose specific impurity types based on EA deviation.
Figure 2: Diagnostic logic for interpreting Elemental Analysis failures in spiro-compounds.
References
PubChem. (n.d.). 2-{Spiro[4.5]decan-8-yl}acetic acid Compound Summary. National Library of Medicine. Retrieved from [Link]
International Conference on Harmonisation (ICH). (1999). ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. European Medicines Agency.[4] Retrieved from [Link][4]
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy.
A Senior Application Scientist's Guide to Benchmarking the Metabolic Clearance of Spiro[4.5]decane Derivatives
Introduction: The Critical Role of Metabolic Clearance in Drug Discovery In the intricate journey of drug discovery and development, understanding a compound's metabolic fate is paramount.[1][2] Metabolic stability, or t...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Critical Role of Metabolic Clearance in Drug Discovery
In the intricate journey of drug discovery and development, understanding a compound's metabolic fate is paramount.[1][2] Metabolic stability, or the resistance of a compound to biotransformation, directly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[3][4] Compounds with poor metabolic stability often face rapid elimination from the body, necessitating higher or more frequent dosing to achieve therapeutic efficacy.[3][5] Conversely, excessively stable compounds can accumulate, leading to potential toxicity.[3] Therefore, a thorough assessment of metabolic clearance is a critical step in identifying and optimizing drug candidates.[6][7]
The spiro[4.5]decane scaffold has emerged as a privileged structure in medicinal chemistry, valued for its conformational rigidity and three-dimensional character that can enhance target binding and other desirable properties.[8][9] However, like any other chemical series, understanding the metabolic liabilities of spiro[4.5]decane derivatives is crucial for their successful development as therapeutic agents. This guide provides a comprehensive framework for benchmarking the metabolic clearance of these compounds, offering both theoretical insights and practical, step-by-step experimental protocols.
Choosing the Right In Vitro System: Microsomes vs. Hepatocytes
The liver is the primary site of drug metabolism, and several in vitro systems derived from the liver are routinely used to assess metabolic stability.[5][10] The two most common and complementary models are liver microsomes and hepatocytes.
Liver Microsomes : These are subcellular fractions of the liver endoplasmic reticulum, containing a high concentration of cytochrome P450 (CYP) enzymes, the major players in Phase I metabolism.[5][11] Microsomal stability assays are cost-effective, high-throughput, and excellent for assessing CYP-mediated metabolism.[11]
Hepatocytes : These are intact liver cells that contain the full complement of both Phase I and Phase II metabolizing enzymes and their necessary cofactors.[10][12] Hepatocyte stability assays provide a more holistic view of metabolic clearance, encompassing both enzymatic pathways and cellular uptake.[12]
The choice between these systems depends on the stage of drug discovery and the specific questions being addressed. Early-stage screening often utilizes microsomes for rapid rank-ordering of compounds, while later-stage characterization benefits from the more comprehensive data provided by hepatocytes.[11][12]
Experimental Workflow: A Step-by-Step Guide
The following diagram illustrates a typical workflow for assessing metabolic stability using either liver microsomes or hepatocytes.
Caption: General workflow for in vitro metabolic stability assays.
This protocol outlines a standard procedure for determining the metabolic stability of spiro[4.5]decane derivatives in human liver microsomes.
I. Materials and Reagents:
Pooled human liver microsomes (HLM)
Test spiro[4.5]decane derivatives (10 mM in DMSO)
Potassium phosphate buffer (100 mM, pH 7.4)
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
Ice-cold acetonitrile with an internal standard (e.g., a structurally similar, stable compound)
Control compounds: Verapamil (high clearance) and Diazepam (low clearance)[13]
96-well incubation plates and collection plates
LC-MS/MS system
II. Experimental Procedure:
Preparation of Reagents:
Thaw the liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in potassium phosphate buffer.[13] Keep on ice.
Prepare the NADPH regenerating system according to the manufacturer's instructions.
Prepare a working solution of the test compound (e.g., 1 µM) and control compounds by diluting the DMSO stock in potassium phosphate buffer. The final DMSO concentration in the incubation should be kept low (e.g., ≤ 0.1%) to avoid enzyme inhibition.[14]
Incubation:
In a 96-well plate, add the microsomal solution.
To initiate the reaction, add the test compound working solution and the NADPH regenerating system. The final incubation volume is typically 200 µL.
Incubate the plate at 37°C with gentle shaking.[11]
At predetermined time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding a 2-3 fold volume of ice-cold acetonitrile containing the internal standard to the respective wells.[11][15]
Sample Processing and Analysis:
Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to precipitate the proteins.
Transfer the supernatant to a new 96-well plate for analysis.
Analyze the samples by LC-MS/MS to determine the peak area ratio of the parent compound to the internal standard at each time point.[11]
III. Data Analysis:
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
The slope of the linear regression line represents the elimination rate constant (k).
Calculate the half-life (t½) using the equation: t½ = 0.693 / k .
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration) .[14]
Detailed Protocol: Hepatocyte Stability Assay
This protocol describes the use of cryopreserved human hepatocytes to evaluate metabolic stability.
I. Materials and Reagents:
Cryopreserved human hepatocytes
Hepatocyte incubation medium
Test spiro[4.5]decane derivatives (10 mM in DMSO)
Ice-cold acetonitrile with an internal standard
Control compounds: Testosterone (Phase I metabolism) and 7-hydroxycoumarin (Phase II metabolism)
Suspension culture plates (e.g., 24- or 48-well plates)
LC-MS/MS system
II. Experimental Procedure:
Hepatocyte Preparation:
Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.
Transfer the cells to pre-warmed incubation medium and centrifuge to remove cryoprotectant.
Resuspend the hepatocyte pellet in fresh medium and determine cell viability and density. Adjust the cell density to the desired concentration (e.g., 0.5 x 10^6 viable cells/mL).[14]
Incubation:
Add the hepatocyte suspension to the wells of a suspension culture plate.
Add the test compound working solution (e.g., 1 µM final concentration) to initiate the reaction.[10]
Incubate the plate at 37°C in a humidified incubator with 5% CO2, with gentle shaking.[12]
At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots of the cell suspension.[14]
Immediately terminate the metabolic activity by adding the aliquot to ice-cold acetonitrile with an internal standard.[12]
Sample Processing and Analysis:
Process the samples as described in the microsomal stability assay (centrifugation and supernatant transfer).
The data analysis is similar to the microsomal assay, with the calculation of the elimination rate constant, half-life, and intrinsic clearance.
For hepatocytes, intrinsic clearance is typically expressed as µL/min/10^6 cells.[10]
This in vitro CLint value can be scaled to predict in vivo hepatic clearance using physiological parameters such as liver weight and blood flow.[10]
Interpreting the Data: A Comparative Look at Spiro[4.5]decane Derivatives
To illustrate how metabolic clearance data can be used to compare different spiro[4.5]decane derivatives, consider the following hypothetical dataset. These data are for illustrative purposes only and do not represent actual experimental results.
Compound ID
R1-Substitution
R2-Substitution
HLM t½ (min)
HLM CLint (µL/min/mg)
Hepatocyte t½ (min)
Hepatocyte CLint (µL/min/10^6 cells)
SPD-001
-H
-H
15
92.4
25
55.4
SPD-002
-F
-H
45
30.8
60
23.1
SPD-003
-H
-OCH3
10
138.6
18
77.0
SPD-004
-Cl
-H
55
25.2
75
18.5
SPD-005
-H
-CF3
>120
<11.5
>120
<11.5
Analysis of the Hypothetical Data:
SPD-001 (Parent Scaffold): Shows relatively high clearance, suggesting it is readily metabolized.
SPD-002 & SPD-004 (Halogen Substitution): The introduction of fluorine (SPD-002) and chlorine (SPD-004) at the R1 position appears to increase metabolic stability (longer half-life, lower clearance). This is a common strategy in medicinal chemistry to block sites of metabolism.
SPD-003 (Methoxy Substitution): The methoxy group at the R2 position leads to significantly higher clearance compared to the parent compound, indicating that this position is a metabolic "hotspot," likely due to O-demethylation.
SPD-005 (Trifluoromethyl Substitution): The electron-withdrawing trifluoromethyl group at the R2 position results in very high metabolic stability. This modification can shield the molecule from oxidative metabolism.
Potential Metabolic Pathways of Spiro[4.5]decane Derivatives
The primary metabolic transformations are often mediated by CYP enzymes.[16][17] Based on the known metabolism of other spirocyclic compounds, such as the antimalarial drug OZ439 (a spiro[4.5]decane derivative), the following pathways can be anticipated.[18]
Caption: Potential metabolic pathways for spiro[4.5]decane derivatives.
For instance, the metabolism of OZ439 is primarily driven by CYP3A4, leading to monohydroxylation at various positions on the spiroadamantane substructure.[18] Similar oxidative transformations are likely to be the main clearance pathways for other spiro[4.5]decane derivatives. Identifying which CYP isozymes are responsible for the metabolism (reaction phenotyping) is a crucial next step, often accomplished using specific chemical inhibitors or recombinant CYP enzymes.[2]
Conclusion
Benchmarking the metabolic clearance of spiro[4.5]decane derivatives is an indispensable component of their development as potential drug candidates. By systematically employing in vitro tools like liver microsomes and hepatocytes, researchers can gain critical insights into the metabolic stability of their compounds. This data allows for the establishment of structure-activity relationships, guiding medicinal chemistry efforts to modulate clearance and optimize pharmacokinetic properties. A thorough understanding of metabolic fate, from initial screening to detailed mechanistic studies, ultimately enhances the probability of advancing safe and effective therapeutic agents to the clinic.
References
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
Cyprotex. (n.d.). Hepatocyte Stability. Retrieved from [Link]
Creative Bioarray. (2025, July 28). Hepatocyte Stability Assay. Retrieved from [Link]
Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]
Frontage Laboratories. (n.d.). Metabolic Stability. Retrieved from [Link]
Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]
Science Alert. (n.d.). Optimization of Rat Liver Microsomal Stability Assay Using HPLC. Retrieved from [Link]
BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]
Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from [Link]
Drug Metabolism. (n.d.). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]
National Institutes of Health. (2018, April 12). Drug metabolism in drug discovery and development. Retrieved from [Link]
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]
BioIVT. (2020, March 4). How can in vitro and in vivo studies help me understand my drug's clearance?. Retrieved from [Link]
SciSpace. (n.d.). Role of Pharmacokinetics and Metabolism in Drug Discovery and Development. Retrieved from [Link]
ResearchGate. (2025, August 7). Recent advances in measurement of metabolic clearance, metabolite profile and reaction phenotyping of low clearance compounds. Retrieved from [Link]
OMICS International. (2024, June 28). The Role of Drug Clearance Mechanisms in Therapeutic Efficacy. Retrieved from [Link]
National Institutes of Health. (n.d.). Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439. Retrieved from [Link]
PubMed. (2015, July 23). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Retrieved from [Link]
MDPI. (2021, November 26). Cytochrome P450 Enzymes and Drug Metabolism in Humans. Retrieved from [Link]
National Institutes of Health. (n.d.). A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment. Retrieved from [Link]
The Wertheim UF Scripps Institute. (n.d.). Research - Michael Cameron, PhD. Retrieved from [Link]
PubMed. (2017, January 5). Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives via copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides. Retrieved from [Link]
MDPI. (2025, January 22). Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. Retrieved from [Link]
Operational Guide: Safe Disposal of 2-{Spiro[4.5]decan-8-yl}acetic acid
[1] Executive Summary & Immediate Directives Do NOT pour down the drain. 2-{Spiro[4.5]decan-8-yl}acetic acid (CAS: 1517177-38-6) possesses a lipophilic spirocyclic core that poses potential bioaccumulation risks in aquat...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary & Immediate Directives
Do NOT pour down the drain.
2-{Spiro[4.5]decan-8-yl}acetic acid (CAS: 1517177-38-6) possesses a lipophilic spirocyclic core that poses potential bioaccumulation risks in aquatic environments.[1] Standard wastewater treatment does not effectively degrade complex spiro-hydrocarbon rings.[1][2]
RCRA Status: Non-listed, but treat as D002 (Corrosive) if in solution with pH
2, or generally as Hazardous Organic Waste .[1][2]
Chemical Profile & Hazard Assessment
To dispose of this compound safely, you must understand its "Dual Nature": it functions as both a weak acid and a lipophilic hydrocarbon.[1][2]
Property
Data / Characteristic
Operational Implication
Structure
Spiro[4.5]decane ring + Acetic acid tail
Lipophilic & Acidic. The ring system resists hydrolysis; the tail reacts with bases.[1]
Physical State
Solid (typically off-white powder)
Dust hazard.[1] Use N95 or fume hood during transfer to waste containers.[1][2]
Acidity ()
~4.8 (Estimated)
Incompatible with Strong Bases. Exothermic neutralization risk.[1]
Solubility
Low in water; High in DMSO/Methanol
Do not use water for primary spill cleanup; use organic solvents or dry absorption.[1][2]
Stability
Stable under standard conditions
Incompatible with Strong Oxidizers (e.g., Peroxides, Permanganates) due to oxidizable C-H bonds in the ring.[1][2]
Waste Segregation Logic
Effective disposal begins at the bench.[1][2] You must segregate this compound to prevent cross-reactivity in the waste drum.[1][2]
Causality of Segregation
Why separate from Oxidizers? The spiro-alkane skeleton is fuel.[1] Mixing with concentrated oxidizers (like Nitric Acid waste) can trigger runaway exothermic reactions or fire.[1]
Why separate from Cyanides/Sulfides? As an acid, it can protonate cyanide salts to release fatal HCN gas.[1][2]
Decision Tree: Waste Stream Assignment
Figure 1: Decision logic for assigning the compound to the correct waste stream container.
Step-by-Step Disposal Protocol
A. Solid Waste (Pure Compound or Spill Debris)[1]
Container: High-Density Polyethylene (HDPE) wide-mouth jar or chemically resistant waste bag.
Labeling: Affix a hazardous waste tag.
Constituents: "2-{Spiro[4.5]decan-8-yl}acetic acid" (Do not use abbreviations).[1][3]
Transfer solid waste inside a fume hood to avoid dust inhalation.[1][2]
If the waste is fine powder, dampen slightly with an inert solvent (like mineral oil) to suppress dust only if permitted by your incinerator profile; otherwise, double-bag.[1][2]
B. Liquid Waste (Reaction Mixtures/Mother Liquors)[1]
Container: Amber glass (if photosensitive reagents are present) or HDPE carboy.[1]
Compatibility Check: Ensure the solvent waste container does not contain strong bases (NaOH, KOH) or oxidizers.[1][2]
Protocol:
Check pH of the waste stream.[1][2][6] If highly acidic (pH < 2), consider neutralizing to pH 5–9 using Sodium Bicarbonate (
) before adding to the main organic waste drum to prevent drum corrosion.[1]
Validation Step: Add a small aliquot of the acid solution to a test volume of the waste solvent. Observe for heat/gas evolution. If none, proceed with bulk transfer.[1][2]
Pour slowly using a funnel with spill protection.[1][2]
C. Sharps & Contaminated Labware
Syringes/Needles: Dispose of in a rigid "Sharps" container. Do not rinse.[1][2]
Vials/Pipettes: If they contain residual solids, dispose of in "Solid Hazardous Waste" (Stream A).[1][2] Do not wash down the sink.[1][2]
Emergency Contingencies: Spill Response
In the event of a spill, speed and containment are critical to prevent environmental release.[1][2]
Spill Response Workflow
Figure 2: Immediate operational workflow for laboratory spills.
Critical Note on Neutralization:
Because this is a carboxylic acid, applying Sodium Bicarbonate (
Observation: The reaction is complete when fizzing stops.
Action: Do not seal the waste bag immediately after collection; allow off-gassing for 30 minutes in a fume hood.
Regulatory & Compliance Context
EPA RCRA (USA): While 2-{Spiro[4.5]decan-8-yl}acetic acid is not a "P" or "U" listed waste, it exhibits the characteristic of Corrosivity (D002) if aqueous pH ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
2.[1] It must be treated as hazardous waste.[1][2]
TSCA (USA): Ensure the compound is used strictly for R&D purposes (TSCA exemption) if not on the inventory.[1] Disposal must track with R&D waste protocols.
Destruction Efficiency: The spiro-ring requires high-temperature incineration (>1000°C) for complete mineralization to
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][2] [Link]
U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.[1][2] [Link]
PubChem. (2024).[1][2] Compound Summary: Spiro[4.5]decane.[1][3][4][7][8] National Library of Medicine.[1][2] [Link]
Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. OSHA.gov.[1][2] [Link]